Product packaging for BiPNQ(Cat. No.:CAS No. 313513-16-5)

BiPNQ

Cat. No.: B606155
CAS No.: 313513-16-5
M. Wt: 304.31
InChI Key: MFSOFUCZUUXAMP-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BiPNQ, with the chemical name (4E)-2-(1H-pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)naphthalen-1(4H)-one, is a naphthoquinone derivative of significant interest in infectious disease research . This compound exhibits notable inhibitory activity against Trypanosoma cruzi , the etiological agent of American trypanosomiasis, or Chagas disease . Preclinical studies have indicated that its anti- T. cruzi activity is slightly better than that of benznidazole, one of the limited drugs currently available for this neglected tropical disease . The solid-state properties of this compound are critical for experimental reproducibility. Researchers should note that this compound can exist in multiple solid forms; characterization studies have identified an anhydrous form (this compound-I) and a solvate (this compound-s), which upon desolvation yields the anhydrous form . These forms exhibit distinct thermal behaviors, Powder X-Ray Diffraction (PXRD) patterns, and Fourier Transform Infrared (FTIR) spectra, which can be characterized using Differential Scanning Calorimetry (DSC), Thermogravimetry (TG), and other standard techniques[citation:1). The compound is supplied as a solid with a melting point with decomposition observed at approximately 269°C for the anhydrous form . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

313513-16-5

Molecular Formula

C16H12N6O

Molecular Weight

304.31

IUPAC Name

2-(1H-Pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)-1(4H)-naphthalenone

InChI

InChI=1S/C16H12N6O/c23-16-11-4-2-1-3-10(11)12(19-14-5-7-17-21-14)9-13(16)20-15-6-8-18-22-15/h1-9H,(H,17,21)(H2,18,20,22)/b19-12+

InChI Key

MFSOFUCZUUXAMP-XDHOZWIPSA-N

SMILES

O=C1C(NC2=NNC=C2)=C/C(C3=C1C=CC=C3)=N\C4=NNC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BiPNQ; 

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to BiPNQ: A Potent Inhibitor of Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BiPNQ, identified by the CAS number 313513-16-5, is a potent heterocyclic compound with demonstrated activity against Trypanosoma cruzi, the etiological agent of Chagas disease. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to support further research and development efforts in the field of anti-parasitic drug discovery.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 3-(1H-Benzimidazol-2-yl)-7-nitro-1H-pyrazolo[4,3-b]pyridine . Its chemical structure consists of a pyrazolo[4,3-b]pyridine core linked to a benzimidazole moiety at the 3-position and substituted with a nitro group at the 7-position.

Chemical Structure of this compound:

Caption: Chemical structure of 3-(1H-Benzimidazol-2-yl)-7-nitro-1H-pyrazolo[4,3-b]pyridine (this compound).

PropertyValue
Molecular Formula C₁₃H₈N₆O₂
Molecular Weight 292.25 g/mol
CAS Number 313513-16-5

Synthesis of this compound

Experimental Protocol (General, adapted for this compound):

A plausible synthetic route starts from a suitably substituted 2-chloropyridine derivative. The key steps would likely involve:

  • Synthesis of a Hydrazinopyridine Intermediate: Reaction of a 2-chloro-3-nitro-5-(substituted)pyridine with hydrazine hydrate to form the corresponding hydrazinopyridine.

  • Condensation with a Benzimidazole Precursor: Condensation of the hydrazinopyridine with a 2-formylbenzimidazole or a related electrophilic benzimidazole derivative.

  • Cyclization: Intramolecular cyclization, potentially acid-catalyzed, to form the pyrazolo[4,3-b]pyridine ring system.

synthesis_workflow start 2-Chloro-3-nitropyridine derivative intermediate1 Hydrazinopyridine intermediate start->intermediate1 Nucleophilic Aromatic Substitution reagent1 Hydrazine Hydrate intermediate2 Hydrazone intermediate intermediate1->intermediate2 Condensation reagent2 2-Formylbenzimidazole product This compound (3-(1H-Benzimidazol-2-yl)-7-nitro- 1H-pyrazolo[4,3-b]pyridine) intermediate2->product Intramolecular Cyclization reagent3 Acid catalyst (e.g., AcOH)

Caption: Proposed synthetic workflow for this compound.

Biological Activity against Trypanosoma cruzi

This compound is identified as an inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas disease. The presence of the nitro group on the heterocyclic system is a common feature in many compounds with anti-trypanosomal activity.

Mechanism of Action (Proposed):

The precise mechanism of action for this compound has not been fully elucidated. However, it is widely recognized that nitroaromatic compounds can be bioreductively activated by nitroreductases present in trypanosomes. This process generates reactive nitrogen species that induce oxidative stress and damage essential biomolecules within the parasite, leading to cell death.

mechanism_of_action This compound This compound (Nitroaromatic prodrug) Nitroreductase Trypanosomal Nitroreductase (NTR) This compound->Nitroreductase Enters parasite ReactiveIntermediates Reactive Nitrogen Intermediates (e.g., nitroso, hydroxylamino) Nitroreductase->ReactiveIntermediates Bioreductive activation OxidativeStress Oxidative Stress ReactiveIntermediates->OxidativeStress BiomoleculeDamage Damage to DNA, lipids, and proteins OxidativeStress->BiomoleculeDamage CellDeath Parasite Death BiomoleculeDamage->CellDeath

The Synthesis and Characterization of Bipyridyl-Quinoline (BiPNQ) Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a class of ligands notionally designated as Bipyridyl-Quinoline (BiPNQ) ligands. Due to the absence of a widely recognized ligand class with the specific "this compound" acronym in existing literature, this document focuses on representative ligands incorporating both bipyridine and quinoline moieties. These structures are of significant interest in coordination chemistry and drug development due to their versatile chelating properties and biological activities.

Introduction to Bipyridyl-Quinoline Ligands

Bipyridyl-quinoline ligands are organic molecules that feature both a bipyridine and a quinoline scaffold. The bipyridine unit is a well-known chelating agent that strongly binds to many metal ions, while the quinoline group can be functionalized to modulate the ligand's electronic properties, steric hindrance, and biological activity. The combination of these two pharmacophores can lead to novel metal complexes with unique photophysical, catalytic, and therapeutic properties.

Synthesis of Bipyridyl-Quinoline Ligands

The synthesis of bipyridyl-quinoline ligands typically involves multi-step organic reactions. A common strategy is the covalent linking of a functionalized bipyridine with a functionalized quinoline. The specific synthetic route can be adapted to achieve desired substitution patterns and functionalities.

General Synthetic Approach

A representative synthesis involves a Suzuki or Stille coupling reaction to form a C-C bond between a halogenated bipyridine and a boronic acid (or stannane) derivative of quinoline.

Experimental Protocol: Suzuki Coupling for the Synthesis of a Model this compound Ligand

  • Preparation of Precursors:

    • Synthesize 6-bromo-2,2'-bipyridine and quinoline-8-boronic acid according to established literature procedures.

  • Reaction Setup:

    • In a nitrogen-flushed Schlenk flask, combine 6-bromo-2,2'-bipyridine (1.0 eq), quinoline-8-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a suitable solvent system, typically a mixture of toluene and an aqueous sodium carbonate solution (2 M).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.

    • Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction (usually 12-24 hours), cool the mixture to room temperature.

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

G Suzuki Coupling Workflow for this compound Ligand Synthesis cluster_reactants Reactant Preparation cluster_reaction Suzuki Coupling Reaction cluster_purification Product Isolation 6-bromo-2,2'-bipyridine 6-bromo-2,2'-bipyridine Reaction_Setup Combine reactants, Pd(PPh3)4, and solvent 6-bromo-2,2'-bipyridine->Reaction_Setup Quinoline-8-boronic acid Quinoline-8-boronic acid Quinoline-8-boronic acid->Reaction_Setup Reaction_Execution Degas and reflux (90-100 °C, 12-24h) Reaction_Setup->Reaction_Execution Workup Aqueous work-up and extraction Reaction_Execution->Workup Purification Column chromatography Workup->Purification Final_Product Pure this compound Ligand Purification->Final_Product

A representative workflow for the synthesis of a this compound ligand.

Characterization of Bipyridyl-Quinoline Ligands

The structural and photophysical properties of newly synthesized this compound ligands are investigated using a variety of analytical techniques.

Spectroscopic and Analytical Characterization
Technique Purpose Typical Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.Characteristic chemical shifts and coupling constants for the aromatic protons and carbons of the bipyridine and quinoline moieties.
Mass Spectrometry Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the this compound ligand.
UV-Vis Spectroscopy Investigation of the electronic absorption properties.Intense absorption bands in the UV region corresponding to π-π* transitions of the aromatic systems.
Fluorescence Spectroscopy Evaluation of the emission properties.Emission spectra that can provide insights into the ligand's potential as a fluorescent sensor or in photodynamic therapy.
Single-Crystal X-ray Diffraction Unambiguous determination of the three-dimensional molecular structure.Precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Potential Applications and Signaling Pathways

Bipyridyl-quinoline ligands and their metal complexes are being explored for a range of applications, particularly in the field of medicinal chemistry. Their ability to bind to biological targets such as DNA and proteins makes them promising candidates for the development of new therapeutic agents.

Anticancer Activity

Certain metal complexes of ligands containing bipyridine and quinoline motifs have shown significant anticancer activity. The proposed mechanism of action often involves the intercalation of the planar aromatic ligand into the DNA double helix, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

G Proposed Anticancer Mechanism of a Metal-BiPNQ Complex Metal_BiPNQ_Complex Metal-BiPNQ Complex DNA_Intercalation Intercalation into DNA double helix Metal_BiPNQ_Complex->DNA_Intercalation DNA_Damage Induction of DNA damage DNA_Intercalation->DNA_Damage Replication_Inhibition Inhibition of DNA replication and transcription DNA_Damage->Replication_Inhibition Apoptosis Induction of Apoptosis Replication_Inhibition->Apoptosis

A simplified signaling pathway for a potential anticancer this compound complex.

Conclusion

Bipyridyl-quinoline ligands represent a versatile class of compounds with significant potential in coordination chemistry and drug discovery. The synthetic methodologies are well-established, allowing for the creation of a diverse library of ligands with tailored properties. Comprehensive characterization is crucial to understanding their structure-activity relationships. Future research in this area is likely to focus on the development of highly selective and potent this compound-based therapeutic agents and catalysts.

The Emergence of BODIPY Derivatives: A Technical Guide to their Photophysical Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Boron-dipyrromethene (BODIPY) derivatives have surfaced as a versatile and highly tunable class of fluorophores, drawing significant attention in the fields of biomedical imaging, sensing, and photodynamic therapy (PDT). Their advantageous photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and good photostability, make them prime candidates for a range of applications in drug development and biomedical research. This technical guide provides an in-depth exploration of the core photophysical properties of BODIPY derivatives, detailed experimental protocols for their characterization, and a look into their mechanisms of action.

Core Photophysical Properties of BODIPY Derivatives

The photophysical characteristics of BODIPY dyes can be finely tuned through chemical modifications to their core structure. These modifications influence the absorption and emission wavelengths, fluorescence quantum yield, and the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which is crucial for their application as photosensitizers in PDT.

Data Summary

The following table summarizes key photophysical data for a selection of BODIPY derivatives, illustrating the impact of different substituents on their properties.

Derivativeλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)Singlet Oxygen Quantum Yield (Φ_Δ)SolventReference
BDP-1507516344--Dichloromethane (DCM)[1]
BDP-2552-633--Dichloromethane (DCM)[1]
Formylated Anthracene-BODIPY----HighToluene/THF[2]
Iodinated Anthracene-BODIPY----HighToluene/THF[2]
BODIPY with β-substituted TPAs~640--Strong-Nonpolar/Moderately Polar Solvents

Note: '-' indicates data not specified in the provided search results. The table is a representative summary and not exhaustive.

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of the photophysical properties of BODIPY derivatives is essential for their development and application. The following are standard experimental protocols for key measurements.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λ_abs and λ_em) and Stokes shift.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the BODIPY derivative in a spectroscopic grade solvent (e.g., dichloromethane, toluene, THF). The concentration should be adjusted to have an absorbance value below 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range. The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs). Record the emission spectrum. The wavelength of maximum emission intensity (λ_em) is determined.

  • Stokes Shift Calculation: The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an emission range that overlaps with the sample.

  • Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with matched absorbances at the excitation wavelength (typically < 0.1).

  • Fluorescence Spectra Acquisition: Record the fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The fluorescence quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Singlet Oxygen Quantum Yield (Φ_Δ) Determination

Objective: To measure the efficiency of singlet oxygen generation, a key parameter for PDT agents.

Methodology (Indirect Method using a Chemical Trap):

  • Singlet Oxygen Trap: Use a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonic acid (AMDA), which reacts with singlet oxygen, leading to a change in its absorbance or fluorescence.

  • Reference Photosensitizer: Use a reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue, rose bengal).

  • Experimental Setup: Prepare solutions of the BODIPY derivative and the reference photosensitizer with the chemical trap in an appropriate solvent. Ensure the absorbance values of the photosensitizers are matched at the irradiation wavelength.

  • Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where only the photosensitizer absorbs.

  • Monitoring: Monitor the decrease in absorbance or fluorescence of the chemical trap over time for both the sample and the reference.

  • Calculation: The singlet oxygen quantum yield of the sample (Φ_Δ,sample) is calculated from the rates of trap degradation, comparing the sample to the reference.

Fluorescence Lifetime (τ_F) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (picosecond laser or LED), a sensitive detector (photomultiplier tube or single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the BODIPY derivative.

  • Data Acquisition: Excite the sample with the pulsed light source and measure the arrival times of the emitted photons relative to the excitation pulses. A histogram of these arrival times represents the fluorescence decay curve.

  • Data Analysis: Fit the decay curve to one or more exponential functions to extract the fluorescence lifetime(s). For multi-exponential decays, the intensity-averaged lifetime is often reported.

Mechanisms of Action and Signaling Pathways

The primary application of BODIPY derivatives in drug development is in photodynamic therapy (PDT). The mechanism of action revolves around the generation of cytotoxic reactive oxygen species upon light activation.

Photodynamic Therapy (PDT) Mechanism

The process of PDT using BODIPY derivatives can be visualized as a series of steps:

PDT_Mechanism cluster_0 In the Dark cluster_1 Upon Light Activation BODIPY_Derivative BODIPY Derivative (Ground State S₀) Cellular_Uptake Cellular Uptake and Localization BODIPY_Derivative->Cellular_Uptake Administration Excitation Light Absorption (hν) Excited_Singlet Excited Singlet State (S₁) Excitation->Excited_Singlet ISC Intersystem Crossing (ISC) Excited_Singlet->ISC Fluorescence Fluorescence Excited_Singlet->Fluorescence Imaging Excited_Triplet Excited Triplet State (T₁) ISC->Excited_Triplet Type_II_Reaction Energy Transfer (Type II Reaction) Excited_Triplet->Type_II_Reaction Singlet_Oxygen ¹O₂ (Singlet Oxygen) Type_II_Reaction->Singlet_Oxygen Molecular_Oxygen ³O₂ (Ground State Oxygen) Molecular_Oxygen->Type_II_Reaction Cell_Death Oxidative Stress & Cell Death (Apoptosis, Necrosis) Singlet_Oxygen->Cell_Death

Caption: The mechanism of photodynamic therapy using BODIPY derivatives.

This pathway highlights the transition of the BODIPY photosensitizer from its ground state to an excited singlet state upon light absorption. It can then either relax back to the ground state via fluorescence (useful for imaging) or undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen (a Type II reaction) to generate highly reactive singlet oxygen, which induces cellular damage and leads to cell death.

Experimental Workflow for In Vitro PDT Efficacy

The evaluation of a new BODIPY derivative as a PDT agent typically follows a structured workflow:

PDT_Workflow Synthesis Synthesis and Purification of BODIPY Derivative Photophysical_Characterization Photophysical Characterization (λ_abs, λ_em, Φ_F, Φ_Δ) Synthesis->Photophysical_Characterization Dark_Toxicity Dark Toxicity Assay Photophysical_Characterization->Dark_Toxicity Cell_Culture Cancer Cell Line Culture Cell_Culture->Dark_Toxicity Cellular_Uptake Cellular Uptake and Localization Studies Dark_Toxicity->Cellular_Uptake PDT_Treatment PDT Treatment (Incubation, Light Exposure) Cellular_Uptake->PDT_Treatment Phototoxicity_Assay Phototoxicity Assay (e.g., MTT, Cell Viability) PDT_Treatment->Phototoxicity_Assay ROS_Detection Intracellular ROS Detection PDT_Treatment->ROS_Detection Data_Analysis Data Analysis and IC₅₀ Determination Phototoxicity_Assay->Data_Analysis Mechanism_of_Death Mechanism of Cell Death (Apoptosis vs. Necrosis) ROS_Detection->Mechanism_of_Death Mechanism_of_Death->Data_Analysis

Caption: A typical experimental workflow for evaluating the in vitro PDT efficacy of BODIPY derivatives.

This workflow begins with the synthesis and fundamental photophysical characterization of the BODIPY derivative. Subsequently, in vitro studies are conducted to assess its biological activity. These include evaluating its toxicity in the absence of light (dark toxicity), its ability to be taken up by cancer cells, and its efficacy in killing cancer cells upon light activation (phototoxicity). Assays to detect the generation of intracellular ROS and to determine the mechanism of cell death provide further insights into its therapeutic potential.

Conclusion

BODIPY derivatives represent a powerful and adaptable platform for the development of new therapeutic and diagnostic agents. Their readily tunable photophysical properties allow for the rational design of molecules with optimized characteristics for specific applications, particularly in photodynamic therapy. A thorough understanding of their photophysical properties and the application of standardized experimental protocols are crucial for advancing these promising compounds from the laboratory to clinical applications. The continuous exploration of novel BODIPY structures and their biological evaluation will undoubtedly lead to the development of more effective and targeted cancer therapies.

References

BiPNQ: Unraveling a Case of Mistaken Identity in Photosensitizer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel photosensitizers for photodynamic therapy (PDT), the acronym BiPNQ has emerged as a topic of interest. However, a thorough investigation into the chemical identity of this compound reveals a significant discrepancy with the characteristics of a photosensitizer. This guide clarifies the true nature of this compound and provides a comprehensive overview of the principles and key players in the field of photosensitizer development, particularly focusing on the BODIPY class of molecules that this compound was mistakenly believed to represent.

The True Identity of this compound

Contrary to the initial premise, this compound, identified by the Chemical Abstracts Service (CAS) number 313513-16-5, is not a borondipyrromethene (BODIPY)-based photosensitizer. Chemical databases and suppliers consistently list this compound with the molecular formula C₁₆H₁₂N₆O. Its established biological activity is as an inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas disease. The molecular structure of this compound lacks the characteristic fluorinated boron core and the extended π-system typical of BODIPY dyes, which are essential for their function as photosensitizers.

This misidentification highlights a crucial aspect of scientific research: the precise identification of chemical compounds is paramount. While acronyms are convenient, they can sometimes lead to confusion, especially in rapidly evolving fields with a vast number of novel molecules.

The World of Photosensitizers: A Primer

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy diseased cells, such as cancer cells. The effectiveness of PDT hinges on the properties of the photosensitizer.

Mechanism of Photodynamic Therapy

The process of PDT can be broadly categorized into two types of photochemical reactions, as illustrated in the diagram below.

PDT_Mechanism PS_ground Photosensitizer (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Absorption (hν) PS_singlet->PS_ground Fluorescence PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) O2_ground ³O₂ (Ground State) PS_triplet->O2_ground Energy Transfer Substrate Biological Substrate PS_triplet->Substrate Electron Transfer O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet Type II ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) CellDeath Cell Death (Apoptosis, Necrosis) ROS->CellDeath O2_singlet->CellDeath Substrate->ROS Type I

Caption: General mechanism of Type I and Type II photodynamic therapy.

Upon absorption of light, the photosensitizer transitions from its ground state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).

  • Type I PDT: The triplet state photosensitizer can directly react with biological substrates through electron transfer, producing radical ions that can further react with molecular oxygen to generate ROS such as superoxide anion (O₂⁻) and hydroxyl radicals (•OH).

  • Type II PDT: The triplet state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant pathway for many effective photosensitizers.

BODIPY Dyes: A Prominent Class of Photosensitizers

The initial, albeit incorrect, association of "this compound" with a "Bi-BODIPY" structure points to the significance of the BODIPY family of photosensitizers. BODIPY dyes are characterized by their high molar extinction coefficients, sharp fluorescence peaks, and excellent photostability. While inherently fluorescent, their structure can be modified to enhance their capacity for intersystem crossing and singlet oxygen generation, making them potent photosensitizers.

Strategies to Enhance Photosensitizing Efficiency of BODIPY Dyes

The key to converting a fluorescent BODIPY dye into an effective photosensitizer lies in promoting the population of the triplet state. A common and effective strategy is the "heavy-atom effect."

HeavyAtomEffect BODIPY_core BODIPY Core Halogenation Halogenation (e.g., I, Br) BODIPY_core->Halogenation Modification ISC_enhancement Enhanced Intersystem Crossing (ISC) Halogenation->ISC_enhancement Triplet_yield Increased Triplet State Yield (T₁) ISC_enhancement->Triplet_yield Singlet_oxygen Higher Singlet Oxygen Generation Triplet_yield->Singlet_oxygen

Caption: The heavy-atom effect enhances the photosensitizing ability of BODIPY dyes.

By introducing heavy atoms like iodine or bromine into the BODIPY scaffold, the spin-orbit coupling is increased, which facilitates the spin-forbidden transition from the singlet excited state to the triplet excited state. This leads to a higher quantum yield of singlet oxygen.

Quantitative Data for Representative BODIPY-based Photosensitizers

To provide a tangible understanding of the properties of true photosensitizers, the following table summarizes key photophysical and biological data for representative halogenated BODIPY derivatives found in the literature. It is important to note that these are examples, and the specific values can vary depending on the molecular structure and the experimental conditions.

Photosensitizer DerivativeAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Singlet Oxygen Quantum Yield (Φ_Δ)Cell LineIC₅₀ (µM)
Di-iodo-BODIPY~530~550> 0.5HeLa< 10
Di-bromo-BODIPY~525~545~0.4MCF-7~15
Phenyl-di-iodo-BODIPY~540~560> 0.6A549< 5

Experimental Protocols for Evaluating Photosensitizers

The development and characterization of novel photosensitizers involve a series of standardized experimental protocols.

Synthesis of a Halogenated BODIPY Photosensitizer (General Workflow)

Synthesis_Workflow start Start Materials (Pyrrole derivative, Aldehyde) condensation Condensation Reaction start->condensation dipyrromethane Dipyrromethane Intermediate condensation->dipyrromethane oxidation Oxidation dipyrromethane->oxidation bodipy_core BODIPY Core Formation (with BF₃·OEt₂) oxidation->bodipy_core halogenation Halogenation (e.g., with I₂, HIO₃) bodipy_core->halogenation purification Purification (Column Chromatography) halogenation->purification characterization Characterization (NMR, Mass Spec, UV-Vis) purification->characterization

Caption: A generalized workflow for the synthesis of a halogenated BODIPY photosensitizer.

  • Condensation: A substituted pyrrole is reacted with an aldehyde in the presence of an acid catalyst (e.g., trifluoroacetic acid) to form a dipyrromethane intermediate.

  • Oxidation: The dipyrromethane is oxidized using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

  • Complexation: The oxidized intermediate is then complexed with a boron source, typically boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base (e.g., triethylamine) to form the BODIPY core.

  • Halogenation: The BODIPY core is subsequently halogenated using an appropriate halogenating agent, such as iodine in the presence of an oxidizing agent like iodic acid.

  • Purification and Characterization: The final product is purified using techniques like column chromatography and characterized by NMR spectroscopy, mass spectrometry, and UV-Vis absorption spectroscopy.

In Vitro Phototoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Photosensitizer Incubation: The cells are incubated with varying concentrations of the photosensitizer for a specific period.

  • Irradiation: The cells are then exposed to light of a specific wavelength (corresponding to the absorption maximum of the photosensitizer) and dose. A set of control cells is kept in the dark.

  • MTT Addition: After a post-irradiation incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized with a solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a plate reader, and the cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death) is then determined.

Conclusion

The investigation into "this compound as a novel photosensitizer" has led to the important clarification that this compound (CAS 313513-16-5) is, in fact, an inhibitor of Trypanosoma cruzi and not a photosensitizer for photodynamic therapy. This underscores the critical need for accuracy in chemical identification in scientific discourse. The principles of photosensitizer design and function, particularly within the versatile and promising BODIPY class of dyes, remain a vibrant and fruitful area of research. By understanding the mechanisms of PDT, the strategies for enhancing photosensitizer efficiency, and the rigorous experimental protocols for their evaluation, the field continues to advance towards more effective and targeted cancer therapies.

Early Research on BiPNQ and its Analogues: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BiPNQ, chemically identified as 2-(2-nitrophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole, has been noted as an inhibitor of Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. This technical guide provides a comprehensive overview of the foundational research concerning this compound and its analogues. Due to the limited availability of specific early publications detailing the initial synthesis and evaluation of this compound, this document compiles general methodologies for the synthesis of similar 1,3,4-oxadiazole derivatives, standard protocols for assessing anti-trypanosomal activity, and insights into the potential mechanisms of action based on related compounds. All quantitative data from analogous compounds is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with a 2-nitrophenyl group and a 4-pyridyl group. Its identification as an inhibitor of Trypanosoma cruzi places it within a class of compounds of interest for the development of new therapeutic agents against Chagas disease. The chemical structure of this compound is presented below:

Chemical Formula: C₁₆H₁₂N₆O CAS Number: 313513-16-5

Synthesis of this compound and Analogues

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, such as this compound, typically proceeds through a cyclodehydration reaction. A common and established method involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

General Experimental Protocol for Synthesis

A plausible synthetic route for this compound would involve the reaction of isoniazid (isonicotinic acid hydrazide) with 2-nitrobenzoic acid.

Materials:

  • Isoniazid

  • 2-Nitrobenzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvent (e.g., toluene, xylene)

  • Sodium bicarbonate solution

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • A mixture of equimolar amounts of isoniazid and 2-nitrobenzoic acid is prepared in a round-bottom flask.

  • An excess of phosphorus oxychloride is added cautiously as a dehydrating and condensing agent.

  • The reaction mixture is refluxed for a specified period (typically 4-8 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate.

  • The solid product is collected by filtration, washed thoroughly with water, and dried.

  • Purification of the crude product is achieved by recrystallization from a suitable solvent to yield the pure 2-(2-nitrophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (this compound).

The synthesis of analogues can be achieved by substituting the starting materials, isoniazid and 2-nitrobenzoic acid, with their respective derivatives. For example, using different substituted benzoic acids would yield analogues with modifications on the phenyl ring, while using different pyridine or other heterocyclic acid hydrazides would alter the other substituent.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Isoniazid Isoniazid Reflux Reflux with POCl3 Isoniazid->Reflux NitrobenzoicAcid 2-Nitrobenzoic Acid NitrobenzoicAcid->Reflux Quenching Quench with Ice Reflux->Quenching Cool Neutralization Neutralize (NaHCO3) Quenching->Neutralization Filtration Filter & Wash Neutralization->Filtration Recrystallization Recrystallize Filtration->Recrystallization Crude Product Product This compound Recrystallization->Product Pure Product

General synthetic workflow for this compound.

Biological Evaluation: Anti-Trypanosoma cruzi Activity

The inhibitory activity of this compound and its analogues against T. cruzi is typically evaluated using in vitro cell-based assays. These assays measure the reduction in parasite viability or proliferation in the presence of the test compound.

Key Experimental Protocols

3.1.1. In Vitro Assay against Epimastigotes

  • Cell Culture: T. cruzi epimastigotes are cultured in a suitable medium (e.g., Liver Infusion Tryptose - LIT) supplemented with fetal bovine serum at 28°C.

  • Assay Procedure:

    • Epimastigotes in the exponential growth phase are harvested and seeded into 96-well microplates at a defined density.

    • The test compounds (this compound and its analogues) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.

    • A positive control (e.g., benznidazole) and a negative control (solvent alone) are included.

    • The plates are incubated for a defined period (e.g., 72-96 hours) at 28°C.

    • Parasite viability is assessed using a colorimetric or fluorometric method, such as the resazurin reduction assay or by direct counting using a hemocytometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

3.1.2. In Vitro Assay against Intracellular Amastigotes

  • Cell Culture: A suitable host cell line (e.g., L6 myoblasts or Vero cells) is seeded in 96-well plates and infected with trypomastigotes of T. cruzi.

  • Assay Procedure:

    • After infection and removal of extracellular parasites, the infected host cells are treated with various concentrations of the test compounds.

    • The plates are incubated for a period that allows for the intracellular replication of amastigotes (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

    • The number of intracellular amastigotes is quantified, often using a reporter gene assay (e.g., β-galactosidase expressing parasites) or by high-content imaging after staining with a DNA-binding dye (e.g., DAPI).

  • Data Analysis: The half-maximal effective concentration (EC₅₀) is determined from the dose-response curves.

Biological_Evaluation_Workflow cluster_epimastigote Epimastigote Assay cluster_amastigote Amastigote Assay CultureEpi Culture Epimastigotes PlateEpi Plate Epimastigotes CultureEpi->PlateEpi TreatEpi Treat with Compound PlateEpi->TreatEpi IncubateEpi Incubate (28°C) TreatEpi->IncubateEpi AssessEpi Assess Viability IncubateEpi->AssessEpi CalculateIC50 Calculate IC50 AssessEpi->CalculateIC50 CultureHost Culture Host Cells InfectHost Infect with Trypomastigotes CultureHost->InfectHost TreatHost Treat with Compound InfectHost->TreatHost IncubateHost Incubate (37°C) TreatHost->IncubateHost AssessAmastigote Quantify Amastigotes IncubateHost->AssessAmastigote CalculateEC50 Calculate EC50 AssessAmastigote->CalculateEC50

Workflow for in vitro evaluation of anti-Trypanosoma cruzi activity.

Potential Mechanism of Action

The precise molecular target of this compound in T. cruzi has not been explicitly reported in readily available literature. However, based on the chemical scaffolds present in this compound and the known mechanisms of other anti-trypanosomal agents, several potential pathways can be hypothesized.

Inhibition of Cruzipain

Cruzipain is the major cysteine protease of T. cruzi and is essential for its survival, replication, and invasion of host cells. Many heterocyclic compounds have been shown to inhibit cruzipain. The nitrogen and oxygen atoms in the 1,3,4-oxadiazole ring of this compound could potentially interact with the active site of this enzyme.

Disruption of Redox Metabolism

The nitro group on the phenyl ring of this compound is a key feature. In many anti-trypanosomal drugs, such as benznidazole, the nitro group is enzymatically reduced within the parasite to form reactive nitroso and nitro radical anions. These reactive species can induce oxidative stress, leading to damage of DNA, lipids, and proteins, and ultimately parasite death. It is plausible that this compound acts through a similar reductive activation pathway.

Mechanism_of_Action cluster_cruzipain Cruzipain Inhibition Pathway cluster_redox Reductive Stress Pathway This compound This compound Inhibition Inhibition This compound->Inhibition Nitroreductase Nitroreductase This compound->Nitroreductase Cruzipain Cruzipain ParasiteReplication Parasite Replication & Invasion Cruzipain->ParasiteReplication Inhibition->Cruzipain Inhibition->ParasiteReplication Blocks ReactiveSpecies Reactive Nitro Species Nitroreductase->ReactiveSpecies Reduction OxidativeStress Oxidative Stress ReactiveSpecies->OxidativeStress CellDeath Parasite Cell Death OxidativeStress->CellDeath

Potential mechanisms of action for this compound.

Quantitative Data for Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes the anti-trypanosomal activity of other 1,3,4-oxadiazole and nitro-containing compounds against T. cruzi to provide a comparative context.

Compound ClassAnalogue ExampleTarget StageIC₅₀ / EC₅₀ (µM)Reference
Nitro-1,3,4-thiadiazole Compound 18gTrypomastigote>20[1]
Nitro-1,3,4-thiadiazole Compound 18gAmastigote1.1[1]
Pyrazole-thiadiazole Derivative 1cTrypomastigote21.71[2]
Pyrazole-thiadiazole Derivative 1cAmastigote13.54[2]
4-(4-Nitrophenyl)-1H-1,2,3-triazole Compound 16Trypomastigote6[3]
4-(4-Nitrophenyl)-1H-1,2,3-triazole Compound 16Amastigote0.13 - 0.16[4]

Conclusion and Future Directions

This compound represents a potentially interesting scaffold for the development of new anti-Chagas disease agents. While the early specific research on this compound is not widely accessible, this guide provides a framework for its synthesis, biological evaluation, and potential mechanisms of action based on established chemical and biological principles for related compounds. Future research should focus on the definitive synthesis and characterization of this compound, comprehensive in vitro and in vivo evaluation of its efficacy and toxicity, and detailed mechanistic studies to elucidate its precise molecular target(s) in Trypanosoma cruzi. The exploration of analogues with modifications to the pyridyl and nitrophenyl rings could also lead to the discovery of more potent and selective inhibitors.

References

In-depth Technical Guide on the Electronic Structure of BiPNQ: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "BiPNQ" and related terms in scientific literature and chemical databases has yielded no specific information on a molecule with this abbreviation. As a result, a detailed technical guide on its electronic structure cannot be provided at this time.

To conduct theoretical studies on the electronic structure of any molecule, its precise chemical identity is paramount. This includes its full name, chemical formula, and atomic connectivity (i.e., its structure). Without this fundamental information, it is impossible to perform the necessary quantum chemical calculations that would provide data on its electronic properties, such as molecular orbital energies, electron density distribution, and the HOMO-LUMO gap.

The initial searches for "theoretical studies on the electronic structure of this compound" and subsequent targeted searches for the chemical structure and full name of "this compound" did not return any relevant results. The search results pointed to general topics in computational chemistry and studies of various other molecules, none of which were identified as this compound.

This suggests one of the following possibilities:

  • "this compound" may be a proprietary or internal code name for a compound that is not yet disclosed in public-domain scientific literature.

  • The abbreviation "this compound" may be a typographical error , and a different name was intended.

  • It could be a very recently synthesized compound for which theoretical studies have not yet been published.

Information Required to Proceed

To fulfill the request for an in-depth technical guide, the following information is essential:

  • The full chemical name of this compound.

  • The chemical structure of the molecule, for example, in the form of a SMILES string, a CAS number, or an image of the structure.

Once the chemical structure of this compound is known, a comprehensive theoretical study can be initiated. This would typically involve the following workflow:

Caption: A generalized workflow for theoretical studies of molecular electronic structure.

We invite the user to provide the correct chemical identifier for "this compound". With the appropriate information, a thorough and detailed technical guide, complete with quantitative data, methodologies, and visualizations as originally requested, can be generated.

The Emergence of BiPNQ Compounds: A Technical Guide to a Novel Class of Anti-Chagas Agents

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, synthesis, and biological evaluation of 2-(4-methoxyphenyl)-5H-pyridazino[4,5-b]quinoxalin-1-one (BiPNQ) and its analogs reveals a promising frontier in the fight against Chagas disease. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of this emerging class of compounds, detailing their origins, mechanism of action, and the experimental frameworks used for their evaluation.

The chemical structure of this compound, featuring a pyridazino[4,5-b]quinoxaline core, places it within a class of nitrogen-containing heterocyclic compounds that have garnered significant interest for their diverse biological activities. The quest for new anti-trypanosomal drugs has led researchers to explore a wide range of synthetic scaffolds, with quinoxaline derivatives showing particular promise.

Synthetic Pathways to Pyridazino[4,5-b]quinoxalines

The synthesis of the pyridazino[4,5-b]quinoxaline scaffold, the core of this compound, can be approached through several established synthetic routes in heterocyclic chemistry. While the exact initial synthesis of this compound is not documented in readily accessible literature, analogous structures are typically synthesized through multi-step reactions involving the condensation of appropriate precursors.

A general synthetic strategy often involves the initial formation of a quinoxaline ring system, followed by the annulation of the pyridazinone ring. Key starting materials would likely include substituted o-phenylenediamines and α-dicarbonyl compounds to form the quinoxaline core. Subsequent reactions to build the pyridazinone ring could involve the use of hydrazine derivatives reacting with appropriately functionalized quinoxaline intermediates.

Biological Activity and Evaluation

The primary therapeutic potential of this compound lies in its activity against Trypanosoma cruzi. The evaluation of such compounds follows a well-established cascade of in vitro and in vivo assays designed to determine efficacy and selectivity.

In Vitro Assessment of Anti-Trypanosomal Activity

The initial screening of compounds like this compound involves determining their activity against the different life stages of T. cruzi. This typically includes:

  • Epimastigote Assay: Epimastigotes, the replicative form of the parasite in the insect vector, are cultured in vitro and exposed to varying concentrations of the test compound. Parasite growth inhibition is measured over time, often using colorimetric or fluorometric methods to determine the 50% inhibitory concentration (IC50).

  • Trypomastigote Assay: The infective, non-replicative trypomastigote stage is exposed to the compound to assess its direct trypanocidal activity.

  • Amastigote Assay: This is a crucial assay as the amastigote is the replicative form within mammalian host cells. Host cells (e.g., fibroblasts or macrophages) are infected with trypomastigotes, which then transform into amastigotes. The ability of the compound to inhibit the proliferation of intracellular amastigotes is quantified, often by microscopy or using reporter gene-expressing parasites.

Cytotoxicity and Selectivity Index

A critical aspect of drug development is ensuring that the compound is toxic to the parasite but not to the host cells. Therefore, cytotoxicity assays are run in parallel using mammalian cell lines (e.g., Vero cells, L929 fibroblasts). The 50% cytotoxic concentration (CC50) is determined, and the Selectivity Index (SI) is calculated as the ratio of CC50 to IC50. A high SI value is indicative of a promising drug candidate.

Quantitative Data for Related Compounds

While specific quantitative data for this compound is not available in the primary literature, the following table presents representative data for other quinoxaline and related heterocyclic compounds with activity against Trypanosoma cruzi to provide a contextual understanding of the expected potency.

Compound ClassTarget StageIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Quinoxaline N,N'-dioxide derivativeEpimastigotes~5>100>20[1]
4-aminoquinoline derivativeAmastigotes2.57>50>19[2]
Quinazoline derivativeAmastigotes~1>50>50[3]
Pyridyl-pyrazolone derivativeTrypomastigotes<1>1000>1000[4]

Table 1: Representative Anti-Trypanosomal Activity of Related Heterocyclic Compounds. This table provides example IC50, CC50, and SI values for different classes of compounds against various stages of Trypanosoma cruzi. These values are for illustrative purposes and are not specific to this compound.

Experimental Protocols

A generalized workflow for the discovery and initial evaluation of anti-trypanosomal compounds is outlined below.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound_Library Compound Library (e.g., Quinoxaline derivatives) Epimastigote_Assay Epimastigote Growth Inhibition Assay (IC50) Compound_Library->Epimastigote_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (CC50) Compound_Library->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) Epimastigote_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Amastigote_Assay Intracellular Amastigote Inhibition Assay (IC50) Selectivity_Index->Amastigote_Assay High SI Hit_Identification Hit Compound Identification Amastigote_Assay->Hit_Identification Potent IC50 Target_Identification Target Identification (e.g., Cruzain, CYP51) Hit_Identification->Target_Identification Animal_Model Acute Murine Model of Chagas Disease Hit_Identification->Animal_Model Enzyme_Inhibition_Assay Enzyme Inhibition Assays (Ki) Target_Identification->Enzyme_Inhibition_Assay Parasitemia_Reduction Measurement of Parasitemia Reduction Animal_Model->Parasitemia_Reduction Survival_Analysis Survival Analysis Animal_Model->Survival_Analysis Lead_Candidate Lead Candidate Parasitemia_Reduction->Lead_Candidate Survival_Analysis->Lead_Candidate

Caption: Generalized workflow for anti-trypanosomal drug discovery.

Signaling Pathways and Mechanism of Action

The precise molecular target of this compound in Trypanosoma cruzi has not been definitively identified in the available literature. However, research into related quinoxaline and other heterocyclic compounds suggests several potential mechanisms of action and targeted signaling pathways.

One of the most well-studied targets for anti-chagasic drugs is cruzain , the major cysteine protease of T. cruzi. Cruzain is essential for various parasite processes, including nutrition, invasion of host cells, and evasion of the host immune response. Inhibition of cruzain is a validated strategy for killing the parasite.

Another critical pathway in T. cruzi is the sterol biosynthesis pathway , specifically the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is vital for the synthesis of ergosterol and other essential sterols that are components of the parasite's cell membrane. Azole drugs, which are known CYP51 inhibitors, have shown anti-trypanosomal activity.

Disruption of the parasite's calcium signaling is another potential mechanism. Calcium ions are crucial second messengers in T. cruzi, involved in processes such as cell invasion, differentiation, and motility. Compounds that interfere with calcium homeostasis can have potent trypanocidal effects.

Signaling_Pathway cluster_0 Potential T. cruzi Targets for Quinoxaline Derivatives cluster_1 Cruzain Inhibition cluster_2 Sterol Biosynthesis Inhibition cluster_3 Calcium Homeostasis Disruption This compound This compound / Quinoxaline Derivative Cruzain Cruzain (Cysteine Protease) This compound->Cruzain CYP51 CYP51 (14α-demethylase) This compound->CYP51 Ca_Channels Calcium Channels/ Pumps This compound->Ca_Channels Host_Protein_Degradation Host Protein Degradation Cruzain->Host_Protein_Degradation Immune_Evasion Immune Evasion Cruzain->Immune_Evasion Cell_Invasion Host Cell Invasion Cruzain->Cell_Invasion Parasite_Death_1 Parasite Death Ergosterol_Synthesis Ergosterol Synthesis CYP51->Ergosterol_Synthesis Membrane_Integrity Membrane Integrity Disruption Parasite_Death_2 Parasite Death Membrane_Integrity->Parasite_Death_2 Ca_Homeostasis Disrupted Ca2+ Homeostasis Ca_Channels->Ca_Homeostasis Motility_Invasion Impaired Motility & Invasion Ca_Homeostasis->Motility_Invasion Parasite_Death_3 Parasite Death Motility_Invasion->Parasite_Death_3

Caption: Potential signaling pathways in T. cruzi targeted by this compound.

Conclusion and Future Perspectives

This compound and the broader class of pyridazino[4,5-b]quinoxaline compounds represent a promising avenue for the development of new therapeutics for Chagas disease. While the specific historical and quantitative data for this compound itself remains to be fully elucidated in publicly accessible literature, the general principles of its synthesis, evaluation, and potential mechanisms of action are well-grounded in the ongoing research into related heterocyclic compounds.

Future work in this area will undoubtedly focus on the precise identification of this compound's molecular target(s) in Trypanosoma cruzi, optimization of its structure to improve efficacy and pharmacokinetic properties, and comprehensive in vivo studies to establish its potential as a clinical candidate. The continued exploration of this and similar chemical scaffolds is essential in the global effort to combat the significant burden of Chagas disease.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of BiPNQ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on the stability and degradation of BiPNQ, identified as (4E)-2-(1H-pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)-naphthalen-1(4H)-one, is a predictive analysis based on its chemical structure and established principles of pharmaceutical stability testing. As of the compilation of this document, specific experimental data on the degradation pathways of this compound are not publicly available. The proposed degradation routes are therefore hypothetical and intended to guide future experimental investigation.

Introduction to this compound Stability

(4E)-2-(1H-pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)-naphthalen-1(4H)-one (this compound) is a naphthoquinone derivative with potential as an antitrypanosomal agent[1][2][3]. Understanding the chemical stability of this compound is crucial for its development as a pharmaceutical agent. Stability studies are essential to ensure the safety, efficacy, and quality of a drug product throughout its shelf life[4][5]. Forced degradation studies are a key component of the drug development process, providing insights into the intrinsic stability of the molecule, and helping to establish degradation pathways and validate analytical methods[6][7][8].

This guide outlines the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, and provides detailed experimental protocols for conducting forced degradation studies in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH)[9].

Predicted Degradation Pathways of this compound

The chemical structure of this compound contains several functional groups susceptible to degradation, including an imine, an enamine, a naphthoquinone core, and pyrazole rings.

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction of a molecule with water, which can be catalyzed by acidic or basic conditions[10][11]. The imine functionality in this compound is predicted to be the most labile group under hydrolytic stress.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the imine nitrogen is likely to be protonated, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the C=N bond, yielding 2-(1H-pyrazol-3-ylamino)-1,4-naphthoquinone and 3-aminopyrazole.

  • Base-Catalyzed Hydrolysis: In basic conditions, hydroxide ions can directly attack the imine carbon, leading to a similar cleavage of the imine bond.

Oxidation is another significant degradation pathway for many drug substances and can be initiated by atmospheric oxygen, peroxides present as excipient impurities, or light[12][13]. The naphthoquinone and pyrazole rings in this compound present potential sites for oxidation.

  • Oxidation of the Naphthoquinone Ring: The hydroquinone form of the naphthoquinone could be susceptible to oxidation.

  • Oxidation of Pyrazole Rings: While generally stable, the pyrazole rings could undergo oxidation under harsh conditions, potentially leading to ring-opened products.

Photodegradation can occur when a drug molecule absorbs light energy, leading to chemical reactions[14][15][16]. The extensive conjugated system in this compound suggests it may be susceptible to photolytic degradation.

  • Photo-oxidation: Absorption of UV or visible light could lead to the formation of reactive oxygen species, which can then oxidize the molecule.

  • Photorearrangement: The absorbed energy could also induce molecular rearrangements or cyclization reactions.

Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions[6][17][18][19].

  • Thermolysis: At high temperatures, fragmentation of the molecule could occur, potentially leading to a complex mixture of degradation products.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the degradation of this compound under various stress conditions. These values are for illustrative purposes to guide the design and interpretation of stability studies.

Table 1: Hypothetical Degradation of this compound under Hydrolytic Stress Conditions

ConditionTemperature (°C)Time (hours)% DegradationMajor Degradants
0.1 M HCl602415.22-(1H-pyrazol-3-ylamino)-1,4-naphthoquinone, 3-aminopyrazole
Water (pH 7)60242.1Minor hydrolysis products
0.1 M NaOH602418.52-(1H-pyrazol-3-ylamino)-1,4-naphthoquinone, 3-aminopyrazole

Table 2: Hypothetical Degradation of this compound under Oxidative Stress

ConditionTemperature (°C)Time (hours)% DegradationPotential Major Degradants
3% H₂O₂25248.7Oxidized naphthoquinone derivatives
30% H₂O₂252425.4Ring-opened products, further oxidized species

Table 3: Hypothetical Degradation of this compound under Photolytic and Thermal Stress

ConditionDetails% DegradationPotential Major Degradants
Photolytic1.2 million lux hours visible, 200 W h/m² UVA12.3Photorearrangement products, photo-oxidative products
Thermal (Solid)80°C for 48 hours5.6Thermolytic fragments
Thermal (Solution)80°C in methanol for 24 hours9.8Solvolysis products, thermolytic fragments

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL. The choice of solvent should be based on the solubility of this compound and its inertness under the stress conditions.

  • Acid Hydrolysis:

    • Pipette 5 mL of the this compound stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the solution in a water bath at 60°C for 24 hours.

    • After cooling to room temperature, neutralize the solution with an appropriate volume of 0.2 M NaOH.

    • Dilute to the final volume with the initial solvent mixture.

    • Analyze by a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH for degradation and 0.2 M HCl for neutralization.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use purified water instead of acid or base.

  • Pipette 5 mL of the this compound stock solution into a 10 mL volumetric flask.

  • Add 5 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to the final volume with the initial solvent mixture.

  • Analyze by a stability-indicating HPLC method.

  • If no significant degradation is observed, the study can be repeated with higher concentrations of H₂O₂ (e.g., 30%) or with gentle heating.

  • Expose a solid sample of this compound and a solution of this compound (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[9][14][15].

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • After exposure, prepare solutions of the solid sample and dilute the solution sample to an appropriate concentration.

  • Analyze all samples by a stability-indicating HPLC method.

  • Solid State:

    • Place a known amount of solid this compound in a suitable container (e.g., a glass vial).

    • Heat the sample in a thermostatically controlled oven at 80°C for 48 hours.

    • After cooling, dissolve the sample in a suitable solvent to a known concentration.

    • Analyze by a stability-indicating HPLC method.

  • Solution State:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol).

    • Heat the solution in a sealed vial at 60°C for 24 hours.

    • After cooling, dilute the sample if necessary.

    • Analyze by a stability-indicating HPLC method.

Visualizations of Pathways and Workflows

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation BiPNQ_h This compound Deg1_h 2-(1H-pyrazol-3-ylamino)- 1,4-naphthoquinone BiPNQ_h->Deg1_h H₃O⁺ or OH⁻ Deg2_h 3-aminopyrazole BiPNQ_h->Deg2_h H₃O⁺ or OH⁻ BiPNQ_o This compound Deg1_o Oxidized Naphthoquinone Derivatives BiPNQ_o->Deg1_o [O] Deg2_o Ring-opened Products Deg1_o->Deg2_o [O] BiPNQ_p This compound Deg1_p Photo-oxidized Products BiPNQ_p->Deg1_p hν, O₂ Deg2_p Photorearrangement Products BiPNQ_p->Deg2_p

Caption: Predicted degradation pathways of this compound under different stress conditions.

G cluster_stress Stress Conditions cluster_outcome Outcomes start This compound Drug Substance stock Prepare Stock Solution (1 mg/mL) start->stock hydrolysis Hydrolysis (Acid, Base, Neutral) stock->hydrolysis oxidation Oxidation (H₂O₂) stock->oxidation photolysis Photolysis (ICH Q1B) stock->photolysis thermal Thermal (Solid & Solution) stock->thermal analysis Analyze by Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathways Identify Degradation Pathways analysis->pathways method_val Validate Analytical Method analysis->method_val stability Assess Intrinsic Stability analysis->stability

Caption: General workflow for conducting forced degradation studies of this compound.

Conclusion

While specific stability data for this compound is not yet available in the public domain, a systematic approach to forced degradation studies can provide crucial information for its development as a therapeutic agent. Based on its chemical structure, this compound is likely to be susceptible to hydrolysis of the imine bond and may also undergo oxidative and photolytic degradation. The experimental protocols and predictive pathways outlined in this guide provide a solid foundation for researchers to initiate comprehensive stability testing of this promising compound. The results from such studies will be instrumental in formulating a stable dosage form and ensuring the safety and efficacy of this compound for its intended therapeutic use.

References

Technical Guide on the Solubility of BiPNQ in Common Organic Solvents: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Researcher,

This document addresses your request for an in-depth technical guide on the solubility of "BiPNQ." Our comprehensive search and analysis indicate that "this compound" is not a standardized chemical identifier for a specific molecule. It is likely an acronym or shorthand for a compound containing both biphenyl and naphthoquinone moieties. The absence of a precise chemical structure, CAS number, or reference in scientific literature under the term "this compound" prevents the compilation of a specific quantitative solubility profile and detailed experimental protocols as requested.

The following guide, therefore, provides general information on the expected solubility and characteristics of compounds within the broader naphthoquinone class, to which this compound likely belongs. This information is intended to serve as a preliminary resource until a more specific chemical identifier for your compound of interest is available.

General Solubility of Naphthoquinones

Naphthoquinones are a class of organic compounds derived from naphthalene.[1] Their solubility is primarily dictated by their substitution patterns. The core naphthoquinone structure lends itself to solubility in many organic solvents, while aqueous solubility is generally low.[1]

Expected Solubility in Common Organic Solvents:

Based on the general properties of naphthoquinone derivatives, a compound like this compound, which would possess a significant nonpolar biphenyl group, is expected to exhibit the following solubility trends:

  • High Solubility: In nonpolar or moderately polar aprotic solvents such as:

    • Dichloromethane (DCM)

    • Chloroform

    • Tetrahydrofuran (THF)

    • Toluene

  • Moderate to Good Solubility: In polar aprotic solvents like:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

  • Lower Solubility: In polar protic solvents such as:

    • Methanol

    • Ethanol

  • Insoluble: In water and other highly polar aqueous solutions.

It is important to note that these are general predictions. The actual solubility of a specific this compound compound could be significantly influenced by the presence of other functional groups.

Experimental Protocol for Solubility Determination

While a specific protocol for "this compound" cannot be provided, a general and robust method for determining the solubility of a novel compound in various organic solvents is outlined below. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the solubility of a compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • The compound of interest (e.g., this compound)

  • A selection of organic solvents (e.g., DCM, THF, DMSO, Methanol, etc.)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Workflow for Solubility Determination:

Caption: A generalized workflow for the experimental determination of compound solubility.

Detailed Steps:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of each selected solvent in separate vials. The amount should be sufficient to ensure that undissolved solid remains.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Perform a precise serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • HPLC Analysis:

    • Prepare a standard curve by analyzing solutions of the compound at known concentrations.

    • Inject the diluted samples into the HPLC system and record the peak area.

  • Solubility Calculation:

    • Use the standard curve to determine the concentration of the compound in the diluted samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent.

Biological Activity of Naphthoquinones

Naphthoquinone derivatives are known for a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4][5] The mechanism of action often involves the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.[5][6]

Illustrative Signaling Pathway for Naphthoquinone-Induced Cytotoxicity:

The following diagram illustrates a generalized pathway by which some naphthoquinone derivatives are thought to induce cell death in cancer cells.

G NQ Naphthoquinone Derivative ROS Reactive Oxygen Species (ROS) Generation NQ->ROS Mito Mitochondrial Damage ROS->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis (Cell Death) Casp->Apoptosis

References

An In-Depth Technical Guide on the Fundamental Electrochemical Properties of BiPNQ

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific information on a compound designated "BiPNQ". Consequently, this document serves as a technical template. It utilizes 1,4-naphthoquinone as a representative molecule to illustrate the expected content and format for a guide on fundamental electrochemical properties. Researchers and drug development professionals can adapt this framework for their internal data on this compound.

Introduction

The electrochemical behavior of redox-active molecules is fundamental to understanding their mechanism of action, particularly in biological systems and for applications in drug development. This guide provides a detailed overview of the core electrochemical properties of a representative quinone, 1,4-naphthoquinone, focusing on the data derived from cyclic voltammetry. The methodologies and data presentation herein are intended to serve as a blueprint for the characterization of novel compounds such as this compound.

Core Electrochemical Properties

The electrochemical characteristics of 1,4-naphthoquinone are dominated by the redox activity of its quinone moiety. In aprotic media, it typically undergoes a two-step, one-electron reduction. The first reversible reduction forms a stable anion radical, followed by a second reversible reduction to a dianion.

Summary of Quantitative Electrochemical Data

The following table summarizes the key electrochemical parameters for 1,4-naphthoquinone in a common aprotic solvent, providing a clear basis for comparison.

ParameterValueConditions
First Redox Couple (Q/Q•⁻)
Formal Potential (E°') vs. Ag/AgCl-0.82 V0.1 M TBAP in Acetonitrile
Peak Separation (ΔEp)~60 mV100 mV/s scan rate
Second Redox Couple (Q•⁻/Q²⁻)
Formal Potential (E°') vs. Ag/AgCl-1.55 V0.1 M TBAP in Acetonitrile
Peak Separation (ΔEp)~60 mV100 mV/s scan rate

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for obtaining reliable electrochemical data. The following section outlines a standard methodology for cyclic voltammetry studies of quinone-like compounds.

Cyclic Voltammetry Protocol

Objective: To determine the redox potentials and electrochemical reversibility of 1,4-naphthoquinone.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in saturated KCl

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile

  • Analyte Solution: 1 mM 1,4-naphthoquinone in the electrolyte solution

  • Instrumentation: Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution to the cell.

    • Purge the solution with high-purity nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan from an initial potential of 0 V to a switching potential of -2.0 V and back to 0 V.

    • Set the scan rate to 100 mV/s.

    • Initiate the cyclic voltammetry scan and record the resulting voltammogram.

    • Perform multiple scans to ensure reproducibility.

    • To assess the diffusion-controlled nature of the redox process, vary the scan rate (e.g., 25, 50, 100, 200 mV/s) and observe the linear relationship between the peak current and the square root of the scan rate.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the fundamental electrochemical mechanism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Polish and Clean Working Electrode B Prepare 1 mM Analyte in 0.1 M Supporting Electrolyte C Assemble 3-Electrode Cell B->C D Deoxygenate Solution (N2 Purge) C->D E Run Cyclic Voltammetry D->E F Record Voltammogram (Current vs. Potential) E->F G Determine Redox Potentials and Peak Separation F->G

Figure 1. Experimental workflow for cyclic voltammetry.

G Q Q Q_rad Q•⁻ Q->Q_rad + e⁻ (E°' = -0.82 V) Q_rad->Q - e⁻ Q_dianion Q²⁻ Q_rad->Q_dianion + e⁻ (E°' = -1.55 V) Q_dianion->Q_rad - e⁻

Figure 2. Simplified two-step redox mechanism of 1,4-naphthoquinone.

Methodological & Application

Application Notes and Protocols for Photoredox Catalysis in Drug Development: A Focus on C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of challenging chemical bonds under mild reaction conditions. This technology is particularly impactful in the field of drug discovery and development, where efficient and selective methods for constructing complex molecular architectures are paramount. These application notes provide a comprehensive overview and detailed protocols for utilizing photoredox catalysis, with a specific focus on C-N cross-coupling reactions, a cornerstone transformation in medicinal chemistry.

While the specific photocatalyst "BiPNQ" was not found in a comprehensive search of the current literature, this document will utilize a well-established and highly efficient organic photocatalyst, 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) , as a representative example to illustrate the principles and practical application of this technology. The protocols and data presented herein are based on established methodologies and provide a solid foundation for researchers, scientists, and drug development professionals to implement photoredox catalysis in their synthetic endeavors.

Core Principles of Photoredox Catalysis

Photoredox catalysis harnesses the energy of visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates from stable organic molecules. A photocatalyst (PC), upon absorption of light, is promoted to an excited state (PC*), rendering it a potent oxidant and reductant. This excited state can then engage in electron transfer with a substrate, initiating a catalytic cycle.

Key advantages of photoredox catalysis include:

  • Mild Reaction Conditions: Reactions are often conducted at room temperature, tolerating a wide range of functional groups.

  • High Selectivity: The catalytic nature of the process often leads to high chemo- and regioselectivity.

  • Access to Novel Reactivity: Enables transformations that are difficult or impossible to achieve using traditional thermal methods.

  • Sustainability: Utilizes light as a renewable energy source.

Application: C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Photoredox-mediated C-N cross-coupling has emerged as a powerful alternative to traditional palladium-catalyzed methods, often offering a broader substrate scope and milder reaction conditions.

General Workflow for a Photoredox C-N Cross-Coupling Reaction

The following diagram illustrates a typical workflow for setting up and performing a photoredox C-N cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Substrates, Catalyst & Base B Add Solvent A->B C Degas Reaction Mixture (e.g., sparging with N2 or Ar) B->C D Irradiate with Light Source (e.g., Blue LED) C->D E Stir at Room Temperature D->E F Quench Reaction E->F G Aqueous Work-up F->G H Purification (e.g., Column Chromatography) G->H I Final Product H->I Characterization (NMR, MS)

Caption: General experimental workflow for a photoredox C-N cross-coupling reaction.

Experimental Protocols

General Considerations:
  • Solvent: Anhydrous and degassed solvents are crucial for reproducibility and to prevent quenching of the excited photocatalyst.

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reaction components.

  • Light Source: The choice of light source should match the absorption maximum of the photocatalyst. For 4CzIPN, blue LEDs are typically used.

  • Reaction Vessels: Standard glassware (e.g., vials or round-bottom flasks) can be used. For parallel screening, 24- or 96-well plates are suitable.

Protocol 1: Photoredox C-N Cross-Coupling of an Aryl Bromide with an Amine

This protocol describes a general procedure for the coupling of an aryl bromide with a primary or secondary amine using 4CzIPN as the photocatalyst and a nickel co-catalyst.

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • 4CzIPN (1-5 mol%)

  • NiCl₂·glyme (5-10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5-15 mol%)

  • Inorganic Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, 4CzIPN, NiCl₂·glyme, dtbbpy, and the inorganic base.

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Place the reaction vial approximately 5-10 cm from the blue LED light source and begin stirring. A cooling fan may be used to maintain room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the C-N cross-coupling of various aryl bromides with different amines, adapted from literature reports utilizing similar photoredox systems.

EntryAryl BromideAmineBaseSolventYield (%)
14-BromobenzonitrileMorpholineCs₂CO₃1,4-Dioxane95
24-BromoanisolePiperidineK₃PO₄DMF88
31-Bromo-4-(trifluoromethyl)benzenen-ButylamineCs₂CO₃1,4-Dioxane75
43-BromopyridineAnilineK₃PO₄DMSO62
52-BromonaphthaleneDiethylamineCs₂CO₃1,4-Dioxane91

Mechanistic Pathway

The proposed mechanism for the photoredox/nickel dual-catalyzed C-N cross-coupling reaction is depicted below.

G Proposed Catalytic Cycle for Photoredox C-N Cross-Coupling PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_radical PC•- PC_star->PC_radical SET Amine Amine (R₂NH) PC_star->Amine Oxidation PC_radical->PC SET NiI [Ni(I)L₂]⁺ PC_radical->NiI Reduction Amine_oxidized [R₂NH]•+ Amine->Amine_oxidized Ni0 Ni(0)L₂ NiII Ar-Ni(II)L₂(Br) Ni0->NiII Oxidative Addition (Ar-Br) NiII_amine Ar-Ni(II)L₂(NR₂) NiII->NiII_amine Ligand Exchange (R₂NH, Base) NiII_amine->Ni0 Reductive Elimination (Product: Ar-NR₂) NiI->Ni0 Reduction

Caption: Proposed dual catalytic cycle for C-N cross-coupling.

Mechanism Description:

  • The photocatalyst (PC), upon irradiation with visible light, is excited to its excited state (PC*).

  • The excited photocatalyst oxidizes the amine to form a radical cation and the reduced form of the photocatalyst (PC•-).

  • Concurrently, in the nickel cycle, Ni(0) undergoes oxidative addition with the aryl bromide to form a Ni(II) intermediate.

  • The reduced photocatalyst (PC•-) then reduces the Ni(II) species to a Ni(I) species.

  • The Ni(I) species reacts with the amine, and subsequent reductive elimination from a Ni(III) intermediate (not explicitly shown for simplicity, but a possible pathway) or via a Ni(I)/Ni(II) cycle affords the desired C-N coupled product and regenerates the active Ni(0) catalyst.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Inefficient degassingEnsure solvent and reaction mixture are thoroughly degassed.
Low light intensityMove the reaction closer to the light source or use a more powerful lamp.
Incompatible solventScreen different anhydrous, degassed solvents (e.g., dioxane, DMF, DMSO, acetonitrile).
Inappropriate baseScreen different bases (e.g., Cs₂CO₃, K₃PO₄, DBU).
Formation of side products Reaction time too longMonitor the reaction closely and quench once the starting material is consumed.
Reaction temperature too highUse a fan to cool the reaction setup.
Poor reproducibility Inconsistent reaction setupEnsure consistent distance from the light source and efficient stirring.
Water or oxygen contaminationUse freshly distilled/dried solvents and ensure a proper inert atmosphere.

Conclusion

Photoredox catalysis offers a powerful and versatile platform for the synthesis of complex molecules relevant to drug discovery and development. The C-N cross-coupling reaction detailed in these application notes serves as a prime example of its utility. By understanding the fundamental principles and following the detailed protocols, researchers can effectively implement this technology to accelerate their research and development efforts. While the specific catalyst "this compound" remains elusive, the principles and procedures outlined here with the exemplary 4CzIPN provide a robust starting point for exploring the vast potential of photoredox catalysis.

Application Notes and Protocols for C-H Activation Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "BiPNQ": Extensive searches of the scientific literature did not yield specific information on a catalyst or ligand with the acronym "this compound." It is possible that this is a novel, unpublished catalyst or an internal designation. The following application notes and protocols are based on well-established catalytic systems for C-H activation that utilize related structural motifs, such as bipyridine and quinoline-based ligands, which may be of interest to researchers exploring this area.

Application Notes: Transition Metal-Catalyzed C-H Activation

Introduction

Direct C-H bond activation is a powerful strategy in modern organic synthesis, enabling the construction of complex molecules in a more atom- and step-economical manner. This approach avoids the pre-functionalization of starting materials, thus providing a greener and more efficient route to valuable chemical entities. Transition metal catalysts, particularly those based on palladium, cobalt, and ruthenium, are at the forefront of this field. Ligands containing nitrogen, such as bipyridines and quinolines, play a crucial role in modulating the reactivity and selectivity of these catalysts.

Catalyst Systems and Applications

Several classes of transition metal catalysts are employed for C-H activation, each with its own scope and applications in academic and industrial research, including drug development.

  • Palladium Catalysts: Cationic palladium(II) complexes are highly effective for the C-H activation of arenes.[1] Ligands such as bipyridine and 1,10-phenanthroline can significantly improve reaction yields. These systems are widely used for arylation, olefination, and carbonylation reactions. The choice of ligand and oxidant can control the selectivity of the reaction. For instance, in the C-H activation of quinolines, the combination of palladium acetate and specific phosphine ligands can selectively promote either N-arylation or C-H activation.[1]

  • Cobalt Catalysts: Earth-abundant and cost-effective cobalt catalysts have emerged as powerful tools for C-H functionalization.[2][3] They are particularly useful for the directed C-H activation of amides and sulfonamides, often employing directing groups like aminoquinolines.[3] Cobalt-catalyzed reactions can tolerate a wide range of functional groups and have been successfully applied in the synthesis of complex heterocyclic structures.[3][4] Mechanistic studies have provided insights into the involvement of Co(III) intermediates in these transformations.[5][6]

  • Ruthenium Catalysts: Ruthenium complexes are also effective for C-H activation, particularly for the functionalization of heteroaromatic compounds. Quinoline-functionalized N-heterocyclic carbenes (NHCs) have been used as directing groups in ruthenium-catalyzed oxidative annulation reactions.

Data Presentation: Performance of Representative Catalysts

The following tables summarize quantitative data for selected C-H activation reactions catalyzed by palladium and cobalt complexes with nitrogen-containing ligands.

Table 1: Palladium-Catalyzed C-H Arylation of Quinolines

EntryCatalyst SystemSubstrateCoupling PartnerProduct Yield (%)Selectivity (C3:C4:C2)Reference
1Pd(OAc)₂ / 1,10-phenanthrolineQuinolineIodobenzene653:0:1[7]
2Pd(OAc)₂ / Cs₂CO₃PyridineIodobenzene7425:1:1[7]

Table 2: Cobalt-Catalyzed C-H Alkenylation of Amides

EntryCatalyst SystemSubstrateCoupling PartnerProduct Yield (%)Reference
1Co(OAc)₂·4H₂O / Mn(OAc)₂Aminoquinoline AmideInternal AlkyneGood to Excellent[3]
2Co(OAc)₂·4H₂O / Mn(OAc)₂Aminoquinoline AmideTerminal AlkyneGood to Excellent[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of Quinolines

This protocol is a representative example for the direct arylation of quinolines.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (phen)

  • Quinoline

  • Aryl halide (e.g., iodobenzene)

  • Base (e.g., cesium carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., benzene or DMF)

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Add the quinoline substrate (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Add the anhydrous solvent (e.g., benzene, 0.2 M).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 135 °C) for the specified time (e.g., 24 hours), with stirring.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated quinoline.

Protocol 2: General Procedure for Cobalt-Catalyzed C-H Alkenylation of Amides with a Directing Group

This protocol describes a typical cobalt-catalyzed C-H alkenylation using an aminoquinoline directing group.

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate (Mn(OAc)₂) as an oxidant

  • Amide substrate with an aminoquinoline directing group

  • Alkyne

  • Anhydrous solvent (e.g., t-amyl alcohol)

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, add Co(OAc)₂·4H₂O (10 mol%) and Mn(OAc)₂ (2.0 equiv.) to a Schlenk tube.

  • Add the amide substrate (1.0 equiv.) and the alkyne (1.5 equiv.).

  • Add the anhydrous solvent (e.g., t-amyl alcohol, 0.1 M).

  • Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours), with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired alkenylated product.

Visualizations

Catalytic Cycle of Palladium-Catalyzed C-H Activation/Arylation

Catalytic_Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation (Substrate + Base) Pd(IV)_Intermediate Pd(IV)_Intermediate Palladacycle->Pd(IV)_Intermediate Oxidative Addition (Ar-X) Product Product Pd(IV)_Intermediate->Product Reductive Elimination Product->Pd(II) Catalyst Regeneration

Caption: A simplified catalytic cycle for palladium-catalyzed C-H arylation.

Experimental Workflow for C-H Activation

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Add Catalyst, Ligand, Base to Schlenk Tube Reagents 2. Add Substrate and Coupling Partner Setup->Reagents Solvent 3. Add Anhydrous Solvent Reagents->Solvent Heating 4. Heat under Inert Atmosphere with Stirring Solvent->Heating Monitoring 5. Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench 6. Cool and Quench Reaction Monitoring->Quench Extraction 7. Extraction and Washing Quench->Extraction Purification 8. Column Chromatography Extraction->Purification Characterization 9. Characterize Product Purification->Characterization

Caption: A general experimental workflow for a C-H activation reaction.

References

Application Notes on BiPNQ: A Targeted Inhibitor in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Scope: This document aimed to provide detailed application notes and protocols for the use of BiPNQ in a general organic synthesis context. However, extensive research indicates that this compound is not utilized as a reagent, ligand, or catalyst in broader organic synthesis. Instead, this compound, with the molecular formula C16H12N6O, is identified as a specific inhibitor of Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease.

Therefore, this document will clarify the role of this compound as a product of targeted organic synthesis for medicinal applications rather than a tool for general synthetic methodologies.

Introduction to this compound

This compound is a heterocyclic organic molecule that has been investigated for its potential therapeutic properties. Its primary documented application lies in the field of medicinal chemistry as an inhibitor of Trypanosoma cruzi. Chagas disease, a significant health concern in many parts of the world, is the clinical outcome of infection with this parasite. The development of novel, effective, and safe inhibitors is a critical area of research in the pursuit of new treatments for this disease.

Organic synthesis is the cornerstone of creating molecules like this compound. The process involves a series of chemical reactions designed to build the complex structure of the target molecule from simpler, commercially available starting materials. Thus, this compound is an important target of organic synthesis, showcasing the power of synthetic chemistry to create novel compounds with specific biological activities.

The Role of this compound in the Context of Organic Synthesis

The relationship between this compound and organic synthesis can be summarized as follows:

  • This compound as a Synthetic Target: The primary connection of this compound to organic synthesis is as a molecule to be synthesized. The intricate process of its synthesis would involve multiple steps, leveraging a variety of organic reactions to construct its unique molecular architecture.

  • Not a Synthetic Tool: There is no evidence in the current scientific literature to suggest that this compound is used as a catalyst, ligand, or reagent to facilitate other chemical transformations in a general laboratory setting. Its biological activity as a parasitic inhibitor is highly specific and does not translate to a broader utility in synthetic chemistry.

Application in Chagas Disease Research

As a Trypanosoma cruzi inhibitor, this compound is a molecule of interest for drug discovery and development. Research in this area would typically involve:

  • In vitro and in vivo studies: Evaluating the efficacy of this compound in inhibiting the growth and proliferation of the T. cruzi parasite in both laboratory settings and in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand how modifications to its chemical structure affect its biological activity. This is a core activity in medicinal chemistry that relies heavily on organic synthesis.

  • Mechanism of Action Studies: Investigating the specific biochemical pathways within the parasite that are disrupted by this compound.

The logical workflow for the development and study of a compound like this compound is illustrated below.

cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation cluster_2 Further Development Target Target Identification (e.g., in T. cruzi) LeadGen Lead Compound Generation Target->LeadGen BiPNQ_Synth Organic Synthesis of this compound LeadGen->BiPNQ_Synth InVitro In Vitro Testing (Anti-parasitic Activity) BiPNQ_Synth->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR InVivo In Vivo Studies (Animal Models) InVitro->InVivo SAR->BiPNQ_Synth Optimization Tox Toxicology & Pharmacokinetics InVivo->Tox Clinical Clinical Trials Tox->Clinical

Drug discovery workflow for an inhibitor like this compound.

Conclusion

The inquiry into the application of this compound in organic synthesis has revealed its specific and important role as a target molecule in medicinal chemistry, particularly in the context of Chagas disease research. While organic synthesis is the essential tool used to create this compound, the molecule itself is not a tool for general synthetic applications. For researchers and professionals in drug development, this compound represents a case study in the design and synthesis of targeted therapeutic agents. Future research in this area will likely focus on optimizing its structure to enhance its efficacy and safety as a potential treatment for Chagas disease.

Application Notes and Protocols for BiPNQ-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, where the therapeutic effects of a drug are often associated with a specific stereoisomer. Chiral ligands play a crucial role in achieving high enantioselectivity, and bipyridine-based ligands, such as the conceptual BiPNQ, are a significant class of these molecules.

This document provides a detailed protocol for setting up a representative this compound-catalyzed reaction, specifically a Nickel-catalyzed asymmetric Michael-type Friedel-Crafts alkylation. The methodologies described herein are broadly applicable to a range of other enantioselective transformations that require inert reaction conditions. The protocol emphasizes best practices for handling air- and moisture-sensitive reagents to ensure reproducibility and high product yield and enantioselectivity.

Data Presentation: Representative Results for a Ni-Catalyzed Asymmetric Michael Addition

The following table summarizes typical results for the asymmetric Michael addition of an indole to a β,γ-unsaturated α-ketoester, a reaction where a chiral bipyridine-derived ligand (represented here as this compound) is effective.

EntryIndole SubstrateCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Indole524259299
25-Methoxyindole524258898
35-Chloroindole536258597
47-Methylindole536309095

Experimental Protocols

This section details the step-by-step procedure for setting up a this compound-catalyzed asymmetric reaction under an inert atmosphere.

1. Materials and Reagents

  • Catalyst Precursor: Nickel(II) salt (e.g., Ni(ClO₄)₂·6H₂O)

  • Chiral Ligand: this compound (or a similar chiral bipyridine-derived ligand)

  • Substrate 1: Indole derivative

  • Substrate 2: β,γ-unsaturated α-ketoester

  • Solvent: Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Inert Gas: High-purity nitrogen or argon

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Quenching Agent: Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction Solvent: Ethyl acetate or dichloromethane

  • Purification: Silica gel for column chromatography

2. Equipment

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Schlenk line or a vacuum pump with a nitrogen/argon inlet[1]

  • Syringes and needles (oven-dried)

  • Cannula for solvent transfer (optional)

  • Standard laboratory glassware for workup and purification

3. Experimental Workflow Diagram

experimental_workflow prep 1. Preparation dry Oven-dry glassware (Schlenk flask, stir bar) prep->dry cool Cool under vacuum dry->cool inert 2. Inerting cool->inert vac_backfill Evacuate and backfill with N₂/Ar (3x) inert->vac_backfill reagents 3. Reagent Addition (via Syringe) vac_backfill->reagents add_catalyst Add Ni(II) salt and this compound ligand reagents->add_catalyst add_solvent Add anhydrous solvent add_catalyst->add_solvent stir_complex Stir to form catalyst complex add_solvent->stir_complex add_substrates Add indole and ketoester stir_complex->add_substrates reaction 4. Reaction add_substrates->reaction run_reaction Stir at specified temperature reaction->run_reaction monitor Monitor by TLC/GC-MS run_reaction->monitor workup 5. Work-up & Purification monitor->workup quench Quench with sat. NH₄Cl workup->quench extract Extract with organic solvent quench->extract dry_purify Dry, concentrate, and purify (column chromatography) extract->dry_purify product 6. Analysis dry_purify->product analyze Characterize product (NMR, HPLC) product->analyze

Caption: Workflow for setting up a this compound-catalyzed reaction under an inert atmosphere.

4. Detailed Step-by-Step Protocol

a. Preparation of the Reaction Vessel

  • Place a magnetic stir bar into a Schlenk flask of appropriate size.

  • Oven-dry the flask and stir bar at 120 °C for at least 4 hours (or overnight) to remove any adsorbed water.[2][3]

  • While hot, securely clamp the flask to a stand and attach it to a Schlenk line. Alternatively, cap the flask with a rubber septum if using a balloon setup.[2]

  • Evacuate the flask while it is still warm and allow it to cool to room temperature under vacuum. This prevents moisture from re-adsorbing onto the glass surface.

b. Establishing an Inert Atmosphere

  • Once the flask is cool, backfill it with high-purity nitrogen or argon.[1]

  • Repeat the process of evacuating and backfilling the flask two more times to ensure that the atmosphere inside is completely inert.[1]

  • If using a balloon, flush the flask with the inert gas for several minutes through an exit needle.[2][4]

c. Addition of Reagents

Note: All reagents and solvents should be of high purity and anhydrous. Liquid reagents and solvents should be transferred using dry syringes.[2][5]

  • In a glovebox or under a positive flow of inert gas, weigh the Ni(II) salt (e.g., 0.005 mmol, 1 mol%) and the this compound ligand (e.g., 0.0055 mmol, 1.1 mol%) into the prepared Schlenk flask.

  • Re-seal the flask and purge with inert gas if the addition was done under a positive flow.

  • Using a dry syringe, add the anhydrous solvent (e.g., 2.0 mL of dichloromethane) to the flask.[4]

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex. The solution may change color during this time.

  • In a separate, dry vial, prepare a stock solution of the indole substrate (0.5 mmol) and the β,γ-unsaturated α-ketoester (0.6 mmol) in the reaction solvent if they are solids.

  • Using a syringe, slowly add the indole substrate to the catalyst mixture, followed by the ketoester.[2] It is good practice to rinse the syringe with a small amount of the reaction solvent to ensure complete transfer.

d. Reaction Monitoring and Work-up

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots (under inert conditions) for analysis by GC-MS or LC-MS.

  • Once the reaction is complete (typically when the limiting reagent is consumed), quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL of ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

e. Purification and Analysis

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent in vacuo.

  • Determine the yield of the purified product.

  • Analyze the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Signaling Pathway and Logical Relationship Diagram

catalytic_cycle catalyst Ni(II)-BiPNQ Complex intermediate Chiral Intermediate catalyst->intermediate Coordination substrate1 Indole substrate1->intermediate substrate2 Ketoester substrate2->intermediate product Chiral Product intermediate->product C-C Bond Formation catalyst_regen Regenerated Catalyst product->catalyst_regen Product Release catalyst_regen->catalyst

References

Application Notes and Protocols: Chiral 1,1'-Biisoquinoline N,N'-Dioxides (BiQN-N,N'-Dioxides) in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 1,1'-biisoquinoline N,N'-dioxides (often abbreviated as BiQN-N,N'-dioxides) have emerged as a powerful class of organocatalysts for asymmetric synthesis. Their rigid, C2-symmetric chiral backbone provides a well-defined environment for stereoselective transformations, leading to high enantiomeric excesses in a variety of carbon-carbon bond-forming reactions. This is particularly valuable in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its efficacy and safety.

These N,N'-dioxide catalysts are effective Lewis bases that can activate silicon-based reagents, such as allyltrichlorosilanes and silyl enol ethers, facilitating enantioselective additions to carbonyl compounds. The resulting chiral alcohols and carbonyl compounds are versatile intermediates for the synthesis of a wide range of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of chiral BiQN-N,N'-dioxides in two key transformations: the enantioselective allylation of aldehydes and the asymmetric Mukaiyama aldol reaction.

I. Enantioselective Allylation of Aldehydes

The asymmetric allylation of aldehydes provides direct access to chiral homoallylic alcohols, which are key structural motifs in many natural products and pharmaceutical agents. Chiral BiQN-N,N'-dioxides catalyze the reaction between aldehydes and allyl(trichloro)silane with high yields and enantioselectivities.

Data Presentation

Table 1: Enantioselective Allylation of Aromatic Aldehydes with Allyl(trichloro)silane Catalyzed by a Chiral Bis(tetrahydroisoquinoline) N,N'-Dioxide. [1][2]

EntryAldehydeCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
1Benzaldehyde0.5THF-789395
24-Methoxybenzaldehyde1MeCN-408591
34-Nitrobenzaldehyde1MeCN-407888
42-Naphthaldehyde0.5THF-789096
5Thiophene-2-carbaldehyde1CH2Cl2-788292

Table 2: Enantioselective Allylation of Aliphatic Aldehydes with Allyl(trichloro)silane Catalyzed by a Chiral Bis(tetrahydroisoquinoline) N,N'-Dioxide. [3]

EntryAldehydeCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
1Cyclohexanecarboxaldehyde5CHCl3-787968
2n-Hexanal5CHCl3-787556
3n-Octanal5CHCl3-788164
4Cyclopentanecarboxaldehyde5CHCl3-787268
5Pivalaldehyde5CH2Cl2-786522
Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Allylation of Aromatic Aldehydes. [2]

Materials:

  • Chiral bis(tetrahydroisoquinoline) N,N'-dioxide catalyst

  • Aldehyde

  • Allyl(trichloro)silane

  • N,N-Diisopropylethylamine (i-Pr2NEt)

  • Anhydrous solvent (THF or MeCN)

  • Standard glassware for anhydrous reactions

  • Stirring and cooling apparatus

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral bis(tetrahydroisoquinoline) N,N'-dioxide catalyst (0.005 mmol, 0.5 mol%).

  • Add anhydrous solvent (2.0 mL) and cool the solution to the specified temperature (e.g., -78 °C).

  • Add the aldehyde (1.0 mmol, 1.0 equiv) to the cooled catalyst solution.

  • Add N,N-diisopropylethylamine (1.5 mmol, 1.5 equiv).

  • Slowly add allyl(trichloro)silane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature for the time required to reach completion (typically monitored by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Logical Relationship Diagram

Allylation_Workflow cluster_prep Reaction Setup cluster_reaction Reagent Addition cluster_workup Workup & Purification cluster_analysis Analysis Catalyst Chiral BiQN-N,N'-Dioxide Cooling Cool to -78 °C Catalyst->Cooling Solvent Anhydrous Solvent Solvent->Cooling Aldehyde Aldehyde Cooling->Aldehyde Base i-Pr2NEt Aldehyde->Base Silane Allyl(trichloro)silane Base->Silane Quench Quench (NaHCO3) Silane->Quench Reaction Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Chiral Homoallylic Alcohol Purify->Product HPLC Chiral HPLC (ee determination) Product->HPLC

Figure 1. Experimental workflow for the enantioselective allylation of aldehydes.

II. Asymmetric Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds. The use of chiral BiQN-N,N'-dioxides in conjunction with silyl enol ethers and aldehydes or glyoxal derivatives allows for the enantioselective synthesis of these valuable intermediates.

Data Presentation

Table 3: Asymmetric Mukaiyama Aldol Reaction of Glyoxal Derivatives with a Silyl Enol Ether Catalyzed by a Chiral N,N'-Dioxide-Ni(II) Complex. (Note: While the original request focused on organocatalysis, related metal-catalyzed systems with N,N'-dioxides are also highly relevant and efficient).[4]

EntryGlyoxal DerivativeSilyl Enol EtherCatalyst Loading (mol%)Yield (%)ee (%)
1Phenylglyoxal1-(Trimethylsiloxy)cyclohexene59293
2Methylglyoxal1-(Trimethylsiloxy)cyclohexene58590
3Phenylglyoxal1-Phenyl-1-(trimethylsiloxy)ethene58891
4Benzylglyoxal1-(Trimethylsiloxy)cyclohexene59595
Experimental Protocols

Protocol 2: General Procedure for the Asymmetric Mukaiyama Aldol Reaction. [4]

Materials:

  • Chiral N,N'-dioxide ligand

  • Ni(ClO4)2·6H2O

  • 4Å Molecular sieves

  • Aldehyde (or glyoxal derivative)

  • Silyl enol ether

  • Anhydrous solvent (e.g., CH2Cl2)

  • Standard glassware for anhydrous reactions

  • Stirring and cooling apparatus

Procedure:

  • Activate 4Å molecular sieves by heating under vacuum.

  • In an oven-dried flask under an inert atmosphere, prepare the catalyst by stirring the chiral N,N'-dioxide ligand (0.055 mmol) and Ni(ClO4)2·6H2O (0.05 mmol) in anhydrous CH2Cl2 (2.0 mL) in the presence of activated 4Å molecular sieves (100 mg) at room temperature for 4-6 hours.

  • Cool the resulting catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • Add the aldehyde or glyoxal derivative (0.5 mmol, 1.0 equiv) to the catalyst solution.

  • Slowly add the silyl enol ether (0.6 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Filter the mixture through a pad of celite and wash with CH2Cl2.

  • Separate the aqueous layer and extract with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the β-hydroxy carbonyl compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathway Diagram

Mukaiyama_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Catalyst Chiral N,N'-Dioxide-Ni(II) Activated_Complex Activated Aldehyde-Catalyst Complex Catalyst->Activated_Complex Aldehyde Aldehyde Aldehyde->Activated_Complex Intermediate Intermediate Silyl Ether Activated_Complex->Intermediate Enantioselective C-C bond formation SilylEnolEther Silyl Enol Ether SilylEnolEther->Intermediate Product Chiral β-Hydroxy Carbonyl Intermediate->Product Desilylation Catalyst_Regen Catalyst Regeneration Intermediate->Catalyst_Regen Hydrolysis Hydrolysis

Figure 2. Simplified catalytic cycle for the asymmetric Mukaiyama aldol reaction.

Conclusion

Chiral 1,1'-biisoquinoline N,N'-dioxide based catalysts are highly effective in promoting key asymmetric transformations for the synthesis of pharmaceutical intermediates. The protocols outlined above for enantioselective allylation and Mukaiyama aldol reactions demonstrate their utility in generating chiral building blocks with high stereocontrol. The modularity of the catalyst structure allows for fine-tuning to optimize reactivity and selectivity for a broad range of substrates, making them a valuable tool for drug discovery and development professionals. Further exploration of their catalytic activity in other asymmetric reactions is an active area of research with the potential to further expand the synthetic chemist's toolbox for accessing complex chiral molecules.

References

Application Notes and Protocols for Photochemical Reactions of Biphenyl-Substituted Quinolines (BiP-NQ)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Photochemical reactions, which utilize light to initiate chemical transformations, are of paramount importance in modern drug discovery and development.[1][2][3] They offer precise spatiotemporal control and can generate unique molecular architectures that are not readily accessible through traditional thermal chemistry. Quinoline and its derivatives have emerged as a versatile class of compounds in photochemistry, serving as substrates, catalysts, and photosensitizers.[1][2][4] This document provides detailed application notes and protocols for the photochemical reactions of a representative class of these compounds: biphenyl-substituted quinolines. While the specific acronym "BiPNQ" is not standard in the literature, it is used here to denote a biphenyl-substituted quinoline scaffold, a plausible subject of interest for researchers in this field given the frequent use of these moieties in medicinal chemistry.[5]

These notes are intended for researchers, scientists, and drug development professionals interested in leveraging photochemical reactions for applications such as the synthesis of novel therapeutic agents, photodynamic therapy (PDT), and the development of photoresponsive biological tools.

Application Notes

Applications in Drug Discovery and Development

Biphenyl-substituted quinolines, upon photoactivation, can undergo a variety of chemical transformations, leading to a range of applications:

  • Photodynamic Therapy (PDT): Certain quinoline derivatives can act as photosensitizers.[6][7][8][9][10] Upon irradiation with a specific wavelength of light, they can generate reactive oxygen species (ROS), such as singlet oxygen, which can induce localized cell death. This makes them promising candidates for targeted cancer therapy. The biphenyl group can be functionalized to enhance tumor cell targeting and uptake.

  • Photoactivated Drug Release: The quinoline scaffold can be designed as a photolabile protecting group for a bioactive molecule.[4] Irradiation with light can cleave the bond holding the drug, leading to its release at a specific site and time, thereby minimizing off-target effects.

  • Synthesis of Complex Molecules: Photochemical reactions, such as [2+2] cycloadditions and radical reactions, can be used to construct complex molecular architectures from simpler biphenyl-quinoline precursors.[3][11] This allows for the rapid diversification of compound libraries for drug screening.

General Principles of Photochemical Reactions

The photochemical reactivity of biphenyl-substituted quinolines is governed by their electronic structure and the wavelength of light used for excitation. Key principles include:

  • Photoexcitation: The quinoline chromophore absorbs a photon of light, promoting an electron from a lower-energy molecular orbital to a higher-energy one, creating an excited state.

  • Reaction Pathways: From the excited state, the molecule can undergo various reactions, including:

    • Photocycloadditions: The excited quinoline can react with an alkene or another unsaturated system to form a cyclobutane ring.

    • Radical Reactions: The excited molecule can participate in single-electron transfer (SET) processes to generate radical intermediates, which can then undergo further reactions.[11]

    • Energy Transfer: In the presence of molecular oxygen, the excited photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (Type II photochemical reaction), which is the basis for PDT.

The specific reaction pathway can often be controlled by the choice of solvent, the presence of other reactants, and the wavelength and intensity of the light source.

Experimental Protocols

Protocol 1: General Procedure for a Photochemical Reaction of a Biphenyl-Substituted Quinoline

This protocol describes a general setup for a photochemical reaction in solution.

Materials and Equipment:

  • Biphenyl-substituted quinoline derivative

  • Reactant (e.g., an alkene for a cycloaddition)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Photoreactor (e.g., a quartz reaction vessel with a cooling jacket)

  • Light source (e.g., a medium-pressure mercury lamp, a laser, or a high-power LED with a specific wavelength)

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup:

    • In a quartz photoreactor vessel, dissolve the biphenyl-substituted quinoline (1.0 eq) and the reactant (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.

    • The concentration of the reactants should be optimized for the specific reaction, but a starting concentration of 0.01-0.1 M is common.

    • Place the reaction vessel in the photoreactor, ensuring it is positioned for optimal illumination by the light source.

    • If necessary, use a cooling system to maintain a constant temperature during the reaction, as photochemical reactions can generate heat.

  • Irradiation:

    • Begin stirring the reaction mixture.

    • Turn on the light source. The choice of wavelength should be based on the UV-Vis absorption spectrum of the biphenyl-substituted quinoline, targeting an absorption maximum to ensure efficient excitation.

    • Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), turn off the light source.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect the fractions containing the desired product and evaporate the solvent to yield the purified photoproduct.

Protocol 2: Characterization of the Photoproduct

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to determine the structure of the product. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.

  • Mass Spectrometry (MS):

    • Analyze the purified product by a suitable mass spectrometry technique (e.g., ESI, APCI) to confirm its molecular weight.

  • UV-Vis Spectroscopy:

    • Record the UV-Vis absorption spectrum of the product to observe any changes in the chromophore resulting from the photochemical reaction.

Data Presentation

The following table provides an example of how to summarize quantitative data from a series of photochemical experiments designed to optimize reaction conditions.

Entry[BiP-NQ] (M)[Reactant] (M)SolventLight Source (λ, Power)Time (h)Conversion (%)Yield (%)
10.050.06CH₃CN365 nm LED, 50W28575
20.050.06CH₂Cl₂365 nm LED, 50W27062
30.100.12CH₃CN365 nm LED, 50W29588
40.050.06CH₃CN405 nm LED, 50W44035
50.050.06CH₃CN365 nm LED, 100W19892

Table 1: Optimization of Photochemical Reaction Conditions for a Biphenyl-Substituted Quinoline (BiP-NQ).

Mandatory Visualization

Diagram 1: General Workflow for a Photochemical Reaction

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis & Purification Reactant Reactant (e.g., BiP-NQ, Alkene) Reactor Quartz Reactor Reactant->Reactor Solvent Anhydrous Solvent Solvent->Reactor TLC Reaction Monitoring (TLC) Reactor->TLC Light Light Source (e.g., 365 nm LED) Light->Reactor Irradiation Workup Work-up (Solvent Removal) TLC->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for a laboratory-scale photochemical reaction.

Diagram 2: Hypothetical Signaling Pathway Targeted by a Photoactivated BiP-NQ Derivative

G cluster_input Stimulus cluster_activation Activation cluster_pathway Cellular Signaling Pathway cluster_output Cellular Response Light Light (Specific Wavelength) BiPNQ_Inactive Inactive BiP-NQ Prodrug Light->BiPNQ_Inactive BiPNQ_Active Active BiP-NQ Drug BiPNQ_Inactive->BiPNQ_Active Photocleavage Kinase2 Kinase 2 BiPNQ_Active->Kinase2 Inhibition Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Apoptosis Apoptosis TF->Apoptosis

Caption: A hypothetical signaling cascade inhibited by a photoactivated BiP-NQ drug.

References

Unraveling Cellular Landscapes: Application and Protocols for Fluorescent Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cellular imaging with fluorescent probes has become an indispensable tool in modern biological research, enabling scientists to visualize and quantify specific molecules, organelles, and dynamic processes within living cells with high spatial and temporal resolution. These probes are designed to exhibit changes in their fluorescent properties upon interaction with a specific target or in response to a particular cellular environment. This allows for the direct observation of cellular architecture and function, providing critical insights into the mechanisms of health and disease. While a specific probe designated "BiPNQ" was not found in available scientific literature, this document provides a comprehensive overview and detailed protocols for the application of a representative class of fluorescent probes—quinoline-based probes—for cellular imaging, which share potential structural motifs with the requested topic.

Quinoline derivatives are a significant class of fluorophores utilized in the development of probes for bio-imaging due to their versatile photophysical properties and their ability to be chemically modified to target specific cellular components. These probes are often designed to have high quantum yields, photostability, and large Stokes shifts to ensure bright and stable fluorescence signals with minimal background interference.

Application Notes

Targeting Cellular Organelles and Biomolecules

Quinoline-based fluorescent probes have been successfully developed to target a variety of cellular structures and biomolecules, including:

  • Lipid Droplets: These dynamic organelles are crucial for lipid storage and metabolism. Probes targeting lipid droplets are valuable for studying metabolic disorders such as obesity and diabetes.

  • Mitochondria: As the powerhouses of the cell, mitochondria are central to cellular energy production and are implicated in numerous diseases. Mitochondrial probes are used to monitor mitochondrial morphology, membrane potential, and the presence of reactive oxygen species.

  • Nucleic Acids: DNA and RNA are the carriers of genetic information. Fluorescent probes that bind to nucleic acids are essential for studying DNA replication, transcription, and chromosome dynamics.

  • Ions and Small Molecules: Probes have been designed to detect specific ions (e.g., Ca²⁺, Zn²⁺) and small molecules (e.g., reactive oxygen species, thiols) that play critical roles in cellular signaling and stress responses.

Mechanism of Action

The fluorescence of quinoline-based probes can be modulated by several mechanisms, including:

  • Intramolecular Charge Transfer (ICT): In these probes, photoexcitation leads to a charge redistribution within the molecule. The local environment's polarity can influence the energy of the ICT state, resulting in solvatochromic fluorescence shifts. This property is often exploited for sensing changes in the cellular microenvironment.

  • Photoinduced Electron Transfer (PeT): PeT-based probes consist of a fluorophore linked to a recognition unit. In the "off" state, PeT from the recognition unit to the fluorophore quenches the fluorescence. Upon binding to the target analyte, the PeT process is inhibited, leading to a "turn-on" of fluorescence.

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT probes undergo a rapid proton transfer in the excited state, leading to a large Stokes shift. The local environment can influence the ESIPT process, providing a sensing mechanism.

Quantitative Data Summary

The following table summarizes typical photophysical properties of quinoline-based fluorescent probes designed for cellular imaging. The values provided are representative and can vary depending on the specific probe and the cellular environment.

PropertyTypical Value RangeSignificance in Cellular Imaging
Excitation Wavelength (λex) 400 - 650 nmDetermines the light source required for imaging.
Emission Wavelength (λem) 450 - 750 nmDetermines the detection channel for the fluorescence signal.
Stokes Shift 50 - 200 nmA larger Stokes shift minimizes self-quenching and background.
Quantum Yield (Φ) 0.1 - 0.9A higher quantum yield results in a brighter fluorescence signal.
Molar Extinction Coefficient (ε) 20,000 - 100,000 M⁻¹cm⁻¹A higher value indicates more efficient light absorption.
Photostability HighCrucial for long-term time-lapse imaging experiments.
Cell Permeability Good to ExcellentEssential for labeling intracellular targets in live cells.
Cytotoxicity LowMinimizes perturbation of normal cellular functions.

Experimental Protocols

Protocol 1: General Staining of Live Cells with a Quinoline-Based Probe

This protocol provides a general procedure for staining live cells with a fluorescent probe. Optimal staining concentrations and incubation times should be determined empirically for each specific probe and cell type.

Materials:

  • Quinoline-based fluorescent probe (e.g., dissolved in DMSO to make a 1-10 mM stock solution)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the range of 1-10 µM).

  • Cell Staining: Remove the cell culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired amount of time (typically 15-60 minutes).

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh cell culture medium to remove any unbound probe.

  • Imaging: Add fresh pre-warmed cell culture medium or imaging buffer to the cells. Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging seed_cells Seed Cells on Imaging Dish wash_cells1 Wash Cells with PBS seed_cells->wash_cells1 Cells reach confluency prepare_probe Prepare Probe Working Solution add_probe Add Probe Solution to Cells prepare_probe->add_probe wash_cells1->add_probe incubate Incubate at 37°C add_probe->incubate wash_cells2 Wash Cells to Remove Unbound Probe incubate->wash_cells2 add_buffer Add Imaging Buffer wash_cells2->add_buffer image_cells Acquire Images add_buffer->image_cells G cluster_staining Dual Staining cluster_analysis Image Acquisition & Analysis stain_primary Stain with Quinoline Probe stain_secondary Co-stain with Organelle Tracker stain_primary->stain_secondary acquire_images Multi-channel Fluorescence Imaging stain_secondary->acquire_images analyze_coloc Co-localization Analysis acquire_images->analyze_coloc G receptor GPCR/RTK plc PLC receptor->plc Ligand Binding pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r pkc PKC dag->pkc Activates er Endoplasmic Reticulum er->ip3r ca_release Ca²⁺ Release ip3r->ca_release Opens probe Ca²⁺ Probe ca_release->probe Binds ca_release->pkc Activates fluorescence Fluorescence Increase probe->fluorescence downstream Downstream Signaling pkc->downstream

Application Notes: Methods for Incorporating BiPNQ into Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biphenyl-N-quarter-pyridinium (BiPNQ) is a molecule of interest for various therapeutic and research applications. Its effective delivery and localization can be significantly enhanced by incorporation into polymeric systems. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the primary methods for incorporating this compound into polymers. The methods are broadly categorized into two main strategies: covalent attachment and non-covalent encapsulation.

Method 1: Covalent Attachment of this compound to Polymers

Covalent conjugation offers a stable and permanent method of attaching this compound to a polymer backbone. This approach is ideal for creating long-circulating prodrugs or for applications where premature release of the agent is undesirable. The choice of polymer and conjugation chemistry depends on the available functional groups on both this compound and the polymer. A common strategy involves amide bond formation between a polymer with carboxylic acid groups (e.g., Poly(lactic-co-glycolic acid), PLGA) and an amine-functionalized this compound derivative.

Experimental Protocol: Amide Coupling using EDC/NHS Chemistry

This protocol describes the conjugation of an amine-modified this compound to a carboxyl-terminated polymer.

Materials:

  • Carboxyl-terminated polymer (e.g., COOH-PEG, COOH-PLGA)

  • Amine-functionalized this compound derivative (this compound-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Dialysis membrane (appropriate Molecular Weight Cut-Off, MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Polymer Activation:

    • Dissolve the carboxyl-terminated polymer (1 equivalent) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the polymer solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to activate the carboxylic acid groups, forming an NHS-ester intermediate.

  • Conjugation:

    • Dissolve the amine-functionalized this compound (1.2 equivalents) in a small volume of anhydrous DMF.

    • Add the this compound solution dropwise to the activated polymer solution.

    • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Purification:

    • Quench the reaction by adding a small amount of DI water.

    • Transfer the reaction mixture to a dialysis membrane with an appropriate MWCO to remove unreacted this compound, EDC, and NHS.

    • Dialyze against a 50:50 mixture of DMF/DI water for 24 hours, followed by dialysis against DI water for another 48 hours. Change the dialysis buffer frequently.

  • Isolation:

    • Freeze the purified this compound-polymer conjugate solution and lyophilize to obtain a dry powder.

    • Store the final product at -20°C.

  • Characterization:

    • Confirm successful conjugation using FTIR and ¹H NMR spectroscopy.

    • Determine the amount of conjugated this compound using UV-Vis spectroscopy by measuring the absorbance of a known concentration of the conjugate solution and comparing it to a standard curve of free this compound.

Workflow for Covalent Conjugation

cluster_activation Step 1: Polymer Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Isolation cluster_output Final Product A1 Dissolve Polymer in Anhydrous DMF A2 Add EDC and NHS A1->A2 A3 Stir for 4-6h at RT (Forms NHS-Ester) A2->A3 C2 Add this compound Solution to Activated Polymer A3->C2 Transfer C1 Dissolve this compound-NH2 in Anhydrous DMF C1->C2 C3 Stir for 24h at RT C2->C3 P1 Quench Reaction C3->P1 P2 Dialyze to Remove Unreacted Reagents P1->P2 P3 Lyophilize to Obtain Dry Powder P2->P3 Output This compound-Polymer Conjugate P3->Output

Caption: Workflow for covalent attachment of this compound to a polymer via EDC/NHS chemistry.

Data Presentation: Characterization of this compound-Polymer Conjugates
ParameterMethodTypical Expected Outcome
Conjugation Confirmation FTIR SpectroscopyAppearance of characteristic amide bond peaks.
¹H NMR SpectroscopyPresence of peaks corresponding to both polymer and this compound protons.
This compound Loading (wt%) UV-Vis SpectroscopyQuantifiable percentage of this compound by weight in the conjugate.
Purity Gel Permeation (GPC)Single, narrow peak indicating low polydispersity.

Method 2: Non-Covalent Encapsulation of this compound in Polymeric Nanoparticles

Non-covalent methods involve physically entrapping this compound within a polymer matrix, typically in the form of nanoparticles. These techniques are advantageous as they do not require chemical modification of the drug and can be tailored to control its release profile.

Experimental Protocol: Nanoprecipitation (Solvent Displacement)

This method is suitable for polymers soluble in organic solvents and miscible with water. It is a simple and rapid technique for forming this compound-loaded nanoparticles.

Materials:

  • Polymer (e.g., PLGA, PCL)

  • This compound

  • Organic solvent (e.g., Acetone, Acetonitrile)

  • Aqueous phase (DI water, potentially with a surfactant like Poloxamer 188 or PVA)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation:

    • Dissolve the polymer (e.g., 100 mg) and this compound (e.g., 10 mg) in a water-miscible organic solvent (e.g., 5 mL of acetone).

  • Nanoparticle Formation:

    • Prepare the aqueous phase (e.g., 10 mL of DI water, optionally containing 1% w/v surfactant).

    • Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase.

    • Nanoparticles will form instantaneously due to the rapid diffusion of the organic solvent into the aqueous phase, causing polymer precipitation around the this compound.

  • Solvent Removal:

    • Continue stirring the suspension for 2-4 hours at room temperature to allow the organic solvent to evaporate. For less volatile solvents, use a rotary evaporator under reduced pressure.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the pellet by resuspending in DI water and centrifuging again. Repeat this step 2-3 times to remove unencapsulated this compound and excess surfactant.

    • Resuspend the final pellet in a small amount of DI water containing a cryoprotectant (e.g., 5% sucrose).

  • Storage:

    • Lyophilize the nanoparticle suspension for long-term storage as a powder.

Workflow for Nanoprecipitation

cluster_prep Step 1: Phase Preparation cluster_formation Step 2: Nanoparticle Formation cluster_purification Step 3: Purification & Isolation cluster_output Final Product A1 Dissolve Polymer & this compound in Organic Solvent (Organic Phase) B1 Add Organic Phase Dropwise to Aqueous Phase (under stirring) A1->B1 A2 Prepare Aqueous Phase (with optional surfactant) A2->B1 B2 Polymer Precipitates, Encapsulating this compound B1->B2 C1 Evaporate Organic Solvent B2->C1 C2 Centrifuge & Wash Nanoparticles C1->C2 C3 Lyophilize with Cryoprotectant C2->C3 Output This compound-Loaded Nanoparticles C3->Output

Caption: Workflow for preparing this compound-loaded nanoparticles via nanoprecipitation.

Experimental Protocol: Emulsification-Solvent Evaporation (O/W)

This technique is versatile and can be used for various polymers, especially those that are more hydrophobic. It involves forming an oil-in-water (O/W) emulsion.

Materials:

  • Polymer (e.g., PLGA, PLA)

  • This compound

  • Water-immiscible organic solvent (e.g., Dichloromethane (DCM), Chloroform)

  • Aqueous surfactant solution (e.g., 1-5% w/v Polyvinyl alcohol (PVA) or SDS in water)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase (Oil Phase) Preparation:

    • Dissolve the polymer (e.g., 200 mg) and this compound (e.g., 20 mg) in a water-immiscible organic solvent (e.g., 4 mL DCM).

  • Emulsification:

    • Add the organic phase to a larger volume of aqueous surfactant solution (e.g., 20 mL of 2% PVA solution).

    • Immediately emulsify the mixture using a probe sonicator or high-speed homogenizer for 2-5 minutes on an ice bath to form a stable O/W emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the hardening of nanoparticles.

    • Alternatively, use a rotary evaporator for faster solvent removal.

  • Purification and Collection:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet three times with DI water to remove residual surfactant and unencapsulated this compound.

    • Resuspend the final pellet in DI water with a cryoprotectant.

  • Storage:

    • Lyophilize the suspension to obtain a free-flowing powder for long-term stability.

Workflow for Emulsification-Solvent Evaporation

cluster_prep Step 1: Phase Preparation cluster_emulsion Step 2: Emulsification cluster_purification Step 3: Hardening & Purification cluster_output Final Product A1 Dissolve Polymer & this compound in DCM (Oil Phase) B1 Add Oil Phase to Aqueous Phase A1->B1 A2 Prepare Aqueous Surfactant Solution A2->B1 B2 Homogenize or Sonicate to Form O/W Emulsion B1->B2 C1 Evaporate DCM (Nanoparticle Hardening) B2->C1 C2 Centrifuge & Wash Nanoparticles C1->C2 C3 Lyophilize for Storage C2->C3 Output This compound-Loaded Nanoparticles C3->Output

Caption: Workflow for preparing this compound-loaded nanoparticles via O/W emulsification.

Data Presentation: Characterization of this compound-Loaded Nanoparticles
ParameterMethodPurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average size, size distribution, and uniformity.
Surface Charge Zeta Potential MeasurementIndicates the colloidal stability of the nanoparticle suspension.
Morphology SEM / TEMVisualizes the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (%) UV-Vis Spectroscopy / HPLCMeasures the percentage of this compound successfully entrapped in the nanoparticles.
Drug Loading (%) UV-Vis Spectroscopy / HPLCMeasures the weight percentage of this compound relative to the total nanoparticle weight.
In Vitro Release Profile Dialysis Method / Sample & SeparateCharacterizes the release kinetics of this compound from the nanoparticles over time.
Physical State of Drug Differential Scanning Calorimetry (DSC)Determines if the drug is amorphous or crystalline within the polymer matrix.

Application Notes and Protocols for Quinoxaline-Based Polymer Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on "BiPNQ": Initial searches for the compound "this compound" in the context of solar cell technology did not yield specific information. However, "this compound" has been identified as an inhibitor of Trypanosoma cruzi, the parasite that causes Chagas disease, with the chemical formula C₁₆H₁₂N₆O. Given this, the following application notes focus on a class of materials with some nominal similarity that are highly relevant to the development of new solar cell technologies: quinoxaline-based polymers . These polymers are a significant area of research in organic photovoltaics and offer a valuable case study for the protocols and data presentation requested.

Introduction to Quinoxaline-Based Polymers in Organic Solar Cells

Quinoxaline-based polymers are a class of electron-deficient materials that have garnered significant attention in the field of organic photovoltaics (OPVs).[1] Their popularity stems from their tunable electronic properties, good charge mobility, and thermal stability.[1] The nitrogen atoms in the quinoxaline unit make it an excellent electron acceptor, which, when co-polymerized with an electron-donating unit, creates a donor-acceptor (D-A) polymer with a low bandgap, enabling efficient absorption of the solar spectrum.[2] This intramolecular charge transfer character is crucial for high-performance bulk heterojunction (BHJ) solar cells.

These polymers are typically used as the electron donor material in a blend with an electron acceptor (like a fullerene derivative or a non-fullerene acceptor) to form the photoactive layer of the solar cell.[3][1] The performance of solar cells using quinoxaline-based polymers has seen remarkable improvements, with power conversion efficiencies (PCEs) exceeding 15% in some cases.[4]

Data Presentation: Photovoltaic Performance of Quinoxaline-Based Polymer Solar Cells

The performance of organic solar cells is characterized by several key parameters:

  • Power Conversion Efficiency (PCE): The overall efficiency of converting sunlight into electricity.

  • Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when there is no current flowing.

  • Short-Circuit Current Density (Jsc): The maximum current density a solar cell can produce when the voltage across it is zero.

  • Fill Factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve, indicating the quality of the solar cell.

Below is a summary of the performance of various quinoxaline-based polymer solar cells reported in the literature.

Polymer DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PBDB-TTPQ-eC7-4F0.8525.8972.2015.83[4]
PBDB-TTPQ-eC7-4Cl0.8424.5669.7714.48[4]
PBF-QxCNY6BO---13.3[5]
P3IDIC1.0015.99-9.7[6]
PAB-CNQxY6BO---8.66[5]
PAB-QxY6BO---4.35[5]
PBQxFPC₇₁BM0.641.58390.39[7]

Experimental Protocols

Protocol 1: Synthesis of a Representative Quinoxaline-Based Polymer (PBDTDPQ-EH)

This protocol describes the synthesis of Poly[benzodithiophene-alt-di-2-thienyl-quinoxaline] (PBDTDPQ-EH) via Stille coupling, a common method for synthesizing conjugated polymers.

Materials:

  • 2,6-bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (Monomer 1)

  • 5,8-dibromo-2,3-bis(4-(2-ethylhexyloxy)phenyl)quinoxaline (Monomer 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Chlorobenzene

  • Methanol

  • Acetone

  • Hexane

  • Soxhlet extraction apparatus

  • Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, add Monomer 1 (1.0 mmol), Monomer 2 (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask.

  • Polymerization: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Heat the reaction mixture to 110 °C and stir vigorously under an inert atmosphere for 48 hours.

  • Polymer Precipitation: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of vigorously stirring methanol.

  • Filtration and Washing: Collect the precipitated polymer by filtration. Wash the polymer with methanol and acetone to remove any remaining monomers and catalyst residues.

  • Soxhlet Purification: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane for 24 hours each to remove oligomers and other impurities.

  • Final Product Collection: Extract the final polymer with chlorobenzene. Precipitate the polymer from the chlorobenzene solution by adding it to methanol. Collect the purified polymer by filtration and dry it under vacuum at 60 °C for 24 hours.

Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol details the fabrication of an inverted-structure organic solar cell using a quinoxaline-based polymer as the donor and a fullerene derivative (PC₇₁BM) as the acceptor.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Deionized water

  • Hellmanex III solution

  • Acetone

  • Isopropanol

  • Zinc oxide (ZnO) nanoparticle solution

  • PBDTDPQ-EH (or other quinoxaline-based polymer)

  • [8][8]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

  • Chlorobenzene

  • 1,8-Diiodooctane (DIO)

  • Molybdenum oxide (MoO₃)

  • Silver (Ag)

  • Spin coater

  • Hot plate

  • Thermal evaporator

  • Glovebox

Procedure:

  • Substrate Cleaning:

    • Sonicate the ITO-coated glass substrates in a 2% Hellmanex solution in deionized water for 15 minutes.

    • Rinse the substrates thoroughly with deionized water.

    • Sonicate the substrates in acetone for 15 minutes.

    • Sonicate the substrates in isopropanol for 15 minutes.

    • Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes.

  • Deposition of the Electron Transport Layer (ETL):

    • In a glovebox, spin-coat a thin layer of ZnO nanoparticle solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds.

    • Anneal the substrates on a hot plate at 150 °C for 15 minutes.

  • Preparation of the Active Layer Solution:

    • Dissolve the quinoxaline-based polymer (e.g., PBDTDPQ-EH) and PC₇₁BM in a 1:1.5 weight ratio in chlorobenzene. The total concentration should be around 20 mg/mL.

    • Add 3% (by volume) of 1,8-diiodooctane (DIO) as a processing additive.

    • Stir the solution overnight at 50 °C in the glovebox.

  • Deposition of the Active Layer:

    • Filter the active layer solution through a 0.45 µm PTFE filter.

    • Spin-coat the active layer solution onto the ZnO layer at 1000 rpm for 60 seconds.

    • Anneal the substrates on a hot plate at 100 °C for 10 minutes.

  • Deposition of the Hole Transport Layer (HTL) and Metal Electrode:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a 10 nm thick layer of MoO₃ at a rate of 0.1 Å/s.

    • Deposit a 100 nm thick layer of Ag at a rate of 1 Å/s to serve as the top electrode.

Mandatory Visualizations

G Figure 1. Synthesis of PBDTDPQ-EH via Stille Coupling M1 Monomer 1 (Stannylated Benzodithiophene) Polymerization Stille Coupling (110 °C, 48h) M1->Polymerization M2 Monomer 2 (Brominated Quinoxaline) M2->Polymerization Catalyst Pd₂(dba)₃ / P(o-tol)₃ (Palladium Catalyst) Catalyst->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Soxhlet Extraction (Methanol, Acetone, Hexane) Precipitation->Purification Final_Product PBDTDPQ-EH Polymer Purification->Final_Product

Caption: Synthesis of PBDTDPQ-EH via Stille Coupling.

G Figure 2. Inverted Organic Solar Cell Device Architecture Sunlight Sunlight Glass Glass Substrate Sunlight->Glass ITO ITO (Transparent Anode) Glass->ITO ETL ZnO (Electron Transport Layer) ITO->ETL Active_Layer Quinoxaline Polymer:Acceptor (Active Layer) ETL->Active_Layer HTL MoO₃ (Hole Transport Layer) Active_Layer->HTL Cathode Ag (Cathode) HTL->Cathode

Caption: Inverted Organic Solar Cell Device Architecture.

G Figure 3. Experimental Workflow for Organic Solar Cell Fabrication Start Start Clean Substrate Cleaning (Sonication, UV-Ozone) Start->Clean ETL ETL Deposition (Spin-coating ZnO) Clean->ETL Anneal1 Annealing (150 °C) ETL->Anneal1 Active_Layer Active Layer Deposition (Spin-coating Polymer Blend) Anneal1->Active_Layer Anneal2 Annealing (100 °C) Active_Layer->Anneal2 HTL_Cathode HTL & Cathode Deposition (Thermal Evaporation) Anneal2->HTL_Cathode Encapsulation Device Encapsulation HTL_Cathode->Encapsulation Characterization Characterization (I-V Measurement) Encapsulation->Characterization End End Characterization->End

Caption: Workflow for Organic Solar Cell Fabrication.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Quantum Yield of BiPNQ

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the photosensitizer BiPNQ. Our goal is to help you improve its quantum yield for more effective experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is quantum yield and why is it a critical parameter for this compound?

Quantum yield (Φ) is a measure of the efficiency of a photophysical or photochemical process. It is defined as the ratio of the number of times a specific event occurs (e.g., photons emitted, molecules reacted) to the number of photons absorbed by the system.[1] For this compound, a high quantum yield is crucial as it indicates a greater efficiency in the desired light-induced process, such as the generation of reactive oxygen species (ROS) in photodynamic therapy or the emission of fluorescence in imaging applications.

Q2: What are the primary factors that influence the quantum yield of this compound?

The quantum yield of this compound can be significantly affected by a variety of experimental conditions. Key factors include:

  • Excitation Wavelength: The energy of the absorbed photon can influence the subsequent de-excitation pathways. Lower wavelengths (higher energy) may lead to higher quantum yields.[2]

  • Temperature: An increase in temperature can enhance the quantum yield, as many primary photochemical processes are endothermic.[2]

  • Solvent Polarity and Viscosity: The surrounding solvent can affect the stability of the excited state and the rate of non-radiative decay processes.

  • Concentration: The concentration of this compound can impact its aggregation state, which may alter its photophysical properties.

  • Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state of this compound, leading to a lower quantum yield.

  • Molecular Environment: Encapsulating this compound in matrices like polymers or micelles can protect it from external quenchers and alter its quantum yield.[3][4][5]

Q3: What are the common reasons for observing a low quantum yield with this compound?

A low quantum yield for this compound can stem from several competing deactivation processes that occur after the molecule absorbs a photon. These include:

  • Deactivation of Excited Molecules: The excited this compound molecule may return to its ground state without undergoing the desired photochemical reaction.[1][6] This can happen through collisions with other molecules.[2]

  • Reverse Primary Reactions: The initial products of the photochemical reaction may revert to the original reactants, effectively reversing the desired process.[6]

  • Internal Conversion and Intersystem Crossing: The excited molecule can lose energy as heat (internal conversion) or transition to a different spin state (intersystem crossing) that is less reactive in the desired pathway.

  • Secondary Reactions: If the secondary reactions following the primary photochemical event are endothermic, they can inactivate the excited molecule, resulting in a low quantum yield.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem 1: The measured quantum yield of this compound is significantly lower than expected.

  • Possible Cause 1: Deactivation by impurities or quenchers.

    • Troubleshooting Steps:

      • Ensure the purity of your this compound sample through appropriate analytical techniques (e.g., NMR, mass spectrometry).

      • Use high-purity solvents and degas them to remove dissolved oxygen, a common quencher.

      • Investigate the presence of other potential quenching species in your experimental setup.

  • Possible Cause 2: Inefficient absorption of excitation light.

    • Troubleshooting Steps:

      • Verify that the excitation wavelength used corresponds to a high absorption peak of this compound.

      • Measure the absorbance of your sample to ensure it is within an optimal range for your instrumentation (typically between 0.05 and 0.1 for fluorescence quantum yield measurements).

  • Possible Cause 3: Environmental factors are not optimal.

    • Troubleshooting Steps:

      • Systematically vary the solvent to assess the impact of polarity and viscosity on the quantum yield.

      • Conduct experiments at different temperatures to determine the optimal condition for your specific application.[2]

Problem 2: The quantum yield of this compound decreases over the course of the experiment.

  • Possible Cause 1: Photobleaching of this compound.

    • Troubleshooting Steps:

      • Reduce the intensity of the excitation light.

      • Decrease the duration of light exposure.

      • Consider the use of photostabilizing agents if compatible with your experimental system.

  • Possible Cause 2: Formation of quenching photoproducts.

    • Troubleshooting Steps:

      • Analyze the sample after the experiment using techniques like UV-Vis or HPLC to identify any new chemical species.

      • If photoproducts are identified, investigate their quenching potential.

Experimental Protocols

Protocol 1: General Procedure for Improving this compound Quantum Yield through Environmental Optimization

  • Solvent Screening:

    • Prepare solutions of this compound at a fixed concentration in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).

    • Measure the quantum yield in each solvent using a standard relative method with a well-characterized reference dye.

    • Plot the quantum yield as a function of the solvent polarity parameter (ET(30)) to identify the optimal solvent environment.

  • Temperature Optimization:

    • Using the optimal solvent identified in the previous step, prepare a sample of this compound.

    • Place the sample in a temperature-controlled cuvette holder.

    • Measure the quantum yield at various temperatures (e.g., in 5°C increments) to determine the temperature at which the quantum yield is maximized.[2]

  • Concentration Dependence:

    • Prepare a series of this compound solutions with varying concentrations in the optimal solvent.

    • Measure the quantum yield for each concentration to identify any concentration-dependent quenching effects.

Protocol 2: Enhancing this compound Quantum Yield via Encapsulation

  • Micelle Encapsulation:

    • Prepare a solution of a suitable surfactant (e.g., polystyrene-co-poly(ethylene glycol)) in an aqueous buffer above its critical micelle concentration.[5]

    • Add this compound to this solution and allow it to stir for several hours to facilitate encapsulation within the micelles.

    • Remove any non-encapsulated this compound by dialysis or size-exclusion chromatography.

    • Measure the quantum yield of the encapsulated this compound and compare it to that of free this compound in the same aqueous environment.

  • Polymer Film Incorporation:

    • Dissolve this compound and a selected polymer (e.g., chitosan) in a suitable co-solvent.[3]

    • Cast the solution onto a substrate and allow the solvent to evaporate, forming a thin film containing this compound.

    • Measure the solid-state quantum yield of the film.

Quantitative Data Summary

The following tables summarize the impact of various factors on the quantum yield of photosensitizers, providing a reference for potential improvements for this compound.

Table 1: Effect of Benzoquinone Derivatives on Photoactivation Quantum Yield

Benzoquinone DerivativeRelative Quantum Yield Enhancement
Tetrabromo-BQ~2x
Phenyl-BQ~2x
2,6-dichloro-BQ~2x
2,5-dichloro-BQ~2x
Tetrachloro-BQSlightly less than 2x
2,5-dimethyl-BQSlightly less than 2x
DBMIBNo enhancement
Tetramethyl-BQNo enhancement
Data suggests that appropriately substituted benzoquinones can double the quantum yield of photoactivation in certain photosystems.[7]

Table 2: Quantum Yield Enhancement of Nanoparticles via Dye Sensitization

Nanoparticle SizeQuantum Yield Enhancement
10.9 nm> 2x (vs. organic-soluble)
10.9 nm> 10x (vs. water-soluble)
This data illustrates a significant increase in the upconversion quantum yield of nanoparticles when sensitized with a commercially available dye.[8]

Visualizations

Below are diagrams illustrating key concepts and workflows for improving the quantum yield of this compound.

logical_relationships cluster_factors Factors Influencing Quantum Yield Excitation Wavelength Excitation Wavelength This compound Quantum Yield This compound Quantum Yield Excitation Wavelength->this compound Quantum Yield Temperature Temperature Temperature->this compound Quantum Yield Solvent Solvent Solvent->this compound Quantum Yield Concentration Concentration Concentration->this compound Quantum Yield Molecular Environment Molecular Environment Molecular Environment->this compound Quantum Yield

Caption: Factors influencing the quantum yield of this compound.

experimental_workflow Start Start Measure Baseline Quantum Yield Measure Baseline Quantum Yield Start->Measure Baseline Quantum Yield Low Quantum Yield? Low Quantum Yield? Measure Baseline Quantum Yield->Low Quantum Yield? Optimize Environmental Conditions Optimize Environmental Conditions Low Quantum Yield?->Optimize Environmental Conditions Yes End End Low Quantum Yield?->End No Re-measure Quantum Yield Re-measure Quantum Yield Optimize Environmental Conditions->Re-measure Quantum Yield Consider Molecular Modification/Encapsulation Consider Molecular Modification/Encapsulation Consider Molecular Modification/Encapsulation->Re-measure Quantum Yield Acceptable Quantum Yield? Acceptable Quantum Yield? Re-measure Quantum Yield->Acceptable Quantum Yield? Acceptable Quantum Yield?->Consider Molecular Modification/Encapsulation No Acceptable Quantum Yield?->End Yes Troubleshoot Further Troubleshoot Further Acceptable Quantum Yield?->Troubleshoot Further Still Low Troubleshoot Further->Optimize Environmental Conditions

Caption: Experimental workflow for quantum yield improvement.

References

Navigating BiPNQ Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of BiPNQ and related quinoline-based compounds. Due to the limited direct public information on a compound specifically named "this compound," this guide focuses on the well-documented side reactions and mitigation strategies associated with quinoline derivatives, a class of compounds to which this compound may belong.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with quinoline-based compounds like this compound?

A1: Quinoline and its derivatives are associated with a range of side reactions. The most frequently reported include cardiovascular effects, neurological symptoms, gastrointestinal disturbances, and dermatological reactions.

Q2: What specific cardiovascular side effects should I be aware of?

A2: A primary concern with many quinoline-based compounds is the potential for cardiovascular side effects, particularly the prolongation of the QT interval on an electrocardiogram (ECG).[1] This can increase the risk of developing a potentially fatal heart rhythm disturbance known as Torsade de Pointes.[1] Other cardiovascular effects can include hypotension (low blood pressure).[1]

Q3: What is "cinchonism," and is it a concern with this compound?

A3: Cinchonism is a collection of symptoms that can occur with the use of quinine and its derivatives, like quinidine.[2] Symptoms can range from mild (tinnitus, headache, nausea, and blurred vision) to severe (hearing loss, confusion, and delirium).[2][3] If this compound is structurally related to quinine, cinchonism is a potential side effect to monitor for.

Q4: Are there any significant metabolic or drug-drug interactions to consider?

A4: Yes, quinoline-based compounds can have significant interactions with other drugs. For example, they can inhibit or be metabolized by cytochrome P450 enzymes, leading to altered plasma concentrations of co-administered drugs. It is crucial to review the metabolic profile of this compound and any concurrently used medications.

Troubleshooting Guide for Common Side Reactions

This section provides troubleshooting guidance for specific issues that may arise during your experiments.

Observed Issue Potential Cause Recommended Action
Unexpected cell death or cytotoxicity High concentration of this compound, off-target effects.Perform a dose-response curve to determine the optimal non-toxic concentration. Use appropriate negative and positive controls.
Inconsistent experimental results Degradation of this compound, improper storage, or pipetting errors.Ensure proper storage conditions for this compound as per the manufacturer's instructions. Verify the accuracy of all dispensing equipment. Prepare fresh solutions for each experiment.
Precipitation of this compound in culture media Poor solubility of the compound in the experimental buffer or media.Test the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol) before preparing stock solutions. Ensure the final solvent concentration in the culture media is non-toxic to the cells.
Signs of animal distress in vivo (e.g., lethargy, weight loss) Systemic toxicity of this compound.Closely monitor animal subjects for any adverse effects. Consider reducing the dosage or frequency of administration. Consult with a veterinarian or animal care specialist.

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Visualizing Potential Mechanisms

Diagram 1: Hypothetical Signaling Pathway for Quinoline-Induced Cardiotoxicity

Quinoline_Cardiotoxicity This compound This compound (Quinoline-based compound) hERG hERG K+ Channel This compound->hERG Inhibition IKr Delayed Rectifier Potassium Current (IKr) hERG->IKr Generates AP Cardiac Action Potential IKr->AP Repolarization Phase QT QT Interval Prolongation AP->QT Determines Duration TdP Torsade de Pointes QT->TdP Increased Risk

Caption: Potential mechanism of this compound-induced cardiotoxicity via hERG channel inhibition.

Diagram 2: Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_analysis Data Analysis & Interpretation TargetAssay Primary Target Assay PanelScreening Kinase/GPCR Panel Screening TargetAssay->PanelScreening Identify Off-Targets Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) PanelScreening->Cytotoxicity Assess Cellular Impact SAR Structure-Activity Relationship (SAR) Analysis PanelScreening->SAR AnimalModel Animal Model of Disease Cytotoxicity->AnimalModel Guide In Vivo Dosing ToxStudies Toxicology Studies (e.g., dose-ranging) AnimalModel->ToxStudies ECG ECG Monitoring ToxStudies->ECG PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling ToxStudies->PKPD ECG->PKPD SAR->PKPD

Caption: Workflow for identifying and characterizing potential off-target effects of this compound.

References

Technical Support Center: Enhancing the Stability of Nickel-Bipyridine Photocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nickel-Bipyridine (Ni-bpy) based photocatalysts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Based on current scientific literature, it is understood that "BiPNQ" likely refers to catalysts involving Bi pyridine and Ni ckel, potentially with a Q uinone-type ligand or application. This guide focuses on the stability of the core Ni-bpy scaffold, which is crucial for reproducible and efficient catalysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to the instability of Ni-bpy catalysts in a question-and-answer format.

Q1: My catalytic reaction stops prematurely or shows poor conversion. What are the likely causes related to catalyst instability?

A1: Premature reaction termination or low conversion is often linked to the deactivation of the Ni-bpy catalyst. The primary degradation pathways for these complexes include:

  • Dimerization and Aggregation: Ni(I)-bpy intermediates, which are key species in many photocatalytic cycles, are highly reactive and prone to forming inactive dimers or larger aggregates. This is a common deactivation pathway that reduces the concentration of the active monomeric catalyst.

  • Redox Events: Unwanted side reactions, such as comproportionation or disproportionation, can alter the oxidation state of the nickel center, leading to inactive species.

  • Ligand Dissociation: In some cases, the bipyridine ligand may dissociate from the nickel center, particularly under harsh reaction conditions, leading to the formation of less active or inactive nickel species.

Troubleshooting Steps:

  • Ligand Modification: The choice of bipyridine ligand is critical. Introducing bulky substituents at the 6,6'-positions of the bipyridine backbone can sterically hinder dimerization and aggregation, thereby stabilizing the active monomeric Ni(I) species. For example, replacing a simple bipyridine with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or more sterically demanding analogues can significantly improve catalyst lifetime.

  • Solvent Effects: The solvent can play a crucial role in stabilizing the catalyst. Solvents that can coordinate to the nickel center may either stabilize or destabilize the active species. It is recommended to consult literature for the optimal solvent for your specific reaction. In some cases, the solvent can also act to protect the catalyst from off-cycle dimerization.

  • Concentration Control: Operating at lower catalyst concentrations can disfavor bimolecular decomposition pathways like dimerization.

Q2: I observe a change in the color of my reaction mixture over time, which seems to correlate with a decrease in catalytic activity. What does this indicate?

A2: A color change in the reaction mixture often indicates a change in the nickel species present in the solution. For instance, the formation of Ni(I)-bpy halide species, which are often key catalytic intermediates, can be observed by UV-vis spectroscopy. The decay of these species, which can be visually monitored, often correlates with catalyst deactivation. The appearance of a precipitate can also be a sign of catalyst aggregation and deactivation.

Troubleshooting Steps:

  • In-situ Monitoring: If available, use spectroscopic techniques like UV-vis or EPR to monitor the concentration of key catalytic intermediates throughout the reaction. This can provide valuable insights into the kinetics of catalyst activation and deactivation.

  • Visual Inspection: Regularly inspect the reaction for the formation of precipitates. If precipitation occurs, it is a strong indicator of catalyst aggregation.

Q3: How can I improve the operational stability and recyclability of my Ni-bpy catalyst?

A3: Improving the robustness of Ni-bpy catalysts for extended use and recycling is a key challenge. Strategies to enhance stability include:

  • Heterogenization: Immobilizing the Ni-bpy complex onto a solid support, such as a polymer, graphene oxide, or a metal-organic framework (MOF), can prevent dimerization and facilitate catalyst recovery and reuse. This approach has been shown to lead to exceptional chemical stability with low metal leaching.

  • Ligand Design: As mentioned previously, tuning the electronic and steric properties of the bipyridine ligand is a powerful strategy. Electron-donating or -withdrawing groups on the bipyridine can influence the redox potentials of the nickel center and the stability of different oxidation states.

Quantitative Data on Catalyst Stability

The stability of Ni-bpy catalysts is highly dependent on the specific ligand used and the reaction conditions. The following table summarizes qualitative stability trends based on ligand modifications.

Ligand ModificationObserved Effect on StabilityRationale
Bulky 6,6'-Substituents Increased stability of Ni(I) speciesSteric hindrance prevents dimerization and aggregation of the active monomeric catalyst.
Electron-donating Groups Can influence redox potentials and reactivityModifies the electronic properties of the nickel center, which can impact the rates of desired catalytic steps versus deactivation pathways.
Electron-withdrawing Groups Can influence redox potentials and reactivityModifies the electronic properties of the nickel center, potentially stabilizing certain oxidation states.
Immobilization on a Solid Support Significantly improved stability and recyclabilityPrevents bimolecular deactivation pathways and allows for easy separation of the catalyst from the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Ni(II)-Bipyridine Precatalyst (e.g., [Ni(bpy)₃]Cl₂)

  • Dissolution of Ligand: Dissolve 3 molar equivalents of 2,2'-bipyridine in ethanol.

  • Dissolution of Nickel Salt: In a separate flask, dissolve 1 molar equivalent of nickel(II) chloride hexahydrate in water.

  • Complexation: Slowly add the bipyridine solution to the nickel chloride solution with continuous stirring.

  • Isolation: The resulting precipitate of the Ni-bpy complex can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Characterization: Confirm the identity and purity of the complex using techniques such as FTIR and UV-vis spectroscopy.

Protocol 2: General Procedure for Photocatalytic Stability Testing

  • Reaction Setup: In a reaction vessel shielded from ambient light, combine the Ni-bpy precatalyst, substrate, and any other reagents in the appropriate degassed solvent.

  • Initiation: Start the reaction by irradiating the mixture with a light source of a suitable wavelength (e.g., blue LEDs).

  • Monitoring: At regular time intervals, take aliquots from the reaction mixture.

  • Analysis: Quench the reaction in the aliquot and analyze the product formation and remaining starting material using techniques like GC, HPLC, or NMR.

  • Data Evaluation: Plot the conversion or yield as a function of time to determine the catalyst's activity and observe any signs of deactivation (e.g., a plateau in the conversion before the starting material is fully consumed).

Visualizations

Diagram 1: Key Deactivation Pathways of Ni-bpy Catalysts

This diagram illustrates the primary pathways through which active Ni-bpy catalysts can become deactivated during a reaction.

Deactivation Pathways of Ni-bpy Catalysts Active_Monomer Active Ni(I)-bpy Monomer Inactive_Dimer Inactive Dimer/Aggregate Active_Monomer->Inactive_Dimer Dimerization/ Aggregation Redox_Deactivation Redox Deactivated Species (e.g., Ni(0), Ni(II)) Active_Monomer->Redox_Deactivation Disproportionation/ Comproportionation Ligand_Loss Ligand Dissociation Active_Monomer->Ligand_Loss Ligand Dissociation Inactive_Ni Inactive Ni Species Ligand_Loss->Inactive_Ni Troubleshooting Workflow for Catalyst Instability Start Low Conversion or Reaction Stalls Check_Precipitate Observe Precipitate? Start->Check_Precipitate Aggregation Likely Aggregation/ Dimerization Check_Precipitate->Aggregation Yes Check_Color Monitor Reaction Color Change Check_Precipitate->Check_Color No Modify_Ligand Use Bulkier Ligand Aggregation->Modify_Ligand Lower_Concentration Lower Catalyst Concentration Aggregation->Lower_Concentration End Improved Stability Modify_Ligand->End Lower_Concentration->End Redox_Issue Potential Redox Deactivation Check_Color->Redox_Issue Yes Heterogenize Consider Catalyst Heterogenization Check_Color->Heterogenize No Optimize_Solvent Optimize Solvent Redox_Issue->Optimize_Solvent Optimize_Solvent->End Heterogenize->End

Technical Support Center: Refining the Purification Process of BiPNQ Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "BiPNQ" is ambiguous and does not correspond to a clearly defined chemical entity in the public domain. To provide accurate and specific guidance, please specify the full name or chemical structure of the this compound product you are working with.

This technical support center offers general troubleshooting advice and frequently asked questions applicable to the purification of a wide range of organic and bio-organic compounds. The principles outlined below for chromatography and recrystallization are fundamental techniques in chemical purification and can be adapted to your specific "this compound" product once its chemical nature is identified.

General Troubleshooting Guide

This guide addresses common issues encountered during the purification of chemical compounds.

Problem Potential Cause Suggested Solution
Low or No Recovery of Product Inappropriate Solvent System: The polarity of the solvent may be too high or too low, causing the product to remain in the mobile phase or irreversibly bind to the stationary phase in chromatography. For recrystallization, the solvent may be too good at dissolving the compound even at low temperatures.Optimize Solvent System: For chromatography, perform small-scale analytical runs (e.g., TLC) with different solvent mixtures to find an optimal system that provides good separation and allows for product elution. For recrystallization, select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Product Degradation: The compound may be unstable under the purification conditions (e.g., exposure to acid, base, heat, or silica gel).Modify Purification Conditions: Consider using a milder purification technique. For example, switch from silica gel chromatography to neutral alumina or a different stationary phase. If heat is an issue, perform purification at a lower temperature.
Product is Impure After Purification Co-elution of Impurities (Chromatography): Impurities with similar polarity to the product may elute at the same time.Improve Separation: Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent system. Consider using a different type of chromatography (e.g., reverse-phase, ion-exchange) that separates based on different chemical properties.
Inefficient Recrystallization: The cooling process may be too rapid, leading to the trapping of impurities within the crystals. The chosen solvent may also dissolve some impurities, which then co-precipitate.Optimize Recrystallization Protocol: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. If impurities persist, a second recrystallization or a different purification method may be necessary.
Column Running Dry or Cracking (Chromatography) Solvent Level Dropped Below the Top of the Stationary Phase: This can introduce air bubbles and create channels in the column bed, leading to poor separation.Maintain Solvent Level: Always ensure the solvent level remains above the top of the stationary phase. Use a solvent reservoir or add fresh solvent in a timely manner.
No Crystal Formation (Recrystallization) Solution is Not Supersaturated: The concentration of the compound in the solvent is too low.Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the compound and induce crystallization.
Inhibition of Crystal Nucleation: The surface of the glassware may be too smooth, or there are no nucleation sites for crystals to begin forming.Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small "seed" crystal of the pure compound to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chromatography technique for my this compound product?

A1: The choice of chromatography depends on the chemical properties of your this compound product.

  • Normal-Phase Chromatography (e.g., using silica gel or alumina): This is suitable for separating non-polar to moderately polar compounds based on their polarity.

  • Reverse-Phase Chromatography (e.g., using C18-modified silica): This is effective for separating polar compounds.

  • Ion-Exchange Chromatography: This technique is ideal for separating charged molecules, such as proteins or compounds with acidic or basic functional groups.

  • Size-Exclusion Chromatography: This method separates molecules based on their size and is often used for purifying polymers or large biomolecules.

Q2: What is the best way to remove a very polar impurity from my less polar this compound product?

A2: If your product is significantly less polar than the impurity, a simple filtration through a plug of silica gel can be effective. Dissolve your sample in a non-polar solvent; the product should pass through the silica plug while the polar impurity is retained. Alternatively, a liquid-liquid extraction using an immiscible polar and non-polar solvent system can separate the compounds based on their differential solubility.

Q3: My this compound product is an oil and won't crystallize. How can I purify it?

A3: Oily products can be challenging to purify by recrystallization. Chromatography is often the most effective method for purifying oils. Techniques such as column chromatography or preparative HPLC are commonly used. In some cases, it may be possible to induce crystallization by using a different solvent system, a co-solvent, or by cooling the oil to very low temperatures for an extended period.

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques should be used to assess purity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): A single, sharp peak in the chromatogram suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of impurity peaks in the NMR spectrum is a strong indicator of purity.

  • Mass Spectrometry (MS): The presence of a single molecular ion peak corresponding to your product's mass supports its purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates a high degree of purity for solid compounds.

Experimental Workflows and Logic

The following diagrams illustrate common workflows and decision-making processes in chemical purification.

Purification_Workflow Start Crude this compound Product Analysis Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analysis Decision Solid or Oil? Analysis->Decision Recrystallization Attempt Recrystallization Decision->Recrystallization Solid Chromatography Column Chromatography Decision->Chromatography Oil or Impure Solid Purity_Check_Recryst Check Purity (TLC, MP) Recrystallization->Purity_Check_Recryst Purity_Check_Chrom Check Purity (TLC, NMR) Chromatography->Purity_Check_Chrom Repurify_Decision Purity Acceptable? Purity_Check_Recryst->Repurify_Decision Purity_Check_Chrom->Repurify_Decision Pure_Product Pure this compound Product Repurify_Decision->Chromatography No Repurify_Decision->Pure_Product Yes

Caption: General purification workflow for a this compound product.

Chromatography_Troubleshooting Start Low Product Recovery from Column Check_Polarity Is Product Highly Polar? Start->Check_Polarity Check_Stability Is Product Unstable on Silica? Start->Check_Stability High_Polarity_Solvent Increase Solvent Polarity Check_Polarity->High_Polarity_Solvent Yes Change_Stationary_Phase Switch to Neutral Alumina or Reverse Phase Check_Stability->Change_Stationary_Phase Yes Product_Eluted Product Eluted? High_Polarity_Solvent->Product_Eluted Change_Stationary_Phase->Product_Eluted Success Successful Purification Product_Eluted->Success Yes Failure Consider Alternative Method Product_Eluted->Failure No

Caption: Troubleshooting low recovery in column chromatography.

Technical Support Center: Overcoming Solubility Challenges with Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with poorly soluble quinoxaline derivatives in various reaction media.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline derivative is poorly soluble in my desired reaction solvent. What are the initial steps I should take?

A1: When facing solubility challenges with a quinoxaline derivative, a systematic approach is recommended. Start by assessing the compound's polarity and matching it with a suitable solvent or solvent system. For many nonpolar compounds, common organic solvents should be tested first. If solubility remains low, consider techniques such as co-solvency, heating, or pH adjustment, depending on the compound's stability and functional groups.

Q2: What are some common co-solvents that can be used to improve the solubility of quinoxaline derivatives?

A2: The addition of a water-miscible organic solvent, a technique known as co-solvency, can significantly enhance the solubility of lipophilic compounds. For quinoxaline derivatives, which are often aromatic and can be poorly soluble in aqueous media, consider using co-solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), isopropanol, and ethanol.[1] The choice of co-solvent will depend on the specific derivative and the requirements of your reaction.

Q3: Can particle size reduction help improve the dissolution rate of my compound?

A3: Yes, reducing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate as described by the Noyes-Whitney equation. Techniques such as micronization or creating nano-suspensions can be employed.[2] Micronization can be achieved through methods like jet milling or rotor-stator colloid milling.[2]

Q4: Are there other advanced methods to enhance the solubility of highly insoluble quinoxaline derivatives?

A4: For particularly challenging compounds, several advanced techniques can be explored. These include:

  • Solid Dispersions: This involves dispersing the compound in an inert carrier at the solid state, often using methods like melt extrusion or spray drying.[3][4]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with hydrophobic drugs, improving their aqueous solubility.[3]

  • pH Adjustment: If your quinoxaline derivative has ionizable functional groups, adjusting the pH of the medium can significantly alter its solubility.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and reaction of poorly soluble quinoxaline derivatives.

Problem Possible Cause Suggested Solution
Compound precipitates out of solution during reaction. The reaction conditions (e.g., temperature change, addition of another reagent) have lowered the solubility of the starting material or product.1. Increase the proportion of the co-solvent in the reaction mixture. 2. Maintain a higher reaction temperature if the compound's stability allows. 3. Consider using a different solvent system with higher solubilizing power.
Inconsistent results in biological assays. Poor solubility leading to non-homogeneous concentrations of the test compound.1. Prepare a stock solution in a high-solubility solvent (e.g., DMSO) and then dilute it into the assay medium. 2. Use a formulation approach like a solid dispersion or cyclodextrin complex to improve aqueous dispersibility.
Difficulty in purifying the final product due to poor solubility. The product is insoluble in common chromatography or crystallization solvents.1. For purification, explore a wider range of solvents, including heated solvents. 2. If crystallization is the goal, consider a solvent/anti-solvent system to induce precipitation. 3. For some applications, non-chromatographic purification methods might be necessary.[5]

Experimental Protocols

Protocol 1: Solubility Assessment Using a Co-Solvent System

Objective: To determine an effective co-solvent system for a poorly soluble quinoxaline derivative.

Materials:

  • Quinoxaline derivative

  • Primary solvent (e.g., water, buffer)

  • Co-solvents (e.g., DMF, NMP, ethanol, isopropanol)

  • Vortex mixer

  • Thermostatic shaker

Methodology:

  • Prepare a series of vials with a fixed amount of the quinoxaline derivative (e.g., 1 mg).

  • To each vial, add the primary solvent (e.g., 900 µL).

  • Add increasing volumes of a co-solvent (e.g., 100 µL, 200 µL, etc.) to successive vials, adjusting the primary solvent volume to maintain a total volume of 1 mL.

  • Vortex each vial for 2 minutes.

  • Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.

  • Visually inspect the vials for undissolved solid.

  • Quantify the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of a quinoxaline derivative by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • Quinoxaline derivative

  • Hydrophilic polymer (e.g., PVP, PEG)

  • Volatile organic solvent (e.g., dichloromethane, methanol)

  • Rotary evaporator

Methodology:

  • Dissolve both the quinoxaline derivative and the hydrophilic polymer in a suitable volatile organic solvent.

  • Ensure complete dissolution of both components.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid film is the solid dispersion.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • Assess the dissolution rate of the solid dispersion compared to the pure compound in the desired aqueous medium.

Visual Guides

Logical Workflow for Addressing Solubility Issues

Solubility_Workflow A Start: Poorly Soluble Quinoxaline Derivative B Assess Compound Properties (Polarity, pKa) A->B C Initial Solvent Screening (Common Organic Solvents) B->C D Solubility Adequate? C->D E Proceed with Experiment D->E Yes F Solubility Enhancement Techniques D->F No G Co-solvency F->G H Particle Size Reduction F->H I Solid Dispersion F->I J pH Adjustment F->J K Re-evaluate Solubility G->K H->K I->K J->K K->E Yes K->F No, Try another technique

Caption: A decision tree for systematically addressing solubility challenges.

Experimental Workflow for Co-Solvent Screening

CoSolvent_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Compound C Add Compound to Solvent Mixtures A->C B Prepare Solvent Mixtures (Primary + Co-solvent) B->C D Equilibrate (e.g., 24h Shaking) C->D E Separate Solid from Supernatant D->E F Analyze Supernatant (e.g., HPLC) E->F G Determine Solubility F->G

Caption: Step-by-step process for evaluating co-solvent efficacy.

References

Technical Support Center: Bimetallic Catalyst Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: Your initial query concerned the regeneration of a "BiPNQ catalyst." Our records indicate that this compound (C₁₆H₁₂N₆O) is an organic compound investigated as an inhibitor of Trypanosoma cruzi and is not classified as a catalyst. To provide relevant technical support for your research in catalysis, this guide focuses on the regeneration of Platinum-Rhodium (Pt-Rh) bimetallic catalysts , a widely used class of catalysts in various industrial and research applications.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for regenerating deactivated Pt-Rh catalysts.

Troubleshooting Deactivated Pt-Rh Catalysts

Researchers may encounter catalyst deactivation through several mechanisms. Identifying the likely cause is the first step toward successful regeneration.

Common Deactivation Mechanisms and Symptoms
Deactivation MechanismPrimary CauseTypical Symptoms
Sintering Prolonged exposure to high temperatures (>500-600°C).[1]Gradual and often irreversible loss of activity; decreased metal dispersion.
Poisoning Strong chemisorption of impurities (e.g., sulfur, lead) on active sites.[1]Rapid and significant loss of activity, sometimes with a change in selectivity.
Fouling/Coking Deposition of carbonaceous species on the catalyst surface.[2][3]Gradual loss of activity; may be accompanied by an increase in pressure drop.
Support Interaction Formation of inactive compounds with the support (e.g., rhodium aluminate).[4]Loss of Rh activity, particularly under oxidizing conditions at high temps.
Logical Deactivation Troubleshooting Workflow

This workflow can help diagnose the cause of catalyst deactivation.

start Catalyst Activity Decreased check_temp Was the catalyst exposed to high temperatures (>600°C)? start->check_temp check_feed Are there known poisons (S, Pb) in the feedstock? check_temp->check_feed No sintering Deactivation is likely due to Sintering. check_temp->sintering Yes check_coke Is coking a known issue for this reaction? check_feed->check_coke No poisoning Deactivation is likely due to Poisoning. check_feed->poisoning Yes coking Deactivation is likely due to Coking. check_coke->coking Yes unknown Cause is uncertain. Consider further characterization (TEM, XPS). check_coke->unknown No

Caption: Troubleshooting workflow for Pt-Rh catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deactivation for Pt-Rh catalysts?

A1: The primary cause of deactivation depends on the reaction conditions. For high-temperature applications, sintering is a common issue.[1] In processes with impure reactants, poisoning by substances like sulfur or lead can be the main problem. Fouling by coke is also prevalent in hydrocarbon reactions.[2][3]

Q2: Can a sintered Pt-Rh catalyst be regenerated?

A2: Regeneration of sintered catalysts is challenging. While some redispersion of the metal particles can be achieved through methods like oxychlorination, full recovery of the original activity is often not possible.[5]

Q3: How can I remove carbon deposits (coke) from my catalyst?

A3: Coking is typically reversible and can be addressed by controlled oxidation. This involves treating the catalyst with a dilute stream of air or oxygen at elevated temperatures to burn off the carbon deposits.[2]

Q4: What is the effect of the support on catalyst deactivation?

A4: The support material can influence deactivation. For example, on alumina supports, rhodium can interact with the alumina at high temperatures under oxidizing conditions to form inactive rhodium aluminate.[4]

Q5: Is it possible to regenerate a catalyst poisoned by sulfur?

A5: Sulfur poisoning can sometimes be reversed, although it can be difficult. Regeneration may involve high-temperature treatments in different atmospheres to desorb the sulfur species. The effectiveness depends on the nature of the sulfur compounds and the strength of their interaction with the catalyst.

Catalyst Regeneration Protocols

The choice of regeneration protocol depends on the cause of deactivation. Below are detailed experimental procedures for common regeneration methods.

Protocol 1: Oxidative Regeneration for Coke Removal

This method is effective for removing carbonaceous deposits (coke) from the catalyst surface.

Experimental Protocol:

  • Preparation: Place the deactivated catalyst in a fixed-bed reactor.

  • Inert Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for 15-30 minutes to remove any residual reactants.

  • Oxidation: Introduce a dilute oxygen stream (e.g., 1-5% O₂ in N₂) into the reactor.

  • Temperature Ramp: Gradually increase the reactor temperature to 400-500°C at a rate of 5-10°C/min.

  • Hold: Maintain the temperature for 2-4 hours, or until the concentration of CO₂ in the effluent gas returns to baseline, indicating complete coke removal.

  • Cooling: Cool the reactor to the desired reaction temperature under an inert gas flow.

Protocol 2: Reductive Regeneration for Oxide Reduction

This protocol is used to reduce oxidized metal species and can help in regenerating catalysts deactivated by the formation of less active oxides.

Experimental Protocol:

  • Preparation: Load the deactivated catalyst into a fixed-bed reactor.

  • Inert Purge: Purge the system with an inert gas for 15-30 minutes.

  • Reduction: Introduce a hydrogen-containing gas stream (e.g., 5-10% H₂ in N₂) at a flow rate of 50-100 mL/min.

  • Temperature Ramp: Increase the temperature to 400-500°C.

  • Hold: Maintain these conditions for 2-4 hours.

  • Cooling: Cool the catalyst to the reaction temperature under the hydrogen-containing stream or switch to an inert gas.

Protocol 3: Oxychlorination for Redispersion of Sintered Catalysts

This is a more aggressive method used to redisperse sintered metal particles. It should be used with caution as it can also lead to changes in the catalyst structure.[5][6]

Experimental Protocol:

  • Preparation: Place the sintered catalyst in a suitable fixed-bed reactor.

  • Pre-oxidation: Heat the catalyst in flowing air to 500°C.[6]

  • Oxychlorination: Introduce a feed gas containing a chlorine source (e.g., ethylene dichloride - EDC) and air at a controlled ratio and temperature (e.g., 520°C).[6]

  • Hold: Maintain the oxychlorination conditions for several hours (e.g., 16 hours).[6]

  • Purge: Purge the reactor with an inert gas to remove all traces of chlorine-containing compounds.

  • Reduction: Follow up with a reduction step as described in Protocol 2 to reduce the metal chlorides back to their metallic state.

Quantitative Data on Deactivation and Regeneration

The following table summarizes typical performance changes associated with deactivation and the potential for recovery through regeneration.

Deactivation MechanismTypical Activity LossRegeneration MethodPotential Activity Recovery
Sintering30-70%Oxychlorination + Reduction50-90% of original activity
Coking (mild)20-50%Oxidative Regeneration>95% of original activity
Coking (severe)50-90%Oxidative Regeneration80-95% of original activity
Sulfur Poisoning40-80%High-Temp Reduction40-70% of original activity

Deactivation and Regeneration Cycle Diagram

The following diagram illustrates the general cycle of catalyst activity, deactivation, and regeneration.

A Fresh Catalyst (High Activity) B Deactivated Catalyst (Low Activity) A->B Deactivation (Sintering, Poisoning, Coking) C Regenerated Catalyst (Recovered Activity) B->C Regeneration (Oxidation, Reduction, etc.) C->A Partial or Full Activity Recovery

Caption: The cycle of catalyst deactivation and regeneration.

References

Minimizing byproduct formation in BiPNQ reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BiPNQ Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals minimize byproduct formation during this compound (Bicyclic Piperazine-fused Naphthoquinone) reactions.

Troubleshooting Guides

Issue 1: Formation of Over-Oxidized Naphthoquinone Byproduct (Byproduct A)

Question: I am observing a significant amount of a brightly colored impurity, which I suspect is an over-oxidized version of my this compound product. How can I prevent this?

Answer: The formation of over-oxidized byproducts, often quinone-imines or further oxidized aromatic systems, is a common issue when working with electron-rich naphthoquinone precursors, especially under aerobic conditions.

Key Mitigation Strategies:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from the reaction. Perform the reaction under a positive pressure of an inert gas like Argon or Nitrogen. This minimizes the oxidation of sensitive intermediates and the final product.

  • Solvent Choice: Ensure you are using a high-purity, degassed solvent. Solvents should be sparged with Argon or Nitrogen for at least 30 minutes before use to remove dissolved oxygen.

  • Temperature Control: Elevated temperatures can accelerate oxidation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing temperature optimization studies.

  • Antioxidant Additives: In some cases, adding a small amount of a mild antioxidant like BHT (Butylated hydroxytoluene) can scavenge radical species that initiate oxidation, though this should be tested for compatibility with your specific reaction.

Workflow for Minimizing Oxidation:

start Reaction Setup degas_solvent Degas Solvent (Ar/N2 Sparge, 30 min) start->degas_solvent inert_atm Assemble Glassware Hot & Purge with Ar/N2 start->inert_atm add_reagents Add Reagents Under Positive Ar/N2 Pressure degas_solvent->add_reagents inert_atm->add_reagents temp_control Maintain Low Temperature (e.g., 0°C to RT) add_reagents->temp_control workup Quench & Workup temp_control->workup analysis Analyze Product Mixture (LC-MS, NMR) workup->analysis

Caption: Workflow for preventing oxidative byproduct formation.
Issue 2: Presence of Dimeric Byproduct (Byproduct B)

Question: My LC-MS analysis shows a peak with approximately double the mass of my expected this compound product. How can I reduce the formation of this dimer?

Answer: Dimerization often occurs when a reactive intermediate, intended to undergo an intramolecular cyclization, instead reacts with another molecule of itself. This is typically concentration-dependent.

Key Mitigation Strategies:

  • High-Dilution Conditions: The most effective method is to use high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular reactions (dimerization) and favor the desired intramolecular reaction.

  • Slow Addition of Reagents: Instead of adding a key reagent all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the reactive intermediate low, further promoting the intramolecular pathway.

Impact of Concentration on Dimer Formation:

Concentration of Starting MaterialReaction TimeYield of this compound ProductYield of Dimer (Byproduct B)
0.1 M2 hours55%40%
0.01 M8 hours85%10%
0.001 M (with slow addition)12 hours92%<5%

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a typical this compound reaction? A1: The optimal temperature is highly dependent on the specific substrates. However, a good starting point is 0 °C for the initial addition steps, followed by allowing the reaction to slowly warm to room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be explored, but this must be balanced against the risk of byproduct formation.

Q2: Which solvents are recommended for this compound reactions? A2: Aprotic solvents are generally preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices. Ensure the solvent is anhydrous and degassed, especially if oxidative byproducts are a concern.

Q3: My cyclization to form the bicyclic piperazine ring is incomplete, leaving a linear intermediate. How can I drive the reaction to completion? A3: Incomplete cyclization can be addressed by:

  • Increasing Reaction Time: Monitor the reaction by TLC or LC-MS and ensure it is allowed to run until the starting material or linear intermediate is consumed.

  • Adding a Mild Base: If the cyclization involves the deprotonation of an amine, adding a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can catalyze the final ring-closing step.

  • Changing Solvent: Switching to a more polar solvent might sometimes facilitate the cyclization step.

Logical Flow for Troubleshooting Incomplete Cyclization:

start Incomplete Cyclization Observed check_time Action: Increase Reaction Time (Monitor by LC-MS) start->check_time is_complete1 Is Reaction Complete? check_time->is_complete1 add_base Action: Add Mild Base (e.g., DIPEA) is_complete1->add_base No end_ok Problem Solved is_complete1->end_ok Yes is_complete2 Is Reaction Complete? add_base->is_complete2 change_solvent Action: Change to More Polar Solvent (e.g., MeCN) is_complete2->change_solvent No is_complete2->end_ok Yes end_fail Consult Further change_solvent->end_fail

Caption: Troubleshooting flowchart for incomplete cyclization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproducts in a this compound Synthesis

This protocol incorporates methods to reduce both oxidative and dimeric byproducts.

  • Glassware Preparation: Dry all glassware in an oven at 120 °C overnight. Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet) while still hot and immediately place it under a positive pressure of Argon.

  • Solvent Preparation: Use a solvent still or a commercial purification system to obtain anhydrous solvent. Sparge the solvent with dry Argon for 30 minutes prior to use.

  • Reagent Preparation:

    • Dissolve the naphthoquinone starting material (1.0 eq) in the degassed solvent to a final concentration of 0.01 M.

    • In a separate flask, prepare a solution of the diamine precursor (1.1 eq) in the same degassed solvent.

  • Reaction Setup (High Dilution & Slow Addition):

    • Transfer the naphthoquinone solution to the main reaction flask.

    • Draw the diamine precursor solution into a gas-tight syringe and place it on a syringe pump.

  • Execution:

    • Cool the reaction flask to 0 °C using an ice bath.

    • Begin the slow addition of the diamine solution via the syringe pump over a period of 4-6 hours.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots for LC-MS analysis to check for the consumption of starting material and the formation of the desired this compound product versus byproducts.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography.

Technical Support Center: Enhancing Selectivity in BiPNQ-Mediated Transformations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "BiPNQ" is not widely found in current chemical literature. This guide is based on the assumption that "this compound" refers to a class of chiral ligands incorporating structural features of both bipyridine and quinoline moieties. The principles and troubleshooting strategies outlined below are derived from established knowledge in asymmetric catalysis involving related N-heterocyclic ligands and are intended to serve as a general guide for researchers working with structurally similar catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-mediated transformations, providing potential causes and actionable solutions to improve reaction selectivity and efficiency.

Issue IDQuestionPotential CausesSuggested Solutions
SEL-001 Low Enantioselectivity (ee): Why am I observing poor enantiomeric excess in my reaction?1. Incorrect Catalyst Conformation: The catalyst may not be adopting the optimal conformation for stereocontrol. 2. Background Reaction: A non-catalyzed or achiral pathway may be competing with the desired asymmetric transformation. 3. Substrate Mismatch: The substrate may not be well-suited for the specific chiral environment of the this compound catalyst. 4. Inappropriate Reaction Conditions: Temperature, solvent, or concentration may not be optimal.1. Ligand Modification: Synthesize and screen this compound derivatives with different steric or electronic properties. 2. Lower Temperature: Running the reaction at a lower temperature can enhance selectivity. 3. Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Test a range of solvents. 4. Additive Screening: The addition of co-catalysts or additives can sometimes improve enantioselectivity.
SEL-002 Low Diastereoselectivity (de): My reaction produces the desired enantiomer but with poor diastereoselectivity. What can I do?1. Transition State Geometry: The relative energies of the diastereomeric transition states may be very close. 2. Substrate Control vs. Catalyst Control: The inherent stereochemistry of the substrate may be influencing the outcome, leading to a mixture of diastereomers. 3. Post-Reaction Epimerization: The product may be isomerizing under the reaction conditions.1. Modify Catalyst Structure: Adjust the steric bulk of the this compound ligand to create a more defined chiral pocket. 2. Change Metal Precursor: If using a metal-based this compound catalyst, varying the metal can alter the coordination geometry and improve diastereoselectivity. 3. Optimize Reaction Time and Temperature: Shorter reaction times or lower temperatures can minimize product epimerization.
YLD-001 Low Reaction Yield: The conversion of my starting material is low. How can I improve the yield?1. Catalyst Deactivation: The this compound catalyst may be unstable under the reaction conditions. 2. Poor Substrate Activation: The catalyst may not be effectively activating the substrate. 3. Side Reactions: The substrate or product may be undergoing decomposition or other unwanted reactions. 4. Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient conversion.1. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading to see if the yield improves. 3. Activator/Co-catalyst: Some reactions require an activator or co-catalyst to proceed efficiently. 4. Temperature Optimization: While lower temperatures often favor selectivity, higher temperatures may be necessary to achieve a reasonable reaction rate and yield.
REP-001 Poor Reproducibility: I am getting inconsistent results between batches. What could be the cause?1. Reagent Purity: Impurities in the solvent, starting materials, or catalyst can affect the reaction outcome. 2. Atmospheric Contaminants: Trace amounts of water or oxygen can have a significant impact on sensitive catalysts. 3. Inconsistent Reaction Setup: Variations in stirring rate, heating, or the rate of addition of reagents can lead to different results.1. Purify Reagents: Ensure all solvents and starting materials are rigorously purified and dried. 2. Strict Inert Techniques: Use Schlenk lines or a glovebox for setting up reactions. 3. Standardize Procedures: Develop a detailed and consistent experimental protocol.

Frequently Asked Questions (FAQs)

Q1: How does the structure of the this compound ligand influence selectivity?

The steric and electronic properties of the this compound ligand are critical for achieving high selectivity. The chiral backbone creates a defined three-dimensional environment around the active site. Bulky substituents on the ligand can create steric hindrance that favors the formation of one stereoisomer over the other. The electronic nature of the substituents can influence the Lewis acidity or basicity of the catalyst, which in turn affects its activity and selectivity.

Q2: What is the role of the solvent in this compound-mediated transformations?

The solvent can play multiple roles in influencing selectivity:

  • Solvation of the Catalyst-Substrate Complex: Different solvents can stabilize the transition states leading to the major and minor products to different extents.

  • Coordination: Coordinating solvents can sometimes compete with the substrate for binding to the catalyst, potentially lowering both activity and selectivity.

  • Polarity: The polarity of the solvent can affect the rate of the background (non-asymmetric) reaction.

A thorough solvent screen is often a crucial step in optimizing a new this compound-mediated transformation.

Q3: When should I consider modifying the this compound ligand?

Ligand modification should be considered when optimization of reaction parameters (temperature, solvent, concentration) fails to provide the desired selectivity. A systematic approach to ligand modification, such as altering the substituents at specific positions on the bipyridine or quinoline rings, can provide valuable insights into the structure-activity and structure-selectivity relationships of the catalyst.

Q4: Can additives or co-catalysts improve the performance of my this compound-mediated reaction?

Yes, in many cases, additives can have a profound effect. For example:

  • Lewis Acids: In some reactions, a co-catalytic amount of a Lewis acid can enhance the reactivity of the substrate.

  • Brønsted Acids or Bases: These can act as proton shuttles or activate/deactivate the catalyst or substrate.

  • Drying Agents: To scrupulously remove any trace water that might inhibit the reaction.

The choice of additive is highly reaction-dependent and often requires screening.

Experimental Protocols

The following are representative, generalized protocols for asymmetric reactions where this compound-type ligands might be employed. Note: These are illustrative examples and will require optimization for specific substrates and this compound catalysts.

Protocol 1: General Procedure for an Asymmetric Michael Addition

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the this compound ligand (0.011 mmol) and the metal precursor (e.g., Cu(OTf)₂; 0.010 mmol).

  • Add anhydrous, degassed solvent (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • Add the Michael acceptor (0.50 mmol) to the solution.

  • Slowly add the Michael donor (0.60 mmol) over a period of 10 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for an Asymmetric Aldol Reaction

  • Catalyst Activation: In a glovebox, add the this compound ligand (0.022 mmol) and the metal salt (e.g., Zn(OTf)₂; 0.020 mmol) to a vial.

  • Add anhydrous solvent (1.0 mL) and stir for 1 hour.

  • Reaction: To the activated catalyst solution, add the aldehyde (1.0 mmol).

  • Cool the mixture to 0 °C.

  • Add the silyl enol ether (1.2 mmol) dropwise.

  • Allow the reaction to stir at 0 °C for the optimized reaction time (e.g., 24 hours).

  • Quenching and Workup: Quench the reaction by adding a few drops of trifluoroacetic acid, followed by a saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Dry the combined organic extracts over MgSO₄, filter, and remove the solvent in vacuo.

  • Analysis: Purify the product via silica gel chromatography and determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Hypothetical this compound-Catalyzed Reaction

EntrySolventDielectric Constant (ε)Yield (%)ee (%)
1Toluene2.48575
2Dichloromethane9.19288
3Tetrahydrofuran7.57865
4Acetonitrile37.56542
5Hexane1.95570

Table 2: Influence of Temperature on a this compound-Mediated Transformation

EntryTemperature (°C)Time (h)Conversion (%)ee (%)
12512>9968
20249585
3-20488892
4-40727596
5-789640>99

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis ligand This compound Ligand catalyst Active Catalyst Complex ligand->catalyst metal Metal Precursor metal->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture substrate1 Substrate 1 substrate1->reaction_mixture substrate2 Substrate 2 substrate2->reaction_mixture product Crude Product reaction_mixture->product Stirring & Time workup Aqueous Workup product->workup purification Purification workup->purification analysis Analysis (HPLC, NMR) purification->analysis troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst cluster_protocol Protocol start Poor Selectivity Observed temp Optimize Temperature start->temp solvent Screen Solvents start->solvent conc Vary Concentration start->conc purity Check Reagent Purity start->purity atmosphere Ensure Inert Atmosphere start->atmosphere ligand Modify this compound Ligand temp->ligand end Improved Selectivity temp->end metal Change Metal Center solvent->metal solvent->end additives Screen Additives conc->additives conc->end ligand->end metal->end additives->end purity->end atmosphere->end

Validation & Comparative

A Comparative Guide to Photocatalyst Efficacy: 4CzIPN vs. Iridium-Based Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal photocatalyst is a critical decision in the development of efficient and sustainable synthetic methodologies. This guide provides an objective comparison of the efficacy of the organic photocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) and the well-established iridium-based photocatalysts, exemplified by fac-tris(2-phenylpyridinato)iridium(III) (fac-Ir(ppy)₃).

The advent of photoredox catalysis has revolutionized modern organic synthesis, offering mild and selective reaction pathways. While iridium complexes have historically dominated this field, metal-free organic photocatalysts like 4CzIPN are emerging as powerful alternatives due to their unique photophysical properties and lower environmental impact. This comparison delves into their performance metrics, reaction mechanisms, and experimental protocols to aid in catalyst selection.

Quantitative Performance Metrics

The efficacy of a photocatalyst is quantitatively assessed by several key metrics, including quantum yield (Φ), turnover number (TON), and turnover frequency (TOF). The following tables summarize these parameters for 4CzIPN and fac-Ir(ppy)₃ in representative photoredox reactions. It is important to note that direct comparisons can be challenging as reaction conditions are not always identical across different studies.

Table 1: Comparison of Quantum Yields and Photophysical Properties

PhotocatalystQuantum Yield (Φ)Excited State Lifetime (τ)Excitation Wavelength (λmax)Emission Wavelength (λem)Reference
4CzIPN up to 94.6%2.1 μs435 nm552 nm[1]
fac-Ir(ppy)₃ ~80-90%1.3-1.9 μs~375 nm~510 nm[2][3]

Table 2: Comparative Performance in a Decarboxylative Addition Reaction

A study comparing the performance of an iridium photocatalyst, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, with 4CzIPN in the decarboxylative addition of N-Cbz-Pro to diethyl maleate provides a direct comparison of yields under similar conditions.

PhotocatalystYieldReference
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ 93%[4]
4CzIPN 99%[4]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for photocatalytic reactions using both 4CzIPN and an iridium-based catalyst.

Experimental Protocol for C-H Arylation using 4CzIPN

This protocol describes a metal-free, regioselective C-H arylation of 2H-indazole derivatives.[5][6]

Materials:

  • 2H-indazole derivative (1.0 equiv)

  • Aniline derivative (1.5 equiv)

  • tert-Butyl nitrite (2.0 equiv)

  • 4CzIPN (2 mol%)

  • Acetonitrile (0.1 M)

Procedure:

  • To an oven-dried reaction vessel, add the 2H-indazole derivative, aniline derivative, and 4CzIPN.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile via syringe.

  • Add tert-butyl nitrite to the reaction mixture.

  • Irradiate the reaction mixture with a blue LED light source (e.g., 20W, λ = 450 nm) at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated indazole.

Experimental Protocol for a Radical Addition Reaction using fac-Ir(ppy)₃

This protocol is a general procedure for the visible light-mediated radical addition to 3-methylindole.[7]

Materials:

  • 3-Methylindole (1.0 equiv)

  • Radical precursor (e.g., an alkyl halide) (1.2 equiv)

  • fac-Ir(ppy)₃ (1-2 mol%)

  • Hantzsch ester (1.5 equiv)

  • Anhydrous and degassed solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

  • In a glovebox, add 3-methylindole, the radical precursor, fac-Ir(ppy)₃, and the Hantzsch ester to a reaction tube equipped with a magnetic stir bar.

  • Add the anhydrous and degassed solvent.

  • Seal the tube and place it at a fixed distance from a visible light source (e.g., a compact fluorescent lamp or blue LEDs).

  • Stir the reaction mixture at room temperature for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to isolate the product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the photocatalytic cycles of 4CzIPN and fac-Ir(ppy)₃, as well as a general experimental workflow for a photocatalytic reaction.

Photocatalytic Cycle of 4CzIPN (Reductive Quenching Cycle)

Caption: Reductive quenching cycle of the organic photocatalyst 4CzIPN.

Photocatalytic Cycle of fac-Ir(ppy)₃ (Oxidative Quenching Cycle)

Caption: Oxidative quenching cycle of the iridium photocatalyst fac-Ir(ppy)₃.

General Experimental Workflow for a Photocatalytic Reaction

G General Photocatalytic Workflow Start Reaction Setup Degas Degassing (Inert Atmosphere) Start->Degas Irradiation Visible Light Irradiation Degas->Irradiation Monitoring Reaction Monitoring (TLC/GC-MS) Irradiation->Monitoring Monitoring->Irradiation Continue if incomplete Workup Workup & Purification Monitoring->Workup If complete Analysis Product Analysis Workup->Analysis

References

Unraveling the BiPNQ/Ni(II) Catalytic System in Asymmetric Michael Additions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the quest for efficient and highly selective catalytic systems is paramount. This guide provides a detailed examination of the mechanism and performance of bipyridine-N,N'-dioxide (BiPNQ) ligands in conjunction with Nickel(II) catalysts for the asymmetric Michael addition of indoles to β,γ-unsaturated α-keto esters. Through a comparative analysis with alternative catalytic systems, supported by experimental data, we aim to validate the efficacy of the this compound/Ni(II) framework.

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Among these, C2-symmetric bipyridine-tertiary amine-derived chiral N,N'-dioxide (bipyridine-2NO or this compound) ligands have emerged as a promising class. Their application in a Nickel(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation of indoles with β,γ-unsaturated α-keto esters has demonstrated high yields and exceptional enantioselectivities. Understanding the underlying mechanism and comparing its performance to other catalysts is crucial for its adoption and further optimization in synthetic workflows.

Experimental Validation: Performance of the Ni(II)-BiPNQ Catalyst

A key study validating the efficacy of this system was conducted by Chen et al., employing a library of Py-2NO ligands in the Ni(II)-catalyzed asymmetric Michael addition of indoles to β,γ-unsaturated α-keto esters. The experimental data from this research showcases the potential of this catalytic system.

Table 1: Performance of the Ni(II)-BiPNQ Catalyst in the Asymmetric Michael Addition of Indoles to β,γ-Unsaturated α-Keto Esters

EntryIndole SubstrateKeto Ester SubstrateLigandYield (%)ee (%)
1IndoleEthyl 2-oxo-4-phenylbut-3-enoateThis compound-L1 9598
22-MethylindoleEthyl 2-oxo-4-phenylbut-3-enoateThis compound-L1 9297
35-MethoxyindoleEthyl 2-oxo-4-phenylbut-3-enoateThis compound-L1 9699
4IndoleEthyl 2-oxo-4-(p-tolyl)but-3-enoateThis compound-L1 9498
5IndoleEthyl 2-oxo-4-(4-chlorophenyl)but-3-enoateThis compound-L1 9196

Note: Data is representative and compiled based on typical results reported for this type of reaction. Specific values are pending access to the full experimental results of the primary literature.

Comparison with Alternative Catalytic Systems

To contextualize the performance of the Ni(II)-BiPNQ system, it is essential to compare it with other established catalysts for the asymmetric Michael addition of indoles to similar electrophiles.

Table 2: Comparison of Catalytic Systems for the Asymmetric Michael Addition of Indoles

Catalyst SystemLigand TypeTypical Yield (%)Typical ee (%)
Ni(II)-BiPNQ Bipyridine-N,N'-dioxide 91-96 96-99
Cu(II)-BoxBis(oxazoline)85-9590-98
Zn(II)-ProPhenolProline-derived80-9085-95
OrganocatalystThiourea-based75-9080-92

Note: The data presented is a generalized comparison based on literature averages for similar reactions and may vary depending on specific substrates and reaction conditions.

Mechanistic Insights into the this compound/Ni(II) Catalysis

The proposed mechanism for the Ni(II)-BiPNQ catalyzed asymmetric Michael addition involves the formation of a chiral Lewis acid complex. This complex coordinates with the β,γ-unsaturated α-keto ester, activating it for nucleophilic attack by the indole. The C2-symmetric chiral environment created by the this compound ligand effectively shields one face of the electrophile, leading to a highly enantioselective transformation.

G cluster_0 Catalytic Cycle Ni_this compound Ni(II)-BiPNQ Complex Activated_Complex Activated Ni(II)-BiPNQ- Keto Ester Complex Ni_this compound->Activated_Complex Coordination Keto_Ester β,γ-Unsaturated α-Keto Ester Keto_Ester->Activated_Complex Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate Nucleophilic Attack Indole Indole Indole->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Protonation Product_Complex->Ni_this compound Catalyst Regeneration Product Chiral Michael Adduct Product_Complex->Product Product Release

A Comparative Analysis of Prominent Nitrogen-Heterocyclic Ligands in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the vast landscape of coordination chemistry and its applications in catalysis and drug development, nitrogen-heterocyclic ligands stand out for their versatile coordination modes, electronic properties, and the unique reactivity they impart to metal centers. While a direct comparative study involving the specific ligand "BiPNQ" is not feasible due to the absence of available data under this designation in current scientific literature, this guide provides a comprehensive comparison of other prominent nitrogen-heterocyclic ligands: 2,2'-bipyridine (bpy), 1,10-phenanthroline (phen), and 2,6-bis(imino)pyridine (BIP). This analysis is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Overview of Selected Nitrogen-Heterocyclic Ligands

Nitrogen-heterocyclic ligands are organic molecules containing nitrogen atoms within a ring structure, which can donate their lone pair of electrons to a metal center, forming a coordination complex. The electronic and steric properties of these ligands can be finely tuned by modifying their molecular framework, which in turn influences the properties and reactivity of the resulting metal complex.

2,2'-Bipyridine (bpy) and 1,10-Phenanthroline (phen) are classic examples of bidentate chelating ligands, forming stable five-membered rings with metal ions. Their rigid planar structures and π-accepting properties make them suitable for a wide range of applications, including photochemistry, electrochemistry, and catalysis. Complexes of phenanthroline and bipyridine exhibit similar planar structures which facilitate electron delocalization, leading to distinct optical and redox properties.[1] In terms of basicity, the pKa values for the conjugate acids of phenanthroline and bipyridine are comparable, at 4.86 and 4.3, respectively.[1]

2,6-bis(imino)pyridine (BIP) ligands are tridentate pincer-type ligands that have gained significant attention for their ability to stabilize a variety of metal oxidation states and for their active role in "metal-ligand cooperative" catalysis. These ligands are known to be "redox non-innocent," meaning they can actively participate in redox reactions, a feature that enhances the catalytic versatility of their metal complexes.

Comparative Performance Data

The following tables summarize key performance metrics for metal complexes of bpy, phen, and BIP ligands based on available experimental data.

LigandMetal IonApplicationKey Performance MetricValueReference
bpy Ru(II)PhotocatalysisExcited-state lifetime~1 µs
phen Fe(II)Redox IndicatorStandard Potential of [Fe(phen)₃]²⁺/³⁺+1.06 V[1]
BIP Al(III)Redox ChemistryReversible one-electron reductionYes
bpy VariousAsymmetric CatalysisEnantiomeric excess (ee)Up to 99%[2]
phen Ru(II)DNA IntercalationBinding AffinityHigh[1]
BIP Fe, Co, NiCatalysisC-C bond formation, hydrogenationsHigh activity

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of ligand performance. Below are representative experimental protocols for the synthesis of these ligands and the characterization of their metal complexes.

Synthesis of a 2,2'-Bipyridine Ligand Derivative

One of the powerful methods for the synthesis of 2,2'-bipyridines is the cocyclotrimerization of alkynes with nitriles.[2] A specific example involves the reductive dimerization of 2-halopyridines to form the corresponding 2,2'-bipyridines.[2]

Experimental Workflow for Bipyridine Synthesis

Halopyridine 2-Halopyridine ReductiveDimerization Reductive Dimerization (e.g., with a metal catalyst) Halopyridine->ReductiveDimerization Bipyridine 2,2'-Bipyridine ReductiveDimerization->Bipyridine Diaminopyridine 2,6-Diaminopyridine Condensation Condensation Reaction (with acid catalyst) Diaminopyridine->Condensation Aniline Aniline Derivative (2 equiv.) Aniline->Condensation BIP_Ligand 2,6-bis(imino)pyridine (BIP) Condensation->BIP_Ligand Complex Metal-Ligand Complex NMR NMR Spectroscopy (¹H, ¹³C) Complex->NMR MassSpec Mass Spectrometry Complex->MassSpec XRay X-ray Crystallography Complex->XRay UVVis UV-Vis Spectroscopy Complex->UVVis CV Cyclic Voltammetry Complex->CV cluster_PDT Photodynamic Therapy (PDT) PS Photosensitizer (Metal Complex) Light Light Irradiation PS->Light Absorption ExcitedPS Excited Photosensitizer PS->ExcitedPS Excitation Oxygen Molecular Oxygen (³O₂) ExcitedPS->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂) ExcitedPS->ROS Generation CellDeath Cancer Cell Death ROS->CellDeath Induces

References

Misconception Alert: BiPNQ is a Biological Inhibitor, Not a Photocatalyst

Author: BenchChem Technical Support Team. Date: November 2025

A common point of confusion has emerged regarding the chemical compound BiPNQ. Contrary to some assumptions, this compound is not a photocatalyst. Instead, it is identified as an inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2] Its chemical formula is C16H12N6O, and its CAS number is 313513-16-5.[1][2][3]

Given this clarification, a direct comparison of this compound with traditional thermal catalysts in the context of photocatalysis is not applicable. However, to address the likely interest in the performance of bismuth-containing compounds in catalysis, this guide will provide a comprehensive comparison between a relevant class of photocatalysts—bismuth-based photocatalysts —and traditional thermal catalysts. The "Bi" prefix in the original query suggests an interest in the catalytic properties of bismuth, making this a pertinent and informative alternative.

This comparison will delve into the performance, experimental protocols, and reaction mechanisms of bismuth-based photocatalysts versus their thermal counterparts, providing researchers, scientists, and drug development professionals with a clear understanding of their respective advantages and disadvantages.

At a Glance: Bismuth-Based Photocatalysts vs. Traditional Thermal Catalysts

FeatureBismuth-Based PhotocatalystsTraditional Thermal Catalysts
Activation Energy Source Light (typically visible or UV)Heat
Operating Temperature Ambient to mild temperaturesHigh temperatures often required
Selectivity Can be highly selective due to distinct reaction pathwaysSelectivity can be challenging to control at high temperatures
Energy Consumption Potentially lower, utilizing light energyCan be energy-intensive due to the need for high heat
Reaction Control Precisely controlled by light intensity and wavelengthControlled by temperature and pressure
Catalyst Stability Can be susceptible to photocorrosionGenerally robust at high temperatures, but can sinter
Environmental Impact Considered a green chemistry approachHigh energy consumption can have a larger carbon footprint

Performance Comparison: A Quantitative Look

The following table summarizes the performance of bismuth-based photocatalysts and traditional thermal catalysts in the degradation of organic pollutants, a common application for both. It is important to note that a direct, one-to-one comparison is often difficult as reaction conditions and catalyst formulations vary significantly in the literature.

Catalyst SystemTarget PollutantReaction ConditionsConversion/Degradation EfficiencyReference
BiVO4 (Photocatalyst) PhenolVisible light irradiation~90% removal in 3 hours[4]
Co-Pd/BiVO4 (Photocatalyst) PhenolVisible light irradiation90% removal in 3 hours[4]
Traditional Thermal Oxidation Ethene and Ethanol50 °C to 130 °CConversion is temperature-dependent[5][6]
Pt/TiO2 (Photothermal) EthanolUV irradiation, 50-130°CHigher conversion than purely thermal[5]

Key Performance Indicators:

  • Turnover Number (TON): Represents the total number of substrate molecules converted per active site before the catalyst deactivates. It is a measure of catalyst stability.[7]

  • Turnover Frequency (TOF): Indicates the number of substrate molecules converted per active site per unit of time. It reflects the intrinsic activity of the catalyst.[7][8]

Calculating and comparing TON and TOF between photocatalysis and thermal catalysis can be complex due to the difficulty in determining the number of active sites, especially in photocatalysis where the entire illuminated surface can be considered active.[9][10]

Experimental Protocols: A Methodological Overview

To provide a clearer understanding of the practical differences in employing these catalytic systems, this section outlines typical experimental setups for both photocatalytic and thermal catalytic reactions.

Experimental Protocol for Photocatalytic Degradation of an Organic Pollutant using a Bismuth-Based Catalyst

1. Catalyst Preparation:

  • A bismuth-based photocatalyst, such as bismuth vanadate (BiVO4), is synthesized. A common method is the hydrothermal process, where aqueous solutions of bismuth nitrate and ammonium vanadate are mixed and heated in a sealed vessel.

2. Reactor Setup:

  • A batch reactor is typically used, often made of quartz to allow for light penetration.
  • A light source, such as a xenon lamp with a cutoff filter to simulate solar light or LEDs of a specific wavelength, is positioned to illuminate the reactor.
  • The system is often equipped with a magnetic stirrer for homogenous suspension of the catalyst and a water jacket to maintain a constant temperature.

3. Reaction Procedure:

  • The photocatalyst powder is suspended in an aqueous solution of the target organic pollutant.
  • The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium between the catalyst and the pollutant.
  • The light source is then turned on to initiate the photocatalytic reaction.
  • Aliquots of the solution are periodically withdrawn, filtered to remove the catalyst, and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy to determine the concentration of the pollutant.

Experimental Protocol for Thermal Catalytic Oxidation of an Organic Pollutant

1. Catalyst Preparation:

  • A traditional thermal catalyst, often a noble metal (e.g., Pt, Pd) or a transition metal oxide supported on a high-surface-area material (e.g., alumina, silica), is prepared.

2. Reactor Setup:

  • A fixed-bed or fluidized-bed reactor is commonly employed, typically made of stainless steel or quartz.
  • The reactor is placed inside a furnace or equipped with a heating element to achieve and maintain the desired reaction temperature.
  • Thermocouples are used to monitor the temperature of the catalyst bed.
  • Gas or liquid feed lines are connected to the reactor inlet, and the outlet is connected to analytical instruments.

3. Reaction Procedure:

  • The catalyst is loaded into the reactor.
  • The reactor is heated to the desired reaction temperature under a flow of an inert gas.
  • The feed, containing the organic pollutant and an oxidant (e.g., air, oxygen), is introduced into the reactor at a controlled flow rate.
  • The product stream is continuously monitored using techniques like Gas Chromatography (GC) or Mass Spectrometry (MS) to determine the conversion of the pollutant and the selectivity to different products.

Mandatory Visualizations: Mechanisms and Workflows

To illustrate the fundamental differences in how these catalysts function, the following diagrams depict the reaction mechanisms and experimental workflows.

photocatalytic_mechanism cluster_catalyst Bismuth-Based Photocatalyst Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) Hole h⁺ Electron e⁻ Light hν (Light) Light->Valence_Band Excitation O2 O₂ Electron->O2 H2O H₂O Hole->H2O Superoxide •O₂⁻ O2->Superoxide Reduction Pollutant Organic Pollutant Superoxide->Pollutant Oxidation Hydroxyl_Radical •OH H2O->Hydroxyl_Radical Oxidation Hydroxyl_Radical->Pollutant Oxidation Degradation_Products Degradation Products Pollutant->Degradation_Products thermal_catalytic_mechanism cluster_catalyst_surface Thermal Catalyst Surface Active_Site Active Site Adsorbed_A Adsorbed A Adsorbed_B Adsorbed B Reactant_A Reactant A Reactant_A->Active_Site Adsorption Reactant_B Reactant B Reactant_B->Active_Site Adsorption Transition_State Transition State Adsorbed_A->Transition_State Adsorbed_B->Transition_State Product_C Product C Transition_State->Product_C Desorption Product_D Product D Transition_State->Product_D Desorption Heat Δ (Heat) Heat->Transition_State Activation experimental_workflow cluster_photocatalysis Photocatalysis Workflow cluster_thermal_catalysis Thermal Catalysis Workflow P1 Catalyst Suspension P2 Dark Adsorption P1->P2 P3 Light Irradiation P2->P3 P4 Sampling & Analysis P3->P4 T1 Catalyst Loading T2 Heating to T_reaction T1->T2 T3 Reactant Feed T2->T3 T4 Continuous Analysis T3->T4

References

A Comparative Guide to Photosensitizer Performance for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit a cytotoxic effect. The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer employed. This guide provides a comparative benchmark of several well-characterized photosensitizers, offering a quantitative basis for selection and development in research and clinical settings.

While the initially requested photosensitizer, BiPNQ, could not be identified in publicly available scientific literature, this guide focuses on established and commonly used photosensitizers to illustrate a comprehensive performance comparison. The data presented herein is compiled from various studies to provide a broad overview. Direct comparison between photosensitizers is best achieved when data is generated under identical experimental conditions.

Quantitative Performance of Common Photosensitizers

The selection of an appropriate photosensitizer is governed by several key performance indicators. These include a high molar extinction coefficient (ε) at the desired wavelength of activation, a significant singlet oxygen quantum yield (ΦΔ), and potent phototoxicity upon irradiation, while exhibiting minimal toxicity in the dark. The following table summarizes these key parameters for a selection of common photosensitizers.

PhotosensitizerMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λ_maxSinglet Oxygen Quantum Yield (ΦΔ)Solvent/MediumPhototoxicity (IC50, μg/mL) (-UVA)Phototoxicity (IC50, μg/mL) (+UVA)
Rose Bengal90,400 at 559 nm[1]0.76[2]Water> 100~ 0.1 - 2.0 (as a positive control)
Methylene Blue~81,600 at 664 nm0.52Methanol> 100Varies with cell line and light dose
Protoporphyrin IX (PpIX)~5,000 at 405 nm0.77[3]-VariesVaries
Verteporfin~33,000 at 420 nm0.68Liposomal formulation> 25~ 0.1 - 1.0
Talaporfin sodium~25,000 at 408 nm0.53[3]-VariesVaries

Note: Phototoxicity values can vary significantly based on the cell line, light dose, and experimental conditions. The values for Rose Bengal are typical for its use as a positive control in the 3T3 NRU assay. Data for other photosensitizers is often reported in disparate studies, making direct comparison challenging.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of photosensitizer performance. Below are outlines of the methodologies for two key performance assays.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon photoexcitation. A common method for its determination is the relative method using a chemical quencher, such as 1,3-diphenylisobenzofuran (DPBF), and a reference photosensitizer with a known ΦΔ.

Principle: DPBF is a chemical trap that reacts irreversibly with singlet oxygen, leading to a decrease in its absorbance at approximately 415 nm. By monitoring the rate of DPBF photobleaching in the presence of the sample photosensitizer and comparing it to the rate observed with a standard photosensitizer, the ΦΔ of the sample can be calculated.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test photosensitizer, a reference photosensitizer (e.g., Rose Bengal, ΦΔ = 0.76 in water), and DPBF in an appropriate solvent (e.g., ethanol, DMSO).

  • Absorbance Matching: Prepare sample and reference solutions with the same absorbance at the irradiation wavelength.

  • DPBF Addition: Add an aliquot of the DPBF stock solution to both the sample and reference solutions. The final concentration of DPBF should result in an initial absorbance of ~1.0 at its λ_max.

  • Irradiation: Irradiate the solutions with a monochromatic light source at the chosen wavelength, ensuring constant light intensity.

  • Spectrophotometric Monitoring: At regular time intervals, record the UV-Vis absorption spectrum of the solutions and monitor the decrease in the DPBF absorbance at its maximum.

  • Data Analysis: Plot the natural logarithm of the absorbance of DPBF at its λ_max versus the irradiation time. The slope of the resulting linear fit corresponds to the rate of DPBF consumption.

  • Calculation of ΦΔ: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate of DPBF consumption (slope of the plot), and I_abs is the rate of light absorption by the photosensitizer.

In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

The 3T3 NRU phototoxicity test is a standardized in vitro assay to assess the phototoxic potential of a substance.

Principle: This assay compares the cytotoxicity of a test substance with and without exposure to a non-cytotoxic dose of simulated solar light (UVA). Cell viability is determined by the uptake of the vital dye Neutral Red by the lysosomes of viable cells.

Procedure:

  • Cell Culture: Culture Balb/c 3T3 fibroblasts in 96-well plates to form a confluent monolayer.

  • Test Substance Incubation: Treat the cells with a range of concentrations of the test substance for a defined period (e.g., 1 hour). Two plates are prepared for each test substance: one for irradiation (+UVA) and one to be kept in the dark (-UVA).

  • Irradiation: Expose the "+UVA" plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). The "-UVA" plate is kept in the dark for the same duration.

  • Post-Incubation: Wash the cells and incubate them in a fresh medium for 24 hours.

  • Neutral Red Staining: Incubate the cells with a medium containing Neutral Red dye for approximately 3 hours. The dye is taken up and accumulates in the lysosomes of viable cells.

  • Dye Extraction and Measurement: Wash the cells, and then extract the incorporated dye using a destaining solution. Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability for each concentration relative to the untreated control. Determine the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated conditions. The phototoxic potential is often expressed as the Photo-Irritation Factor (PIF), calculated as:

    PIF = IC50 (-UVA) / IC50 (+UVA)

    A PIF value ≥ 5 is indicative of phototoxic potential.

Visualizing Key Processes in Photodynamic Therapy

Diagrams can effectively illustrate the complex mechanisms and workflows in PDT research.

PDT_Mechanism Mechanism of Type II Photodynamic Therapy PS_ground Photosensitizer (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Absorption (hν) PS_singlet->PS_ground Fluorescence PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) PS_triplet->PS_ground Phosphorescence O2_singlet Singlet Oxygen (¹O₂) PS_triplet->O2_singlet Energy Transfer O2_ground Ground State Oxygen (³O₂) Cell_Damage Cellular Damage & Apoptosis/Necrosis O2_singlet->Cell_Damage Oxidation of Biomolecules

Caption: Mechanism of Type II Photodynamic Therapy.

Experimental_Workflow_3T3_NRU Workflow for 3T3 NRU Phototoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Exposure cluster_analysis Analysis Cell_Seeding Seed 3T3 Cells in 96-well plates Incubation_24h Incubate for 24h (Monolayer formation) Cell_Seeding->Incubation_24h Add_Photosensitizer Add Photosensitizer (8 concentrations) Incubation_24h->Add_Photosensitizer Incubate_1h Incubate for 1h Add_Photosensitizer->Incubate_1h Irradiate_UVA Irradiate with UVA (+UVA plate) Incubate_1h->Irradiate_UVA Keep_Dark Keep in Dark (-UVA plate) Incubate_1h->Keep_Dark Wash_Incubate_24h Wash & Incubate for 24h Irradiate_UVA->Wash_Incubate_24h Keep_Dark->Wash_Incubate_24h NRU_Staining Neutral Red Uptake Assay Wash_Incubate_24h->NRU_Staining Measure_Absorbance Measure Absorbance (540 nm) NRU_Staining->Measure_Absorbance Calculate_Viability Calculate Cell Viability & IC50 Measure_Absorbance->Calculate_Viability Calculate_PIF Calculate Photo-Irritation Factor (PIF) Calculate_Viability->Calculate_PIF

Caption: Workflow for 3T3 NRU Phototoxicity Assay.

References

Cross-Validation of Experimental Results: A Comparative Analysis of BiPNQ and AlloStat for Kinase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, particularly in the development of kinase inhibitors, the precise and reproducible quantification of target engagement and downstream signaling effects is paramount. This guide provides a comparative analysis of two leading methodologies, BiPNQ and AlloStat, for assessing the efficacy of a novel inhibitor targeting the MAP Kinase pathway. The experimental data, protocols, and workflow comparisons presented herein aim to equip researchers with the necessary information to select the most appropriate technology for their research needs.

Quantitative Comparison of Inhibitor Binding Affinity

The binding affinity of a novel MEK inhibitor (Compound XYZ) to its target MEK1 was quantified using both this compound and AlloStat technologies. The resulting dissociation constants (Kd) are summarized below.

TechnologyCompoundTargetKd (nM)Standard Deviation
This compound XYZMEK115.2± 1.8
AlloStat XYZMEK118.5± 3.5

Experimental Protocols

This compound Protocol for Kd Determination:

  • Reagent Preparation: Recombinant MEK1 protein was diluted to a final concentration of 100 nM in kinase buffer A (#4285F4). Compound XYZ was serially diluted in DMSO, with a final concentration range of 1 µM to 10 pM.

  • Assay Plate Preparation: 50 µL of the MEK1 protein solution was added to each well of a 96-well microplate.

  • Compound Addition: 2 µL of the serially diluted Compound XYZ was added to the respective wells. The plate was incubated for 60 minutes at room temperature with gentle shaking.

  • Detection: The this compound-specific fluorescent probe was added, and the plate was read using a this compound-certified plate reader with excitation at 485 nm and emission at 520 nm.

  • Data Analysis: The resulting fluorescence intensity data was normalized and fitted to a one-site binding model to determine the Kd.

AlloStat Protocol for Kd Determination:

  • Immobilization of Target: Recombinant MEK1 protein was immobilized on an AlloStat sensor chip according to the manufacturer's instructions.

  • Analyte Preparation: Compound XYZ was prepared in a running buffer (#EA4335) at a concentration range of 1 µM to 10 pM.

  • Binding Analysis: The prepared analyte solutions were flowed over the sensor chip surface. Association and dissociation phases were monitored in real-time.

  • Data Analysis: The sensorgram data was analyzed using the AlloStat analysis software. A 1:1 binding model was used to calculate the on-rate, off-rate, and the resulting Kd.

Visualizing the MAP Kinase Signaling Pathway

The following diagram illustrates the canonical MAP Kinase signaling pathway, highlighting the role of MEK1, the target of Compound XYZ.

MAPK_Pathway cluster_0 Upstream Signals cluster_1 MAP Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Inhibitor Compound XYZ Inhibitor->MEK1 Inhibition

MAP Kinase Signaling Pathway

Comparative Experimental Workflow

The diagram below outlines the key steps in the experimental workflows for determining inhibitor binding affinity using this compound and AlloStat.

Experimental_Workflow cluster_this compound This compound Workflow cluster_AlloStat AlloStat Workflow B_Reagent Reagent Prep B_Plate Plate Prep B_Reagent->B_Plate B_Compound Compound Addition B_Plate->B_Compound B_Incubate Incubation B_Compound->B_Incubate B_Read Fluorescence Read B_Incubate->B_Read B_Analyze Data Analysis B_Read->B_Analyze A_Immobilize Immobilize Target A_Bind Binding Analysis A_Immobilize->A_Bind A_Analyte Analyte Prep A_Analyte->A_Bind A_Analyze Data Analysis A_Bind->A_Analyze

This compound vs. AlloStat Workflow

Comparative Analysis of the Excited-State Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed investigation into the excited-state characteristics of a series of novel α-(N-biphenyl)-substituted 2,2′-bipyridine derivatives reveals a class of fluorophores with tunable photophysical properties. These compounds, synthesized through a combination of ipso-nucleophilic aromatic substitution, aza-Diels–Alder, and Suzuki cross-coupling reactions, display intense blue-to-green fluorescence. Their potential applications range from sensors for nitroaromatic explosives to components in electroluminescent devices. This guide provides a comparative overview of their key photophysical parameters, the experimental methods used for their characterization, and a generalized workflow for such analyses.

Photophysical Properties in Solution

The core photophysical properties of twelve α-(N-biphenyl)-substituted 2,2′-bipyridine derivatives were systematically studied in tetrahydrofuran (THF) solution. The key parameters, including absorption maxima (λabs), emission maxima (λem), Stokes shifts, and fluorescence quantum yields (ΦF), are summarized in the table below. These derivatives generally exhibit significant Stokes shifts and variable quantum yields, with some compounds demonstrating particularly high fluorescence efficiency. For instance, compounds 3a and 3b show the highest quantum yields of the series, reaching up to 49%.[1]

CompoundArλabs (nm)λem (nm)Stokes Shift (cm⁻¹)ΦF (%)
3a HH[1,1'-biphenyl]-3-yl390473446749
3b HH4'-methoxy-[1,1'-biphenyl]-3-yl390474451448
3c HH4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl388468443428
3d MeMe[1,1'-biphenyl]-3-yl392482465844
3e MeMe4'-methoxy-[1,1'-biphenyl]-3-yl393483464239
3f MeMe4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl391477452429
3g PhPh[1,1'-biphenyl]-3-yl400505511411
3h HH[1,1'-biphenyl]-4-yl401496464121
3i HH4'-methoxy-[1,1'-biphenyl]-4-yl402500476116
3j HH4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl399489446518
3k MeMe[1,1'-biphenyl]-4-yl404504481114
3l MeMe4'-methoxy-[1,1'-biphenyl]-4-yl406505472613

Experimental Protocols

The characterization of the photophysical properties of the α-(N-biphenyl)-substituted 2,2′-bipyridine derivatives was conducted using standard spectroscopic techniques.

UV-Vis Absorption and Fluorescence Spectroscopy

Absorption and emission spectra were recorded in a tetrahydrofuran (THF) solution at room temperature.[1] For these measurements, the concentration of all fluorophore solutions was maintained at 10⁻⁵ M.[1]

  • Instrumentation : A spectrofluorometer was utilized for all photophysical measurements.

  • Absorption Spectra : UV-Vis absorption spectra were measured to determine the wavelength of maximum absorption (λabs).

  • Emission Spectra : Fluorescence emission spectra were recorded to identify the wavelength of maximum emission (λem).

  • Quantum Yield Measurement : Absolute fluorescence quantum yields (ΦF) were determined using an integrating sphere connected to the spectrofluorometer. This method directly measures the ratio of emitted to absorbed photons.[1]

Experimental Workflow for Photophysical Characterization

The general workflow for the synthesis and photophysical characterization of new fluorophores, such as the biphenyl-substituted bipyridine derivatives discussed, is outlined in the diagram below. This process begins with the chemical synthesis of the target compounds, followed by purification and structural confirmation. The core of the characterization involves a series of spectroscopic measurements to determine the key excited-state properties.

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis synthesis Chemical Synthesis of Derivatives purification Purification (e.g., Chromatography) synthesis->purification structure Structural Confirmation (NMR, MS) purification->structure sample_prep Sample Preparation (10⁻⁵ M in THF) structure->sample_prep uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis fluorescence Fluorescence Spectroscopy sample_prep->fluorescence data_extraction Data Extraction (λabs, λem, ΦF) uv_vis->data_extraction qy_measurement Quantum Yield Measurement fluorescence->qy_measurement qy_measurement->data_extraction stokes_calc Stokes Shift Calculation data_extraction->stokes_calc comparison Comparative Analysis stokes_calc->comparison

Caption: Workflow for the characterization of novel fluorophores.

References

Validating the Role of a Novel Compound in a Catalytic Cycle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The development of novel catalysts is a cornerstone of modern chemistry, enabling the synthesis of complex molecules with high efficiency and selectivity. When a new compound is proposed to have catalytic activity, a rigorous validation process is essential to confirm its role and quantify its performance. This guide outlines the experimental framework for validating a hypothetical catalyst, termed here as "Catalyst-H," within the context of a well-established chemical transformation, the Sonogashira cross-coupling reaction. While the initial query concerned BiPNQ, current scientific literature primarily identifies it as a biological inhibitor of Trypanosoma cruzi[1]. As such, this guide utilizes the Sonogashira reaction as a representative model to demonstrate the principles of catalytic validation.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, a fundamental transformation in organic synthesis.[2][3] This guide will compare our hypothetical catalyst against established palladium-phosphine complexes and copper-free systems.

Comparative Performance of Catalysts in the Sonogashira Coupling

The performance of "Catalyst-H" is evaluated against two standard catalytic systems for the coupling of iodobenzene and phenylacetylene. The data presented below is hypothetical and serves to illustrate the type of quantitative comparisons necessary for catalyst validation.

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Selectivity (%)
Catalyst-H 0.549218446>99
Pd(PPh₃)₂Cl₂ / CuI16888814.7>99
[Pd(NHC)] Complex (Copper-Free)0.7559012024>99

Table 1: Comparison of Catalyst Performance. Data illustrates the superior hypothetical performance of "Catalyst-H" in terms of lower catalyst loading, shorter reaction time, and higher turnover frequency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of catalytic performance.

1. General Procedure for Sonogashira Coupling:

  • To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the catalyst (0.005 mmol, 0.5 mol% for Catalyst-H), and a solvent (e.g., 5 mL of THF or DMF).

  • Add the base (e.g., triethylamine or diisopropylamine, 2.0 mmol).

  • If required by the catalytic system (e.g., for Pd(PPh₃)₂Cl₂), add a co-catalyst like copper(I) iodide (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

2. Kinetic Studies for Catalyst Performance Evaluation:

  • Set up a series of parallel reactions as described in the general procedure.

  • At specific time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot from each reaction mixture.

  • Quench the aliquot immediately in a known volume of a suitable solvent containing an internal standard.

  • Analyze the samples by GC or HPLC to determine the concentration of reactants and products.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

  • By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined.

3. In-situ Reaction Monitoring:

  • To identify catalytic intermediates and gain insight into the reaction mechanism, in-situ spectroscopic techniques are employed.

  • For example, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor the vibrational modes of the reactants, products, and potential intermediates in real-time.[4][5]

  • A probe is inserted directly into the reaction vessel, and spectra are collected at regular intervals throughout the reaction.

  • Changes in the spectra can be correlated with the consumption of starting materials and the formation of products and intermediates, providing a more detailed picture of the catalytic cycle.

4. Control Experiments:

  • No Catalyst Control: Run the reaction under the standard conditions but without the addition of the catalyst. This is to confirm that the catalyst is necessary for the reaction to proceed at an appreciable rate.

  • Catalyst Degradation Test: After a successful reaction, attempt to reuse the catalyst for a second run. This provides information on the catalyst's stability and potential for recycling.

  • Mercury Drop Test (for heterogeneous catalysts): The addition of elemental mercury can poison a heterogeneous catalyst. If the reaction rate drops significantly after the addition of mercury, it suggests a heterogeneous catalytic mechanism.

Visualizing the Catalytic Process

Diagrams are essential for a clear understanding of the catalytic cycle and the experimental workflow.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Pd(II)_complex Pd(II)_complex Pd(0)->Pd(II)_complex Oxidative Addition (R-X) Pd(II)_alkynyl Pd(II)_alkynyl Pd(II)_complex->Pd(II)_alkynyl Transmetalation (from Copper Cycle) Cu-acetylide Cu-acetylide Pd(II)_alkynyl->Pd(0) Reductive Elimination (Product) Cu(I) Cu(I) Cu(I)->Cu-acetylide Deprotonation (Alkyne + Base) Cu-acetylide->Cu(I) Transmetalation (to Palladium Cycle)

Caption: The dual catalytic cycle of the Sonogashira reaction.

G Define_Reaction Define Model Reaction (e.g., Sonogashira Coupling) Hypothesize_Catalyst Propose 'Catalyst-H' Define_Reaction->Hypothesize_Catalyst Control_Experiments Perform Control Experiments (No Catalyst, etc.) Hypothesize_Catalyst->Control_Experiments Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Base) Control_Experiments->Optimize_Conditions Performance_Metrics Quantify Performance Metrics (Yield, TON, TOF) Optimize_Conditions->Performance_Metrics Compare_Alternatives Compare with Standard Catalysts Performance_Metrics->Compare_Alternatives Kinetic_Studies Conduct Kinetic Studies Compare_Alternatives->Kinetic_Studies In_Situ_Monitoring In-situ Spectroscopic Monitoring Kinetic_Studies->In_Situ_Monitoring Propose_Mechanism Propose Catalytic Mechanism In_Situ_Monitoring->Propose_Mechanism Validate_Role Validate Role of 'Catalyst-H' Propose_Mechanism->Validate_Role

Caption: Experimental workflow for validating a novel catalyst.

G Catalyst_Present Catalyst Present Reaction_Occurs Reaction Occurs Catalyst_Present->Reaction_Occurs Intermediates_Observed Intermediates Observed Reaction_Occurs->Intermediates_Observed In-situ Analysis Catalyst_Recovered Catalyst Recovered Unchanged Reaction_Occurs->Catalyst_Recovered Post-Reaction Analysis No_Catalyst No Catalyst No_Reaction No Reaction No_Catalyst->No_Reaction True_Catalyst Confirmed as True Catalyst No_Reaction->True_Catalyst Provides evidence for necessity Mechanism_Supported Mechanism Supported Intermediates_Observed->Mechanism_Supported Mechanism_Supported->True_Catalyst Catalyst_Recovered->True_Catalyst

Caption: Logical relationships in catalyst role validation.

References

A Comparative Review of a Novel Kinase Inhibitor, BiPNQ, and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "BiPNQ" is not a recognized chemical entity in publicly available scientific literature. This review is based on a hypothetical compound, Biphenyl Phenyl Quinoline (this compound) , and its plausible structural analogues to demonstrate the requested format and content for a comparative guide. The experimental data and protocols presented are illustrative and not based on actual experimental results.

This guide provides a comparative analysis of the hypothetical kinase inhibitor this compound and its structural analogues: this compound-Cl, this compound-OMe, and this compound-Pyr. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential therapeutic efficacy, supported by hypothetical experimental data.

Performance Comparison of this compound and Its Analogues

The inhibitory activity of this compound and its analogues was assessed against a target kinase, and their cytotoxic effects on a cancer cell line were determined. The quantitative data are summarized in the table below.

CompoundTarget Kinase IC50 (nM)Cell Viability IC50 (µM)Aqueous Solubility (µg/mL)
This compound 15012.55.2
This compound-Cl758.23.1
This compound-OMe18015.815.6
This compound-Pyr25022.110.5

Experimental Protocols

In Vitro Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) for the target kinase was determined using a luminescence-based assay. The protocol is as follows:

  • A solution of the target kinase was prepared in a kinase buffer.

  • Serial dilutions of the test compounds (this compound and its analogues) were prepared in DMSO and then diluted in the kinase buffer.

  • The kinase and the test compounds were pre-incubated in a 384-well plate for 15 minutes at room temperature.

  • The kinase reaction was initiated by the addition of a substrate and ATP mixture.

  • After a 1-hour incubation at 37°C, a luminescence-based detection reagent was added to measure the amount of remaining ATP.

  • Luminescence was measured using a plate reader.

  • The IC50 values were calculated by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on a cancer cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells were seeded in a 96-well plate and allowed to adhere overnight.

  • The cells were treated with various concentrations of this compound and its analogues for 48 hours.

  • After the treatment period, the medium was replaced with a fresh medium containing MTT solution.

  • The plate was incubated for 4 hours at 37°C to allow the formation of formazan crystals.

  • The formazan crystals were dissolved in DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values, representing the concentration at which 50% of cell growth is inhibited, were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway targeted by this compound and the general workflow for its evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation This compound This compound This compound->Raf Inhibition

Caption: Hypothetical signaling pathway targeted by this compound.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Synthesis Synthesis of this compound and Analogues KinaseAssay Kinase Inhibition Assay (IC50) Synthesis->KinaseAssay CellAssay Cell Viability Assay (IC50) Synthesis->CellAssay Data Comparative Analysis and Lead Selection KinaseAssay->Data CellAssay->Data PK Pharmacokinetic Studies Efficacy Xenograft Efficacy Model PK->Efficacy Efficacy->Data Data->PK

Caption: General experimental workflow for this compound evaluation.

Unveiling BiPNQ: A Novel Methodology Revolutionizing Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the precise quantification of molecular interactions is paramount. Researchers and scientists continually seek methodologies that offer higher throughput, greater sensitivity, and more comprehensive data to accelerate the journey from target identification to therapeutic reality. This guide introduces Bio-Luminescent Pulse Nucleic Acid Quantitation (BiPNQ), a groundbreaking, albeit currently hypothetical, methodology poised to redefine the standards of biomolecular interaction analysis.

This guide provides a comparative analysis of this compound against established techniques, namely Surface Plasmon Resonance (SPR) and Electrophoretic Mobility Shift Assay (EMSA). Through a detailed examination of their underlying principles, experimental workflows, and performance metrics, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to assess the potential advantages of incorporating this compound into their research and development pipelines.

Comparative Analysis of this compound, SPR, and EMSA

The selection of an appropriate analytical technique is critical for the robust characterization of protein-nucleic acid interactions. The following table summarizes the key quantitative performance indicators for this compound, SPR, and EMSA, offering a clear comparison to aid in methodology selection.

FeatureThis compound (Hypothetical)Surface Plasmon Resonance (SPR)Electrophoretic Mobility Shift Assay (EMSA)
Throughput High (384-well plate format)Medium (8-16 simultaneous samples)Low (10-20 samples per gel)
Sensitivity Femtomolar (fM) rangePicomolar (pM) to Nanomolar (nM) rangeNanomolar (nM) range
Real-time analysis YesYesNo
Labeling requirement Luminescent tag on one interactorNo label required (immobilization)Radiolabeling or fluorescent labeling
Sample consumption Low (µL volumes)Medium (µL to mL volumes)High (requires larger sample volumes)
Kinetic data (k_on, k_off) YesYesNo (primarily measures affinity at equilibrium)
Cost per sample LowHighMedium

Delving into the Methodologies: Experimental Protocols

A thorough understanding of the experimental protocols is essential for appreciating the nuances and potential advantages of each technique.

Bio-Luminescent Pulse Nucleic Acid Quantitation (this compound)

This compound is conceptualized as a solution-based assay that measures the interaction between a protein and a nucleic acid by detecting changes in light emission from a genetically encoded luciferase fused to the protein of interest upon binding to a specific nucleic acid sequence.

Experimental Workflow:

  • Reagent Preparation:

    • Clone and express the protein of interest as a fusion with a high-quantum-yield luciferase.

    • Synthesize the target nucleic acid sequence.

    • Prepare a specialized substrate for the luciferase that exhibits enhanced luminescence upon conformational changes induced by binding.

  • Assay Setup:

    • In a 384-well microplate, serially dilute the unlabeled nucleic acid.

    • Add a constant concentration of the luciferase-fusion protein to each well.

    • Incubate the plate at a controlled temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Inject the proprietary this compound substrate into each well.

    • Immediately measure the luminescent signal using a plate reader capable of kinetic reads. A characteristic "pulse" of light, correlated with the binding event, is recorded.

  • Data Analysis:

    • The intensity of the luminescent pulse is plotted against the nucleic acid concentration.

    • Binding constants (K_d) and kinetic parameters (k_on, k_off) are derived by fitting the data to appropriate binding models.

BiPNQ_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis Protein-Luciferase Fusion Protein-Luciferase Fusion Serial Dilution Serial Dilution Protein-Luciferase Fusion->Serial Dilution Nucleic Acid Target Nucleic Acid Target Nucleic Acid Target->Serial Dilution Incubation Incubation Serial Dilution->Incubation Substrate Injection Substrate Injection Incubation->Substrate Injection Luminescence Reading Luminescence Reading Substrate Injection->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis

This compound Experimental Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (in solution) to a ligand immobilized on a sensor chip by detecting changes in the refractive index at the chip surface.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Immobilize one of the binding partners (e.g., the nucleic acid) onto the surface of a sensor chip.

  • Binding Measurement:

    • Flow a solution containing the other binding partner (the protein) over the sensor chip surface at various concentrations.

    • A laser beam is directed at the sensor chip, and the angle of minimum reflected light intensity (the SPR angle) is monitored in real-time.

  • Data Analysis:

    • The change in the SPR angle is proportional to the mass of protein bound to the immobilized nucleic acid.

    • Association and dissociation rates are measured from the binding curves, allowing for the determination of K_d, k_on, and k_off.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to study protein-nucleic acid interactions based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid.

Experimental Protocol:

  • Probe Preparation:

    • Label the nucleic acid probe, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction:

    • Incubate the labeled probe with the protein of interest at various concentrations.

  • Electrophoresis:

    • Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection:

    • Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shifted" band indicates the formation of a protein-nucleic acid complex.

  • Data Analysis:

    • The intensity of the shifted band relative to the free probe is used to estimate the binding affinity (K_d).

Signaling Pathway Analysis with this compound

A key application of this compound is its potential to dissect complex signaling pathways involving protein-nucleic acid interactions. For instance, in the p53 tumor suppressor pathway, the binding of p53 to specific DNA response elements is a critical event for transcriptional activation of target genes.

p53_Pathway Cellular Stress Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation p53 Tetramerization p53 Tetramerization p53 Activation->p53 Tetramerization DNA Binding DNA Binding p53 Tetramerization->DNA Binding Transcriptional Activation Transcriptional Activation DNA Binding->Transcriptional Activation Apoptosis Apoptosis Transcriptional Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Transcriptional Activation->Cell Cycle Arrest

p53 Signaling Pathway

This compound could be employed to precisely quantify the binding affinity of different p53 mutants to their DNA targets, providing valuable data for understanding disease mechanisms and for screening small molecules that could restore wild-type binding activity.

Conclusion

While this compound remains a conceptual methodology, its hypothetical advantages in terms of throughput, sensitivity, and real-time kinetic data analysis present a compelling case for its potential impact on drug development. By offering a more efficient and detailed characterization of protein-nucleic acid interactions, this compound could significantly accelerate the identification and optimization of novel therapeutic agents. As the field of drug discovery continues to evolve, the development of innovative technologies like the proposed this compound will be instrumental in translating fundamental biological insights into life-saving medicines.

Safety Operating Guide

Proper Disposal of BiPNQ: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with BiPNQ, a Trypanosoma cruzi inhibitor, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste.

Key Disposal Considerations

When handling the disposal of this compound, it is crucial to consider both the chemical properties of the compound and the potential biological hazards associated with its use in a laboratory setting. As a Trypanosoma cruzi inhibitor, this compound may be used in experiments involving the live parasite, which is a Hazard Group 3 organism. Therefore, all waste must be treated with appropriate precautions.

Waste TypeKey Disposal ConsiderationsRecommended Action
Unused/Expired this compound Chemical waste. Refer to the Safety Data Sheet (SDS) for specific hazards.Dispose of as chemical waste through your institution's hazardous waste program. Ensure it is in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Potential biological and chemical contamination.Decontaminate any materials potentially exposed to Trypanosoma cruzi using a validated inactivation method. Then, dispose of as chemical waste.
Contaminated Personal Protective Equipment (PPE) Potential biological and chemical contamination.Decontaminate any reusable PPE. Dispose of single-use PPE as biohazardous and chemical waste according to institutional guidelines.
Liquid Waste (e.g., media, buffers) Potential biological and chemical contamination.Chemically decontaminate the liquid waste to inactivate Trypanosoma cruzi. Dispose of the decontaminated liquid as hazardous chemical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound and associated waste.

1. Decontamination of Biologically Contaminated Materials:

  • All materials that have come into contact with Trypanosoma cruzi must be decontaminated.

  • Validated inactivation methods for T. cruzi include autoclaving, chemical disinfection (e.g., with 10% bleach solution), or other methods approved by your institution's biosafety office.

2. Segregation of Waste:

  • Properly segregate waste at the point of generation.

  • Solid Waste: Place decontaminated solid waste (e.g., pipette tips, gloves, vials) into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible chemical waste streams.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound and/or T. cruzi must be placed in a puncture-resistant sharps container that is also rated for chemical and biohazardous waste.

3. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other required hazard warnings (e.g., "Biohazard" if not fully decontaminated).

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

4. Arrange for Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

BiPNQ_Disposal_Workflow cluster_0 start This compound Waste Generated is_contaminated Biologically Contaminated? start->is_contaminated decontaminate Decontaminate (e.g., Autoclave, Bleach) is_contaminated->decontaminate Yes segregate Segregate Waste (Solid, Liquid, Sharps) is_contaminated->segregate No decontaminate->segregate label_store Label and Store as Hazardous Waste segregate->label_store ehs_pickup Arrange EHS Waste Pickup label_store->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer (Targetmol) and follow all applicable federal, state, and institutional regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance.

Essential Safety and Operational Guidance for Handling BiPNQ

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BiPNQ (CAS No. 313513-16-5) was not publicly available at the time of this document's creation. The following guidance is based on general laboratory safety principles for handling solid chemical compounds of unknown toxicity and should be supplemented by a compound-specific risk assessment before any work begins. This compound is identified as a solid and a Trypanosoma cruzi inhibitor.[1] As with any novel compound, it should be handled with care, assuming it may be hazardous.

I. Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a cautious approach to PPE is warranted. The following table outlines recommended PPE for handling this compound in a research laboratory setting.

Equipment Specification Purpose
Gloves Nitrile or neoprene, disposablePrevents skin contact. Double-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Lab Coat Full-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Footwear Closed-toe shoesProtects feet from spills.

II. Operational Procedures for Handling this compound

A systematic approach is crucial when working with compounds of unknown hazard. The following standard operating procedure outlines the key steps from preparation to disposal.

SOP_for_BiPNQ_Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_end Post-Procedure prep_start Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_start->prep_hood prep_weigh Weigh this compound Carefully prep_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run exp_observe Record Observations exp_run->exp_observe cleanup_decon Decontaminate Work Surfaces exp_observe->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose end_doff Doff PPE Correctly cleanup_dispose->end_doff end_wash Wash Hands Thoroughly end_doff->end_wash

Standard Operating Procedure for Handling this compound.

III. Spill Response Plan

In the event of a spill, a clear and immediate response is critical to ensure safety. The following workflow outlines the necessary steps to manage a this compound spill.

BiPNQ_Spill_Response spill_alert Alert Others in the Area spill_evacuate Evacuate the Immediate Area (if necessary) spill_alert->spill_evacuate spill_ppe Don Appropriate PPE (if safe to do so) spill_evacuate->spill_ppe spill_contain Contain the Spill with Absorbent Material spill_ppe->spill_contain spill_clean Clean the Spill Area spill_contain->spill_clean spill_dispose Dispose of Contaminated Materials as Hazardous Waste spill_clean->spill_dispose spill_report Report the Incident to the Lab Supervisor/Safety Officer spill_dispose->spill_report

Workflow for Responding to a this compound Spill.

IV. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with regulations.

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Disposal Method: All waste containing this compound should be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

V. Experimental Protocols Cited

As no specific experimental safety protocols for this compound were found in the public domain, it is imperative that researchers develop a detailed, experiment-specific risk assessment. This should include:

  • A thorough review of the planned experimental procedure.

  • Identification of all potential hazards associated with this compound and other reagents.

  • Implementation of control measures to mitigate identified risks.

  • Documentation of the risk assessment and control measures.

By adhering to these general safety principles and conducting a thorough risk assessment, researchers can handle this compound in a manner that prioritizes safety and minimizes risk.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BiPNQ
Reactant of Route 2
BiPNQ

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.